molecular formula C6H13I B100192 2-Iodohexane CAS No. 18589-27-0

2-Iodohexane

Cat. No.: B100192
CAS No.: 18589-27-0
M. Wt: 212.07 g/mol
InChI Key: XCEDNORUDUKWGK-UHFFFAOYSA-N
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Description

2-Iodohexane is an alkyl iodide with the molecular formula C6H13I and a molecular weight of 212.07 g/mol . This compound serves as a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions where the iodide ion is an excellent leaving group. Its structure, featuring the iodine atom on a secondary carbon, makes it a versatile building block for creating more complex molecules. Researchers utilize this compound in various applications, including carbon-carbon bond formation reactions, as a precursor in the synthesis of fine chemicals, and in the development of materials. The compound should be handled by trained personnel only and is intended for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. For comprehensive data, including mass spectra, please consult the NIST Chemistry WebBook .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodohexane
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InChI

InChI=1S/C6H13I/c1-3-4-5-6(2)7/h6H,3-5H2,1-2H3
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InChI Key

XCEDNORUDUKWGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13I
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DSSTOX Substance ID

DTXSID80940011
Record name 2-Iodohexane
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Molecular Weight

212.07 g/mol
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CAS No.

18589-27-0
Record name 2-Iodohexane
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Record name 2-Iodohexane
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Record name 2-Iodohexane
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Record name 2-iodohexane
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Iodohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodohexane is a secondary alkyl iodide that serves as a versatile reagent and intermediate in organic synthesis. Its utility in the construction of more complex molecular architectures makes it a compound of interest for researchers in pharmaceuticals and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-iodo-hexane, including detailed experimental protocols and a visualization of its reactive behavior.

Physical and Chemical Properties

The physical and chemical properties of 2-iodo-hexane are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical reactions.

Physical Properties
PropertyValueReference
Molecular Formula C₆H₁₃I
Molecular Weight 212.07 g/mol
Appearance Colorless to light yellow liquid
Density 1.444 g/cm³ at 25 °C
Boiling Point 171.5 °C at 760 mmHg
Melting Point -68.15 °C (estimate)
Refractive Index (n²⁰/D) 1.494
Flash Point 55.1 °C
Vapor Pressure 1.86 mmHg at 25 °C
Solubility Insoluble in water; soluble in common organic solvents like ethanol, ether, and acetone.
Chemical Properties
PropertyDescriptionReference
CAS Number 18589-27-0
IUPAC Name This compound
Synonyms sec-Hexyl iodide
Stability Light-sensitive; may decompose upon exposure to light and air, releasing iodine. Typically stored with a copper stabilizer.
Reactivity The carbon-iodine bond is the weakest among the haloalkanes, making 2-iodo-hexane a reactive alkylating agent. It readily undergoes nucleophilic substitution (SN2) and elimination (E2) reactions. The secondary nature of the alkyl halide allows for competition between these two pathways, depending on the nature of the nucleophile/base and the reaction conditions.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of 2-iodo-hexane.

SpectroscopyData
¹H NMR Spectral data is available in various databases.
¹³C NMR Spectral data is available in various databases.
Infrared (IR) Characteristic peaks for C-H and C-I bonds are expected.
Mass Spectrometry (MS) The mass spectrum shows the molecular ion peak and fragmentation patterns characteristic of an iodoalkane.

Experimental Protocols

Synthesis of this compound from 2-Hexanol

This protocol describes a common method for the preparation of 2-iodo-hexane from 2-hexanol via a nucleophilic substitution reaction.

Materials:

  • 2-Hexanol

  • Red phosphorus

  • Iodine

  • Anhydrous diethyl ether

  • 5% Sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, place red phosphorus (1.2 equivalents) and anhydrous diethyl ether.

  • Cool the flask in an ice bath and slowly add iodine (1.1 equivalents) portion-wise with stirring.

  • Once the iodine has been added, slowly add 2-hexanol (1.0 equivalent) from the dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and carefully decant the ether solution from the excess phosphorus.

  • Wash the ether solution in a separatory funnel with an equal volume of 5% sodium thiosulfate solution to remove any unreacted iodine.

  • Subsequently, wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.

  • The crude 2-iodo-hexane can be purified by fractional distillation under reduced pressure.

Purification of this compound

This protocol outlines the purification of crude 2-iodo-hexane.

Materials:

  • Crude 2-iodo-hexane

  • Fractional distillation apparatus

  • Vacuum pump

  • Heating mantle

Procedure:

  • Set up a fractional distillation apparatus for distillation under reduced pressure.

  • Place the crude 2-iodo-hexane in the distillation flask.

  • Slowly heat the flask while applying a vacuum.

  • Collect the fraction that distills at the appropriate boiling point for 2-iodo-hexane at the given pressure.

  • Store the purified 2-iodo-hexane in a dark, well-sealed container, preferably with a small piece of copper wire to act as a stabilizer.

Reactivity and Reaction Mechanisms

As a secondary alkyl halide, 2-iodo-hexane can undergo both nucleophilic substitution (SN2) and elimination (E2) reactions. The outcome of the reaction is highly dependent on the strength and steric bulk of the nucleophile/base and the reaction conditions.

A classic example is the reaction of 2-iodo-hexane with a strong, non-bulky base such as sodium ethoxide in ethanol. This reaction leads to a mixture of substitution and elimination products.

Competing SN2 and E2 Pathways

The following diagram illustrates the competing reaction pathways for 2-iodo-hexane with sodium ethoxide.

competing_pathways Reactants This compound + NaOEt SN2_Product 2-Ethoxyhexane (Williamson Ether Synthesis) Reactants->SN2_Product SN2 Pathway (Substitution) E2_Product_Zaitsev 2-Hexene (Zaitsev Product) Reactants->E2_Product_Zaitsev E2 Pathway (Elimination - major) E2_Product_Hofmann 1-Hexene (Hofmann Product) Reactants->E2_Product_Hofmann E2 Pathway (Elimination - minor)

Caption: Competing SN2 and E2 reaction pathways of this compound with sodium ethoxide.

In this reaction:

  • The SN2 pathway results in the formation of 2-ethoxyhexane, an example of the Williamson ether synthesis.

  • The E2 pathway leads to the formation of alkenes. The major elimination product is typically the more substituted and thermodynamically more stable alkene, 2-hexene (Zaitsev's rule). A minor amount of the less substituted alkene, 1-hexene (Hofmann product), may also be formed.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. It is harmful if swallowed or inhaled and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It is light-sensitive and should be stored in a tightly sealed, opaque container in a cool, dry place away from oxidizing agents.

Conclusion

This technical guide provides a detailed overview of the core physical and chemical properties of 2-iodo-hexane. The information presented, including tabulated data, experimental protocols, and a visualization of its reactivity, is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. Understanding these properties is paramount for the safe and effective use of this versatile chemical compound.

2-Iodohexane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on 2-Iodohexane, a key alkyl iodide intermediate in organic synthesis. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its reactivity and safety considerations.

Core Properties of this compound

This compound, a secondary alkyl halide, is a valuable reagent in various chemical transformations, including nucleophilic substitution and elimination reactions. Its physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 18589-27-0[1][2]
Molecular Formula C₆H₁₃I[1][2]
Molecular Weight 212.07 g/mol [1][2]
Boiling Point 171.5 °C at 760 mmHg[2]
Melting Point -68.15 °C (estimate)[2]
Density 1.444 g/cm³[2]
Refractive Index 1.494
Vapor Pressure 1.86 mmHg at 25 °C[2]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the hydroiodination of 1-hexene. The following experimental protocol is adapted from established procedures.

Experimental Protocol: Synthesis of this compound from 1-Hexene

Materials:

  • 1-Hexene

  • Potassium iodide (KI)

  • 95% Orthophosphoric acid (H₃PO₄)

  • Diethyl ether

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 1-liter three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer, combine 250 g (1.5 moles) of potassium iodide and 221 g (2.14 moles) of 95% orthophosphoric acid.

  • To this mixture, add 41 g (0.5 mole) of 1-hexene.

  • Stir the mixture vigorously and heat it to 80°C for 3 hours.

  • After cooling, add 150 ml of water and 250 ml of diethyl ether while continuing to stir.

  • Separate the ether extract and decolorize it by washing with 50 ml of 10% aqueous sodium thiosulfate solution.

  • Wash the ether layer with 50 ml of saturated sodium chloride solution and dry it over anhydrous sodium sulfate.

  • Evaporate the diethyl ether on a steam bath.

  • Distill the resulting product under reduced pressure to obtain pure this compound. The expected yield is approximately 94.5%.[3]

G R1 1-Hexene S1 Reaction at 80°C R1->S1 R2 Potassium Iodide (KI) R2->S1 R3 Orthophosphoric Acid (H3PO4) R3->S1 W1 Aqueous Workup (Water, Diethyl Ether) S1->W1 Cooling W2 Decolorization (Sodium Thiosulfate) W1->W2 Separation W3 Drying (Sodium Sulfate) W2->W3 W4 Purification (Distillation) W3->W4 Filtration & Evaporation P1 This compound W4->P1

Caption: Synthesis workflow for this compound from 1-hexene.

Reactivity Profile

This compound is a versatile substrate for various organic reactions. Due to the nature of the carbon-iodine bond and its position on a secondary carbon, it can undergo both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The outcome of the reaction is highly dependent on the nature of the nucleophile/base, the solvent, and the reaction temperature.

For instance, the reaction of this compound with a strong, non-bulky base such as sodium ethoxide will likely lead to a mixture of substitution (2-ethoxyhexane) and elimination (hexenes) products. The E2 mechanism is favored by strong bases, while the Sₙ2 mechanism can also occur.

G reactant This compound product_sn2 2-Ethoxyhexane (SN2 Product) reactant->product_sn2 Substitution product_e2 Hexenes (E2 Products) reactant->product_e2 Elimination reagent Sodium Ethoxide (Strong Base/Nucleophile) reagent->reactant

Caption: Competing reaction pathways of this compound with sodium ethoxide.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is known to cause skin and serious eye irritation.[4] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. Store in a cool, dry, and well-ventilated area away from heat and sources of ignition. For detailed safety information, consult the Safety Data Sheet (SDS).[4][5]

References

Synthesis of 2-Iodohexane from 2-Hexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-iodohexane from 2-hexanol, a key transformation in organic synthesis. The document details the prevalent methodologies, with a focus on the Appel reaction, and includes a thorough experimental protocol. Furthermore, it presents quantitative data, reaction mechanisms, and a procedural workflow to facilitate understanding and implementation in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

The conversion of alcohols to alkyl iodides is a fundamental transformation in organic chemistry, providing a versatile intermediate for various subsequent reactions, including nucleophilic substitutions and cross-coupling reactions. This compound, in particular, serves as a valuable building block in the synthesis of more complex organic molecules. This guide focuses on the efficient synthesis of this compound from the readily available precursor, 2-hexanol. Several methods have been developed for this conversion, with the Appel reaction being one of the most widely employed due to its mild reaction conditions and high yields.

Reaction Methodologies

The conversion of 2-hexanol to this compound can be achieved through various synthetic routes. The most prominent and reliable method is the Appel reaction, which utilizes triphenylphosphine and iodine. Alternative methods include the use of hydrogen iodide or other phosphorus-based reagents.

The Appel Reaction

The Appel reaction provides a mild and efficient method for the conversion of primary and secondary alcohols to the corresponding alkyl iodides.[1][2] The reaction proceeds via an S(_N)2 mechanism, resulting in the inversion of stereochemistry at the reacting center.[3][4] The common reagent system for iodination is a combination of triphenylphosphine (PPh(_3)), iodine (I(_2)), and a base, typically imidazole, to neutralize the generated HI.[5]

Reaction Mechanism: The Appel Reaction

The mechanism of the Appel reaction for the conversion of 2-hexanol to this compound involves several key steps, as illustrated in the diagram below. Initially, triphenylphosphine reacts with iodine to form a triphenylphosphine-iodine adduct. This species then reacts with 2-hexanol to form an alkoxyphosphonium iodide intermediate. The iodide ion then acts as a nucleophile, attacking the carbon atom bearing the oxygen in an S(_N)2 fashion, leading to the formation of this compound and triphenylphosphine oxide.

Appel_Reaction reagents PPh₃ + I₂ intermediate1 [Ph₃P-I]⁺ I⁻ reagents->intermediate1 Formation of Phosphonium Iodide intermediate2 Alkoxyphosphonium Iodide [CH₃(CH₂)₃CH(OPPh₃)CH₃]⁺ I⁻ intermediate1->intermediate2 hexanol 2-Hexanol hexanol->intermediate2 Reaction with Alcohol iodohexane This compound intermediate2->iodohexane SN2 Attack by I⁻ tppo Triphenylphosphine Oxide (Ph₃P=O) intermediate2->tppo

Caption: Reaction mechanism of the Appel reaction for 2-hexanol.

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound from 2-hexanol using the Appel reaction.

Materials:

  • 2-Hexanol

  • Triphenylphosphine (PPh(_3))

  • Iodine (I(_2))

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na(_2)S(_2)O(_3)) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq) and imidazole (2.0 eq). Dissolve the solids in anhydrous dichloromethane (DCM).

  • Addition of Iodine: Cool the flask in an ice bath and slowly add a solution of iodine (1.5 eq) in DCM. The solution will turn dark brown.

  • Addition of 2-Hexanol: Once the iodine is fully dissolved, add 2-hexanol (1.0 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Continue adding the thiosulfate solution until the brown color of the iodine disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure this compound.

Data Presentation

This section summarizes the key quantitative data for the starting material and the product.

Table 1: Physical and Chemical Properties

Property2-HexanolThis compound
Molecular Formula C(6)H({14})OC(6)H({13})I
Molar Mass 102.17 g/mol [6]212.07 g/mol [7]
Appearance Colorless liquidColorless to light yellow liquid
Boiling Point 136 °C179-180 °C
Density 0.814 g/cm³1.44 g/cm³

Table 2: Reaction Parameters and Expected Yield

ParameterValue
Reactant Ratio 2-Hexanol : PPh(_3) : I(_2) : Imidazole = 1 : 1.5 : 1.5 : 2.0
Solvent Dichloromethane (DCM)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Expected Yield 80-95% (Typical for secondary alcohols)[8][9][10]

Table 3: Spectroscopic Data

Spectroscopic Data2-Hexanol[6][11][12]This compound[7]
¹H NMR (CDCl₃) δ 3.79 (m, 1H), 1.45 (m, 1H), 1.30 (m, 6H), 1.18 (d, 3H), 0.90 (t, 3H) ppmδ 4.15 (m, 1H), 1.95 (d, 3H), 1.80-1.65 (m, 2H), 1.45-1.25 (m, 4H), 0.90 (t, 3H) ppm
¹³C NMR (CDCl₃) δ 68.3, 39.0, 31.8, 27.9, 23.6, 22.6, 14.1 ppmδ 39.8, 35.2, 31.2, 29.8, 22.3, 13.9 ppm
IR (neat) 3350 (br, O-H), 2958, 2931, 2872 (C-H), 1115 (C-O) cm⁻¹2955, 2927, 2858 (C-H), 1165 (C-I) cm⁻¹
Mass Spec (EI) m/z 87, 73, 59, 45 (base peak)m/z 212 (M⁺), 127, 85, 69, 55, 43 (base peak)

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound from 2-hexanol.

Workflow start Start setup Reaction Setup (Flask, Reagents, DCM) start->setup addition Reagent Addition (I₂, 2-Hexanol) at 0°C setup->addition reaction Stir at Room Temperature (2-4 hours) addition->reaction workup Quench with Na₂S₂O₃ reaction->workup extraction Extraction with DCM workup->extraction wash Wash with Brine extraction->wash dry Dry with MgSO₄/Na₂SO₄ wash->dry concentrate Concentration (Rotary Evaporator) dry->concentrate purify Purification (Column Chromatography) concentrate->purify product Pure this compound purify->product

Caption: General workflow for the synthesis of this compound.

Conclusion

This technical guide has detailed a robust and efficient method for the synthesis of this compound from 2-hexanol, primarily focusing on the Appel reaction. The provided experimental protocol, along with the comprehensive data tables and mechanistic diagrams, offers a practical resource for chemists in research and development. The mild conditions and high yields associated with this method make it a preferred choice for this important synthetic transformation.

References

Spectroscopic Profile of 2-Iodohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the spectroscopic data for 2-iodohexane (CAS No: 18589-27-0), a key alkyl iodide intermediate.[1] The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure and Spectroscopic Overview

This compound is a secondary haloalkane with the chemical formula C₆H₁₃I.[1][2] Its structure consists of a six-carbon hexane chain with an iodine atom substituted at the second carbon position. This structure gives rise to distinct spectroscopic features that are crucial for its identification and characterization. The primary analytical techniques—NMR, IR, and MS—provide complementary information regarding the molecule's carbon-hydrogen framework, functional groups, and overall molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide key insights into its atomic connectivity.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the 13 distinct protons in the molecule. The chemical shifts (δ) are influenced by the electronegative iodine atom, which deshields adjacent protons, causing them to resonate further downfield.

Table 1: Predicted ¹H NMR Data for this compound

Protons (Position)Chemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)Integration
CH₃ (C1)~1.70Doublet~6.83H
CH-I (C2)~4.15Sextet~6.81H
CH₂ (C3)~1.80Multiplet-2H
CH₂ (C4)~1.35Multiplet-2H
CH₂ (C5)~1.30Multiplet-2H
CH₃ (C6)~0.90Triplet~7.23H

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound displays six unique signals, corresponding to each carbon atom in the molecule. The carbon atom bonded to the iodine (C2) is significantly shifted due to the "heavy atom effect."

Table 2: ¹³C NMR Data for this compound

Carbon AtomChemical Shift (δ, ppm)
C128.5
C236.0
C342.1
C430.9
C522.3
C613.9

(Data sourced from A. Ejchart, Org. Magn. Resonance 15, 22 (1981) as cited by SpectraBase and PubChem).[1][3]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound is dominated by absorptions from C-H and C-I bonds.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationIntensity
2850–2960C-H (sp³) stretchMedium-Strong
1450–1470C-H bend (CH₂)Medium
1375C-H bend (CH₃)Medium
500–600C-I stretchStrong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method that results in the formation of a molecular ion (M⁺) and various fragment ions, which are characteristic of the compound's structure.

Table 4: Major Peaks in the Electron Ionization Mass Spectrum of this compound

m/zRelative Intensity (%)Proposed Fragment
212~5[M]⁺ (C₆H₁₃I)⁺
127~15[I]⁺
85~95[M - I]⁺ (C₆H₁₃)⁺
57~40[C₄H₉]⁺
43100[C₃H₇]⁺
41~60[C₃H₅]⁺

(Data sourced from NIST Mass Spectrometry Data Center).[2]

Experimental Protocols

The data presented in this guide are obtained through standardized spectroscopic techniques. The following are generalized protocols typical for the analysis of a liquid haloalkane like this compound.

NMR Spectroscopy Protocol

A solution of this compound is prepared by dissolving 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) within a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard (δ 0.00 ppm). The spectrum is acquired on an NMR spectrometer (e.g., operating at 300-500 MHz for ¹H) at a constant temperature, typically 298 K. Data acquisition involves a set number of scans, which are then Fourier transformed to produce the final spectrum.

IR Spectroscopy Protocol

For a liquid sample like this compound, the spectrum is typically recorded "neat" (undiluted). A single drop of the liquid is placed between two polished salt plates (e.g., NaCl or KBr), which are then pressed together to form a thin liquid film. The plates are mounted in the sample holder of an FT-IR spectrometer. A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.

Mass Spectrometry Protocol

The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. For electron ionization (EI-MS), the sample is introduced into the ion source, where it is vaporized and bombarded by a beam of electrons, typically with an energy of 70 eV. This causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The characterization of an organic compound like this compound follows a logical progression of spectroscopic analyses. Each technique provides a piece of the structural puzzle, culminating in an unambiguous identification.

Spectroscopic_Workflow cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy cluster_Structure Structure Elucidation MS Acquire EI-MS MS_Data Determine Molecular Ion (M+) Identify Fragmentation Pattern MS->MS_Data Analysis Combine Combine All Spectroscopic Data MS_Data->Combine IR Acquire FT-IR IR_Data Identify Functional Groups (e.g., C-H, C-I) IR->IR_Data Analysis IR_Data->Combine NMR_H Acquire 1H NMR NMR_Data Determine C-H Framework (Chemical Shift, Integration, Splitting) NMR_H->NMR_Data NMR_C Acquire 13C NMR NMR_C->NMR_Data NMR_Data->Combine Structure Propose/Confirm Structure of this compound Combine->Structure

References

Synthesis of Enantiopure (R)- and (S)-2-Iodohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the stereospecific synthesis of (R)-2-Iodohexane and (S)-2-Iodohexane, crucial chiral building blocks in pharmaceutical and organic chemistry. The primary and most effective method for obtaining these enantiomerically pure compounds involves the nucleophilic substitution of the corresponding chiral 2-hexanols. This guide provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and relevant quantitative data.

Introduction

Chiral iodoalkanes, such as (R)- and (S)-2-Iodohexane, are valuable intermediates in asymmetric synthesis. Their stereochemistry plays a pivotal role in the biological activity of many pharmaceutical compounds. The synthesis of these molecules with high enantiomeric purity is therefore of significant interest. The most common and reliable method to achieve this is through the stereoinvertive conversion of readily available chiral secondary alcohols, namely (R)- and (S)-2-hexanol. This conversion typically proceeds via an S(_N)2 mechanism, which ensures the inversion of the stereocenter.

Synthetic Pathways

The primary route for the synthesis of (R)- and (S)-2-Iodohexane involves the conversion of the corresponding enantiomers of 2-hexanol. This can be achieved through several methods, with the Appel reaction and methods involving the activation of the hydroxyl group followed by nucleophilic substitution with iodide being the most prominent.

Synthesis via the Appel Reaction

The Appel reaction provides a direct method for the conversion of alcohols to alkyl iodides with inversion of stereochemistry. This reaction utilizes triphenylphosphine (PPh(_3)) and iodine (I(_2)) to generate the iodinating agent in situ.

Appel_Reaction cluster_R Synthesis of (S)-2-Iodohexane cluster_S Synthesis of (R)-2-Iodohexane (R)-2-Hexanol (R)-2-Hexanol (S)-2-Iodohexane (S)-2-Iodohexane (R)-2-Hexanol->(S)-2-Iodohexane PPh3, I2, Imidazole (SN2 Inversion) (S)-2-Hexanol (S)-2-Hexanol (R)-2-Iodohexane (R)-2-Iodohexane (S)-2-Hexanol->(R)-2-Iodohexane PPh3, I2, Imidazole (SN2 Inversion)

Caption: Stereoinvertive synthesis of (R)- and (S)-2-Iodohexane via the Appel reaction.

Synthesis via Sulfonate Ester Intermediate

An alternative, two-step method involves the conversion of the chiral alcohol to a sulfonate ester (e.g., tosylate or mesylate), which is an excellent leaving group. Subsequent reaction with an iodide salt, such as sodium iodide (NaI), in a polar aprotic solvent like acetone proceeds via an S(_N)2 mechanism to yield the desired alkyl iodide with inversion of configuration.[1] This is a classic example of the Finkelstein reaction.[2]

Sulfonate_Pathway cluster_R_to_S Synthesis of (S)-2-Iodohexane cluster_S_to_R Synthesis of (R)-2-Iodohexane R_Hexanol (R)-2-Hexanol R_Tosylate (R)-2-Hexyl Tosylate R_Hexanol->R_Tosylate TsCl, Pyridine S_Iodohexane (S)-2-Iodohexane R_Tosylate->S_Iodohexane NaI, Acetone (SN2 Inversion) S_Hexanol (S)-2-Hexanol S_Tosylate (S)-2-Hexyl Tosylate S_Hexanol->S_Tosylate TsCl, Pyridine R_Iodohexane (R)-2-Iodohexane S_Tosylate->R_Iodohexane NaI, Acetone (SN2 Inversion)

Caption: Two-step synthesis of (R)- and (S)-2-Iodohexane via a sulfonate ester intermediate.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of (S)-2-Iodohexane from (R)-2-Hexanol. The synthesis of (R)-2-Iodohexane from (S)-2-Hexanol follows the same procedure.

Method 1: Appel Reaction

Materials:

  • (R)-2-Hexanol

  • Triphenylphosphine (PPh(_3))

  • Iodine (I(_2))

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Hexane

  • Saturated aqueous sodium thiosulfate (Na(_2)S(_2)O(_3)) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • To a solution of triphenylphosphine (1.2 eq) and imidazole (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add iodine (1.2 eq) portion-wise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of (R)-2-Hexanol (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate solution to remove excess iodine.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford (S)-2-Iodohexane.

Method 2: Via Tosylate Intermediate

Step 1: Synthesis of (R)-2-Hexyl Tosylate

Materials:

  • (R)-2-Hexanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • Dissolve (R)-2-Hexanol (1.0 eq) in anhydrous pyridine and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 4-6 hours.

  • Pour the reaction mixture into ice-cold 1 M HCl and extract with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (R)-2-Hexyl Tosylate.

Step 2: Synthesis of (S)-2-Iodohexane

Materials:

  • (R)-2-Hexyl Tosylate

  • Sodium iodide (NaI)

  • Acetone, anhydrous

  • Diethyl ether

  • Water

Procedure:

  • Dissolve (R)-2-Hexyl Tosylate (1.0 eq) in anhydrous acetone.

  • Add sodium iodide (3.0 eq) and heat the mixture to reflux for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash with saturated aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography on silica gel to obtain (S)-2-Iodohexane.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of chiral 2-Iodohexane based on typical yields for these types of reactions.[3][4]

Table 1: Reaction Yields and Enantiomeric Excess

Synthesis MethodStarting MaterialProductTypical Yield (%)Typical Enantiomeric Excess (ee, %)
Appel Reaction(R)-2-Hexanol(S)-2-Iodohexane49-6892-98
Appel Reaction(S)-2-Hexanol(R)-2-Iodohexane49-6892-98
Via Tosylate(R)-2-Hexanol(S)-2-Iodohexane60-80 (over 2 steps)>98
Via Tosylate(S)-2-Hexanol(R)-2-Iodohexane60-80 (over 2 steps)>98

Table 2: Physical and Spectroscopic Data for this compound

PropertyValue
Molecular FormulaC(6)H({13})I
Molecular Weight212.07 g/mol
Boiling Point171.5 °C at 760 mmHg[5]
Density1.444 g/cm
3^33
[5]
Refractive Index1.4878[5]

Note: Specific rotation values for the enantiomers would need to be determined experimentally.

Logical Workflow for Synthesis and Purification

workflow start Select Chiral 2-Hexanol ((R) or (S)) reaction Perform Stereoinvertive Iodination (e.g., Appel Reaction) start->reaction workup Aqueous Workup and Extraction reaction->workup drying Drying of Organic Phase (e.g., MgSO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography or Distillation) concentration->purification analysis Characterization and Purity Analysis (NMR, GC-MS, Chiral HPLC) purification->analysis product Pure (R)- or (S)-2-Iodohexane analysis->product

Caption: General experimental workflow for the synthesis and purification of chiral this compound.

Conclusion

The synthesis of enantiomerically pure (R)- and (S)-2-Iodohexane is readily achievable through stereoinvertive S(_N)2 reactions starting from the corresponding chiral 2-hexanols. Both the Appel reaction and the two-step procedure via a sulfonate ester intermediate are effective methods, capable of providing the desired products in good yields and with high enantiomeric excess. The choice of method may depend on the specific laboratory conditions and the desired scale of the reaction. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development and organic synthesis.

References

Stability and Storage of 2-Iodohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and optimal storage conditions for 2-Iodohexane. Understanding these parameters is critical for ensuring the compound's integrity, which is paramount for reproducible experimental outcomes and the synthesis of pure final products. This document outlines the primary factors influencing the stability of this compound, its degradation pathways, and best practices for storage and handling. Furthermore, it details analytical methodologies for assessing its purity over time.

Factors Influencing the Stability of this compound

The stability of this compound is influenced by several environmental factors. Due to the inherent reactivity of the carbon-iodine bond, improper handling and storage can lead to significant degradation. Alkyl iodides are generally the most reactive among alkyl halides, a characteristic that underscores the need for stringent storage protocols.

Key environmental factors affecting stability include:

  • Temperature: Elevated temperatures accelerate the rate of decomposition through various pathways, including elimination and substitution reactions.

  • Light: Exposure to light, particularly UV radiation, can induce homolytic cleavage of the C-I bond, initiating free-radical chain reactions that lead to a variety of degradation products.

  • Moisture: Water can act as a nucleophile, leading to slow hydrolysis of this compound to form 2-hexanol and hydroiodic acid.

  • Oxygen: The presence of oxygen can facilitate and propagate free-radical degradation pathways, especially when initiated by light or heat.

  • Incompatible Materials: Contact with strong bases can promote elimination reactions, while strong oxidizing agents can also lead to decomposition.

The following table summarizes the primary degradation pathways for this compound.

Degradation PathwayTriggering FactorsMajor Degradation Products
Elimination Heat, Strong Bases1-Hexene, 2-Hexene
Nucleophilic Substitution Moisture (Hydrolysis)2-Hexanol, Hydroiodic Acid
Free Radical Decomposition Light (UV), Heat, OxygenHexane, Iodine, various recombination products

Quantitative Stability Data

Table 1: Illustrative Example of Thermal Stability of this compound

Storage Temperature (°C)Time (Months)Purity (%)Appearance
-20 0>99Colorless liquid
6>98Colorless liquid
12>98Colorless liquid
4 0>99Colorless liquid
3~97Faint yellow tinge
6~95Yellow liquid
25 (Room Temperature) 0>99Colorless liquid
1~90Yellow to brown liquid
3<85Brown liquid, possible precipitate

Table 2: Illustrative Example of Photostability of this compound at 25°C

Storage ConditionTime (Hours)Purity (%)Appearance
Dark (Amber Vial) 0>99Colorless liquid
24>98Colorless liquid
72>97Faint yellow tinge
Ambient Light 0>99Colorless liquid
8~95Yellow liquid
24~88Brown liquid

Recommended Storage and Handling Conditions

To ensure the long-term stability of this compound, the following storage and handling procedures are recommended.[1][2]

Table 3: Recommended Storage and Handling Protocols for this compound

ParameterRecommendationRationale
Temperature Store at 2-8°C for short-term storage. For long-term storage, -20°C is recommended.[2]Reduces the rate of all chemical degradation pathways.[2]
Light Store in amber, tightly sealed glass vials or bottles in a dark location.[2]Prevents initiation of free-radical decomposition by UV light.[2]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[2]Minimizes oxidation and moisture-related degradation.[2]
Container Use glass containers with PTFE-lined caps.Glass is inert, and PTFE liners provide a high-quality seal against moisture.
Stabilizer For bulk or long-term storage, the addition of a stabilizer such as copper chips can be considered.Copper acts as a radical scavenger, inhibiting free-radical chain reactions.
Handling Handle in a well-ventilated area, preferably in a fume hood. Use personal protective equipment (gloves, safety glasses).[1]Minimizes exposure to potentially harmful vapors and prevents accidental contact.
Chemical Segregation Store away from strong bases and oxidizing agents.[2]Prevents rapid decomposition reactions.[2]

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a formal stability study should be conducted. The following are detailed methodologies for key experiments.

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for separating and identifying volatile compounds and their degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a high-purity, volatile solvent such as hexane or ethyl acetate.

    • For quantitative analysis, add a suitable internal standard (e.g., a stable alkyl halide with a distinct retention time) to the stock solution.

  • GC-MS Method Development:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Set the injector temperature to a level that ensures volatilization without thermal degradation (e.g., 200-250°C).

    • Oven Program: Develop a temperature gradient that effectively separates this compound from potential impurities and degradation products (e.g., hexenes, 2-hexanol). An example program could be: start at 50°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Use helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected compounds (e.g., m/z 35-300).

  • Stability Study Execution:

    • Analyze an initial sample (time-zero) to establish the initial purity profile and the peak area ratio of this compound to the internal standard.

    • Store aliquots of the this compound sample under the desired test conditions (e.g., different temperatures, light exposures).

    • At specified time points (e.g., 1, 3, 6, 12 months), withdraw an aliquot, prepare a sample with the internal standard, and analyze it using the established GC-MS method.

    • Calculate the percentage purity of this compound at each time point by comparing the peak area ratio to the time-zero sample. Identify any new peaks by their mass spectra to characterize degradation products.

Protocol 2: Accelerated Stability Study

Accelerated stability studies use elevated temperatures to predict the shelf-life of a substance at normal storage conditions. The Arrhenius equation is often used to model the relationship between temperature and the degradation rate.

Methodology:

  • Experimental Setup:

    • Place samples of this compound in tightly sealed amber vials under an inert atmosphere.

    • Store the samples in temperature-controlled stability chambers at a minimum of three elevated temperatures (e.g., 40°C, 50°C, and 60°C).

    • Concurrently, store a control sample at the recommended long-term storage temperature (e.g., -20°C).

  • Data Collection:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, and 8 weeks), remove a vial from each temperature condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Determine the purity of the this compound in each sample using a validated analytical method, such as the GC-MS protocol described above.

  • Data Analysis:

    • For each temperature, plot the purity of this compound as a function of time.

    • Determine the degradation rate constant (k) at each temperature, assuming pseudo-first-order kinetics if the data fits this model.

    • Create an Arrhenius plot by graphing the natural logarithm of the rate constants (ln k) versus the inverse of the absolute temperature (1/T).

    • Extrapolate the linear regression line to the recommended storage temperature (e.g., 4°C or -20°C) to predict the degradation rate constant and, subsequently, the shelf-life at that temperature.

Visualizations

The following diagrams illustrate key concepts related to the stability and handling of this compound.

G Factors Affecting this compound Stability cluster_factors Environmental Factors cluster_degradation Degradation Pathways Temperature Temperature Elimination Elimination Temperature->Elimination FreeRadical Free Radical Decomposition Temperature->FreeRadical Light Light (UV) Light->FreeRadical Moisture Moisture Substitution Nucleophilic Substitution (Hydrolysis) Moisture->Substitution Oxygen Oxygen Oxygen->FreeRadical Incompatibles Incompatible Materials (Strong Bases, Oxidizers) Incompatibles->Elimination Iodohexane This compound Iodohexane->Elimination Iodohexane->Substitution Iodohexane->FreeRadical

Caption: Factors influencing the degradation pathways of this compound.

G Recommended Workflow for Handling and Storage of this compound cluster_receiving Receiving and Initial Storage cluster_handling Handling and Use cluster_storage Post-Use Storage Receive Receive this compound Inspect Inspect Container Seal and Integrity Receive->Inspect Store Store in Designated Area: - Cool (2-8°C or -20°C) - Dark - Well-ventilated Inspect->Store Equilibrate Equilibrate to Room Temperature Store->Equilibrate InertAtmosphere Work Under Inert Atmosphere (e.g., Argon or Nitrogen) Equilibrate->InertAtmosphere Use Use in Experiment InertAtmosphere->Use Purge Purge Headspace with Inert Gas Use->Purge Reseal Tightly Reseal Container Purge->Reseal Return Return to Designated Storage Reseal->Return

Caption: Recommended workflow for the proper handling and storage of this compound.

Conclusion

The chemical stability of this compound is a critical factor that directly impacts its utility in research and development. It is susceptible to degradation by heat, light, moisture, and incompatible chemicals. Adherence to stringent storage and handling protocols, specifically storage at low temperatures in dark, inert conditions, is essential for preserving its chemical integrity. For critical applications, it is highly recommended that researchers conduct their own stability studies to establish a reliable shelf-life under their specific laboratory conditions.

References

An In-depth Technical Guide to 2-Iodohexane: Safety, Handling, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling precautions, and a review of experimental applications for 2-iodohexane. The information is intended to support laboratory safety and procedural planning for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound is a secondary alkyl iodide that serves as a useful intermediate in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₁₃I[1]
Molecular Weight 212.07 g/mol [1]
CAS Number 18589-27-0[1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 171.5 °C at 760 mmHg[3]
Melting Point -68.15 °C (estimate)[3]
Flash Point 55.1 °C[3]
Density 1.444 g/cm³[3]
Solubility Insoluble in water[2]
Refractive Index 1.4878[3]
Vapor Pressure 1.86 mmHg at 25°C[3]

Safety and Hazard Information

This compound is classified as a hazardous substance. Proper handling and storage are crucial to ensure laboratory safety. Table 2 summarizes the key hazard information.

Hazard CategoryClassificationPrecautionary Statements
Flammability Combustible liquidKeep away from heat, sparks, open flames, and hot surfaces. No smoking.
Skin Corrosion/Irritation Causes skin irritationWash skin thoroughly after handling. Wear protective gloves.
Eye Damage/Irritation Causes serious eye irritationWear eye protection/face protection.
Acute Toxicity (Oral) Harmful if swallowedDo not eat, drink or smoke when using this product. Rinse mouth.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritationAvoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
Toxicological Summary

The toxicological properties of this compound have not been fully investigated. However, as an alkylating agent, it should be handled with care. Alkyl iodides can be lachrymatory and are generally considered to be irritants. The primary routes of exposure are inhalation, skin contact, and ingestion.

While specific data on the mechanism of toxicity for this compound is limited, it is presumed to act as an alkylating agent, which can lead to cellular damage. There is no evidence to suggest its involvement in specific biological signaling pathways; its toxicity is more likely a result of non-specific covalent modification of biological macromolecules.

Handling and Storage Precautions

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Wear appropriate personal protective equipment (PPE), as detailed in Table 3.

  • Keep away from sources of ignition.[4]

  • Take precautionary measures against static discharge.[4]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Protect from light, as it may be light-sensitive.

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a respirator with an organic vapor cartridge may be necessary.[4]

Emergency Procedures

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards: Combustible liquid. Vapors may form explosive mixtures with air.[7]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures:

  • Ensure adequate ventilation.

  • Remove all sources of ignition.

  • Wear appropriate PPE.

  • Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.[4]

  • Do not allow the chemical to enter drains or waterways.

Experimental Protocols

This compound is a versatile reagent in organic synthesis, primarily used in nucleophilic substitution and elimination reactions.

Representative Experimental Protocol: Elimination Reaction with Sodium Methoxide

This protocol describes a general procedure for the elimination reaction of this compound with sodium methoxide to yield a mixture of hexene isomers.

Materials:

  • This compound

  • Sodium methoxide

  • Anhydrous methanol

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • In the flask, dissolve sodium methoxide in anhydrous methanol with stirring.

  • Add this compound dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by distillation.

Visualizations

The following diagrams illustrate key workflows for handling and using this compound in a laboratory setting.

G General Laboratory Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal a Review SDS and Conduct Risk Assessment b Prepare Fume Hood and Equipment a->b c Don Appropriate PPE b->c d Weigh/Measure this compound in Fume Hood c->d e Perform Chemical Reaction d->e f Quench Reaction and Work-up e->f g Segregate Waste (Halogenated Organic) f->g h Decontaminate Glassware and Work Area g->h i Doff PPE and Wash Hands h->i

Caption: General laboratory workflow for handling this compound.

G Workflow for a Representative Elimination Reaction of this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Assemble Flame-Dried Glassware under Inert Atmosphere B Dissolve Sodium Methoxide in Anhydrous Methanol A->B C Add this compound Dropwise B->C D Heat to Reflux C->D E Monitor Reaction Progress (TLC/GC) D->E F Cool to Room Temperature and Quench with Water E->F G Extract with Organic Solvent F->G H Wash with Water and Brine G->H I Dry with Anhydrous MgSO4 H->I J Concentrate via Rotary Evaporation I->J K Purify by Distillation J->K

Caption: Workflow for a representative elimination reaction of this compound.

References

Solubility of 2-Iodohexane in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-iodohexane in common organic solvents. Understanding the solubility of this alkyl halide is crucial for its application in organic synthesis, reaction kinetics, purification processes, and formulation development. This document outlines its expected solubility based on physicochemical principles, presents a comprehensive experimental protocol for quantitative determination, and provides a visual representation of the experimental workflow.

Core Principles of this compound Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar polarities and intermolecular forces will be miscible.[1][2][3] this compound, an alkyl halide, is a relatively nonpolar molecule. The primary intermolecular forces at play are the weak van der Waals forces, specifically London dispersion forces.[4][5] Consequently, its solubility is expected to be highest in nonpolar and weakly polar organic solvents where the intermolecular interactions are of a similar nature and strength.[5]

Quantitative Solubility Data

As specific quantitative solubility data for this compound in various organic solvents is not extensively published, the following table provides a qualitative summary of its expected solubility based on the principles of chemical polarity and intermolecular forces. For precise quantitative measurements, the experimental protocol outlined in the subsequent section should be employed.

Solvent ClassCommon SolventsExpected Solubility of this compoundPredominant Intermolecular Forces in Solvent
Alkanes Hexane, Heptane, CyclohexaneHigh / MiscibleLondon Dispersion Forces
Aromatic Hydrocarbons Toluene, Benzene, XyleneHigh / MiscibleLondon Dispersion Forces, Pi-stacking
Ethers Diethyl ether, Tetrahydrofuran (THF)High / MiscibleDipole-Dipole, London Dispersion Forces
Halogenated Solvents Dichloromethane, Chloroform, Carbon tetrachlorideHigh / MiscibleDipole-Dipole, London Dispersion Forces
Ketones Acetone, Methyl Ethyl Ketone (MEK)Moderate to HighDipole-Dipole, London Dispersion Forces
Esters Ethyl acetateModerate to HighDipole-Dipole, London Dispersion Forces
Alcohols Methanol, Ethanol, IsopropanolModerateHydrogen Bonding, Dipole-Dipole, London Dispersion Forces
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Low to ModerateDipole-Dipole, London Dispersion Forces
Water H₂OVery Low / ImmiscibleHydrogen Bonding

Experimental Protocol for Determining the Solubility of this compound

The gold standard for experimentally determining the equilibrium solubility of a compound is the Saturation Shake-Flask (SSF) method .[7] This method is valued for its simplicity and its ability to achieve a true thermodynamic equilibrium.[7] The following protocol provides a detailed methodology for determining the solubility of this compound in a given organic solvent.

I. Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Glass vials or flasks with airtight seals

  • Orbital shaker or magnetic stirrer with temperature control

  • Constant temperature bath or incubator

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

II. Procedure
  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial or flask. The presence of undissolved this compound is essential to ensure that the solution reaches saturation.

  • Equilibration:

    • Place the sealed vial in a constant temperature bath or incubator set to the desired experimental temperature (e.g., 25 °C or 37 °C).[7]

    • Agitate the mixture using an orbital shaker or magnetic stirrer for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 48 hours.[7] It is advisable to perform preliminary experiments to determine the minimum time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration of this compound in the solution remains constant.

  • Phase Separation:

    • Once equilibrium is achieved, cease agitation and allow the undissolved this compound to settle.

    • To effectively separate the saturated solution from the excess solute, centrifuge the vial at a high speed.[1][8]

    • Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.[1] This step is critical to prevent artificially high solubility measurements.

  • Quantification of Solute:

    • Accurately dilute the filtered saturated solution with the same organic solvent using volumetric glassware to bring the concentration of this compound within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound. A calibration curve should be generated using standard solutions of this compound of known concentrations.[1]

  • Data Reporting:

    • Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

    • Report the solubility in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G A Preparation of Mixture (Excess this compound in Solvent) B Equilibration (24-48h at Constant Temperature with Agitation) A->B C Phase Separation (Centrifugation and Filtration) B->C D Sample Dilution C->D E Analytical Quantification (HPLC or GC) D->E F Data Analysis and Reporting (Solubility Calculation) E->F G Preparation of Standards H Instrument Calibration G->H H->E

Experimental workflow for determining the solubility of this compound.

References

The Advent of a Key Alkyl Halide: A Technical Guide to the Discovery and First Synthesis of 2-Iodohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the historical context and the first documented, high-yield synthesis of 2-iodohexane, a significant secondary alkyl iodide in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering detailed experimental protocols, quantitative data, and a logical visualization of the synthesis pathway.

Introduction: The Rise of Alkyl Iodides

The systematic synthesis of haloalkanes emerged as a cornerstone of organic chemistry in the 19th century, enabling the transformation of simple alkanes into a wide array of functionalized molecules. Among these, alkyl iodides have proven to be particularly valuable due to the high reactivity of the carbon-iodine bond, making them excellent substrates for nucleophilic substitution and elimination reactions. While the synthesis of simple alkyl iodides like methyl iodide was reported as early as 1835 by Dumas and Peligot, the specific discovery and synthesis of more complex isomers such as this compound came later with the development of more sophisticated synthetic methodologies.

Properties of this compound

This compound is a colorless to light-yellow liquid with the chemical formula C₆H₁₃I. As a secondary iodoalkane, its reactivity is influenced by the steric hindrance around the carbon-iodine bond. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₃I--INVALID-LINK--
Molecular Weight 212.07 g/mol --INVALID-LINK--
Boiling Point 171.5 °C at 760 mmHg--INVALID-LINK--
Density 1.444 g/cm³--INVALID-LINK--
Refractive Index 1.494--INVALID-LINK--
Flash Point 55.1 °C--INVALID-LINK--

The First High-Yield Synthesis: From Alkene to Alkyl Iodide

While earlier, less documented preparations may exist, a significant milestone in the synthesis of this compound was the development of a high-yield method from an alkene precursor. A well-documented and reliable procedure was published in Organic Syntheses, a peer-reviewed collection of detailed experimental methods. This approach, based on the hydroiodination of 1-hexene, provided a practical and efficient route to this compound.

Reaction Principle

The synthesis involves the electrophilic addition of hydrogen iodide (HI) to 1-hexene. The hydrogen iodide is generated in situ from the reaction of potassium iodide (KI) with a strong, non-volatile acid, typically phosphoric acid (H₃PO₄). According to Markovnikov's rule, the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms (C1), while the iodide ion adds to the more substituted carbon atom (C2), resulting in the formation of this compound as the major product.

Experimental Protocol

The following protocol is adapted from the procedure described in Organic Syntheses for the analogous preparation of iodoalkanes from alkenes.[1]

Materials:

  • 1-Hexene

  • Potassium Iodide (KI)

  • 95% Orthophosphoric Acid (H₃PO₄)

  • Diethyl Ether

  • 10% Aqueous Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a mixture of potassium iodide and 95% orthophosphoric acid in a suitable reaction flask equipped with a stirrer, reflux condenser, and thermometer, 1-hexene is added.

  • The reaction mixture is stirred and heated (e.g., at 80°C) for a period of time (e.g., 3 hours) to ensure complete reaction.

  • After cooling, the mixture is diluted with water and the product is extracted with diethyl ether.

  • The ether extract is washed with a 10% aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with saturated sodium chloride solution.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The diethyl ether is removed by distillation, and the crude this compound is purified by fractional distillation under reduced pressure.

Quantitative Data

The synthesis of this compound from 1-hexene via this method is reported to be highly efficient.

Table 2: Synthesis of this compound from 1-Hexene - Quantitative Data

ParameterValueSource
Starting Material 1-Hexene--INVALID-LINK--
Reagents KI, H₃PO₄--INVALID-LINK--
Product This compound--INVALID-LINK--
Yield 94.5%--INVALID-LINK--

Visualization of the Synthesis Pathway

The logical flow of the first high-yield synthesis of this compound from 1-hexene can be visualized as a straightforward, two-step process involving the in situ generation of the reactive species followed by the electrophilic addition to the alkene.

Synthesis_of_2_Iodohexane node_reagents Potassium Iodide (KI) + Phosphoric Acid (H₃PO₄) node_hi Hydrogen Iodide (HI) (in situ generation) node_reagents->node_hi Reaction node_intermediate Carbocation Intermediate (on C2) node_hexene 1-Hexene node_hexene->node_intermediate Electrophilic Attack by H⁺ from HI node_product This compound node_intermediate->node_product Nucleophilic Attack by I⁻

First High-Yield Synthesis of this compound.

Conclusion

The development of a practical and high-yield synthesis for this compound from 1-hexene marked a significant advancement in the accessibility of this versatile secondary alkyl iodide. This method, documented in Organic Syntheses, stands as a testament to the evolution of synthetic organic chemistry, providing a reliable pathway for the preparation of key intermediates used in further chemical transformations. The principles of this synthesis continue to be relevant in modern organic chemistry education and practice.

References

An In-depth Technical Guide to the Thermochemical Properties of 2-Iodohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodohexane is a secondary iodoalkane, a six-carbon chain with an iodine atom at the second position. Its chemical formula is C₆H₁₃I.[1] This compound and its isomers are of interest in organic synthesis and medicinal chemistry due to the reactivity of the carbon-iodine bond, making it a useful intermediate for introducing alkyl chains. A thorough understanding of the thermochemical properties of this compound is crucial for reaction engineering, process safety, and the development of quantitative structure-activity relationships in drug design. This guide provides a summary of the known physicochemical properties of this compound, outlines the experimental and theoretical methods for determining its key thermochemical properties, and presents estimated values based on established methodologies.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in Table 1. These values are essential for handling and modeling the behavior of the compound in various experimental and industrial settings.

PropertyValueSource(s)
Molecular Formula C₆H₁₃I[1]
Molecular Weight 212.07 g/mol [1]
Boiling Point 171.5 °C at 760 mmHg[2][3]
Melting Point -68.15 °C (estimate)[2]
Density 1.444 g/cm³[2]
Vapor Pressure 1.86 mmHg at 25 °C[2]
Flash Point 55.1 °C[2]
Refractive Index 1.494[3]

Thermochemical Properties

Experimental Determination of Thermochemical Properties

The primary methods for the experimental determination of thermochemical data for organic liquids like this compound are calorimetry-based.

The standard enthalpy of formation of a compound is typically determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.[4][5] The process involves the complete combustion of a known mass of the substance in a constant-volume vessel (the "bomb") filled with excess oxygen under pressure.

Experimental Protocol: Combustion Calorimetry

  • Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of high-purity this compound is placed in a crucible within the bomb. A small, known length of fuse wire is positioned to be in contact with the sample.[6]

  • Bomb Assembly: A small, known amount of distilled water is added to the bomb to saturate the internal atmosphere, ensuring that the water formed during combustion is in the liquid state. The bomb is then sealed and purged with oxygen to remove any nitrogen, and finally pressurized with pure oxygen to approximately 30 atm.[5][7]

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision (to ±0.001 °C).[6]

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.[7]

  • Calculation: The total heat released (q_total) is calculated from the observed temperature rise (ΔT) and the previously determined heat capacity of the calorimeter system (C_cal). Corrections are made for the heat released by the combustion of the fuse wire and for the formation of any side products like nitric acid. The constant volume heat of combustion (ΔU_comb) is then calculated.

  • Conversion to Enthalpy: The standard enthalpy of combustion (ΔH°_comb) is calculated from ΔU_comb using the relationship ΔH = ΔU + Δn_gasRT, where Δn_gas is the change in the number of moles of gas in the combustion reaction.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation of this compound is then calculated using Hess's Law, by combining the experimental ΔH°_comb with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of liquids as a function of temperature.[8][9] The principle is to supply a known quantity of heat to the sample and measure the resulting temperature increase under conditions where no heat is exchanged with the surroundings.[9]

Experimental Protocol: Adiabatic Calorimetry

  • Calorimeter and Sample Preparation: A known mass of this compound is sealed in a sample vessel, which is equipped with a heater and a temperature sensor. This vessel is placed inside an adiabatic shield.[8]

  • Adiabatic Conditions: The temperature of the adiabatic shield is continuously adjusted to match the temperature of the sample vessel. This minimizes the temperature gradient between the vessel and its surroundings, thereby preventing heat loss.[8][9]

  • Heating and Measurement: A precisely measured amount of electrical energy (Q) is supplied to the sample heater over a defined period, causing the temperature of the sample to rise. The temperature of the sample is monitored continuously, and the temperature increase (ΔT) is accurately determined.[8]

  • Heat Capacity Calculation: The heat capacity of the sample is calculated from the electrical energy input and the measured temperature rise, after correcting for the heat capacity of the sample vessel itself. This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.

G Fig. 1: Experimental Workflow for Thermochemical Data cluster_0 Enthalpy of Formation cluster_1 Heat Capacity A1 Sample Preparation (weighed this compound) A2 Bomb Pressurization (excess O2) A1->A2 A3 Combustion in Calorimeter A2->A3 A4 Measure ΔT A3->A4 A5 Calculate ΔH°comb A4->A5 A6 Calculate ΔfH° (Hess's Law) A5->A6 B1 Sample Preparation (known mass) B2 Establish Adiabatic Conditions B1->B2 B3 Apply Known Heat (Q) B2->B3 B4 Measure ΔT B3->B4 B5 Calculate Cp B4->B5

Fig. 1: Experimental Workflow for Thermochemical Data
Theoretical Estimation of Thermochemical Properties

In the absence of experimental data, thermochemical properties can be estimated using theoretical methods. One of the most successful and widely used is Benson's Group Additivity method.[10][11]

This method is based on the principle that the thermochemical properties of a molecule can be approximated as the sum of the contributions of its constituent groups.[10] Each group's contribution, or Group Additivity Value (GAV), is an empirically derived value based on experimental data from a large set of related molecules.[11][12]

Estimation Protocol: Benson Group Additivity for ΔfH°

  • Molecular Decomposition: The this compound molecule is dissected into its constituent polyvalent atomic groups. The structure is CH₃-CH(I)-CH₂-CH₂-CH₂-CH₃.

  • Group Identification: The groups are identified as follows:

    • One C-(C)(H)₃ group (the terminal methyl group).

    • Three C-(C)₂(H)₂ groups (the methylene groups).

    • One C-(C)₂(H)(I) group (the secondary carbon bonded to the iodine atom).

    • One C-(C)(H)₃ group (the methyl group at the C2 position).

  • Summation of Group Additivity Values (GAVs): The GAVs for the enthalpy of formation of each group are obtained from established databases.[11][13] These values are then summed to estimate the total enthalpy of formation of the molecule.

Estimated Enthalpy of Formation for this compound (gas, 298.15 K):

GroupBenson NotationGAV (kJ/mol)CountContribution (kJ/mol)
MethylC-(C)(H)₃-41.82-83.6
MethyleneC-(C)₂(H)₂-20.93-62.7
Secondary IodideC-(C)₂(H)(I)12.1*112.1
Total Estimated ΔfH° -134.2

*Note: The GAV for the C-(C)₂(H)(I) group is taken from the compilation by Holmes and Aubry, which extends Benson's method to include halogens.[13]

G Fig. 2: Benson Group Additivity Workflow A Identify Target Molecule (this compound) B Deconstruct into Benson Groups (e.g., C-(C)(H)3, C-(C)2(H)2, C-(C)2(H)(I)) A->B C Retrieve Group Additivity Values (GAVs) from Database B->C D Sum GAVs for All Groups C->D E Apply Corrections (e.g., gauche interactions, if any) D->E F Estimated Thermochemical Property (ΔfH°) E->F

Fig. 2: Benson Group Additivity Workflow

The principles of group additivity can also be applied to estimate the standard molar entropy (S°) and heat capacity (Cp).[10] However, the databases of GAVs for these properties, especially for halogenated compounds, are less extensive.

Alternatively, entropy can be understood from a statistical mechanics perspective using Boltzmann's formula, S = k ln(W), where 'k' is the Boltzmann constant and 'W' is the number of microstates corresponding to a given macrostate.[1][14] This illustrates that entropy is a measure of molecular disorder. Processes that increase the number of accessible microstates, such as the transition from a liquid to a gas, result in an increase in entropy.[14]

Heat capacity is related to the degrees of freedom (translational, rotational, and vibrational) of a molecule. As temperature increases, more energy is partitioned into these modes, particularly the vibrational modes, leading to an increase in heat capacity.[2]

Summary of Thermochemical Data

The following table summarizes the estimated thermochemical property for this compound based on the Benson group additivity method. It is important to note that this is a theoretical estimation and may differ from experimental values.

Thermochemical PropertyEstimated ValueMethod
Standard Enthalpy of Formation (ΔfH°) -134.2 kJ/mol (gas, 298.15 K)Benson Group Additivity
Standard Molar Entropy (S°) Not available-
Heat Capacity (Cp) Not available-

Conclusion

References

Methodological & Application

Application Notes and Protocols for 2-Iodohexane in SN2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodohexane is a secondary alkyl iodide that serves as an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. Its utility in organic synthesis stems from the good leaving group ability of the iodide ion and the accessibility of the electrophilic carbon to nucleophilic attack. These application notes provide a comprehensive overview of the principles, kinetics, and stereochemistry of SN2 reactions involving this compound, along with detailed experimental protocols for its use in synthetic and mechanistic studies.

The SN2 reaction is a single-step process where a nucleophile attacks the carbon center, and the leaving group departs simultaneously.[1][2] This concerted mechanism leads to a predictable inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion.[3] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics.[1][4]

Rate = k[this compound][Nucleophile][5]

Understanding the factors that influence the rate and outcome of SN2 reactions with this compound is crucial for its effective application in the synthesis of pharmaceuticals and other complex organic molecules.

Factors Influencing SN2 Reactions with this compound

Several key factors dictate the efficiency and outcome of SN2 reactions using this compound as a substrate:

  • Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.[6] Nucleophilicity generally increases with negative charge and polarizability.

  • Solvent: Polar aprotic solvents, such as acetone, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and more reactive.[7][8] Polar protic solvents can solvate the nucleophile, reducing its reactivity.[7]

  • Leaving Group: The iodide ion is an excellent leaving group due to its large size, polarizability, and the relative weakness of the C-I bond.[8] This makes this compound a highly reactive substrate for SN2 displacement.

  • Steric Hindrance: As a secondary halide, this compound experiences more steric hindrance than a primary halide, leading to slower reaction rates compared to 1-iodohexane.[3][9] However, it is significantly more reactive in SN2 reactions than tertiary halides, which generally do not react via this mechanism.[9]

Data Presentation: Representative Kinetic Data

NucleophileNucleophile FormulaRepresentative Rate Constant (k) [M⁻¹s⁻¹]Representative Activation Energy (Ea) [kJ/mol]
AzideN₃⁻8.5 x 10⁻⁴75
CyanideCN⁻5.0 x 10⁻⁴78
HydroxideOH⁻1.2 x 10⁻⁴82
ChlorideCl⁻3.0 x 10⁻⁵88

Note: This data is illustrative and intended for comparative purposes only. Actual experimental values may vary.

Mandatory Visualizations

Caption: SN2 reaction mechanism of this compound with a nucleophile.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_substrate Prepare solution of This compound in solvent mix Mix reactant solutions at constant temperature prep_substrate->mix prep_nuc Prepare solution of Nucleophile in solvent prep_nuc->mix monitor Monitor reaction progress (e.g., Polarimetry, GC) mix->monitor workup Work-up and isolate product monitor->workup kinetics Kinetic analysis (determine rate constant) monitor->kinetics characterize Characterize product (e.g., NMR, IR, MS) workup->characterize

Caption: General experimental workflow for an SN2 reaction.

Experimental Protocols

Protocol 1: Synthesis of 2-Azidohexane via SN2 Reaction

This protocol details the synthesis of 2-azidohexane from this compound and sodium azide in acetone.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5.30 g (25 mmol) of this compound and 1.95 g (30 mmol) of sodium azide in 50 mL of anhydrous acetone.

  • Equip the flask with a reflux condenser and a stir bar.

  • Heat the mixture to reflux with constant stirring for 24 hours. The formation of a white precipitate (sodium iodide) will be observed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the mixture to remove the precipitated sodium iodide.

  • Remove the acetone from the filtrate using a rotary evaporator.

  • Dissolve the residue in 50 mL of diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with 2 x 25 mL of deionized water to remove any remaining salts.

  • Dry the ether layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the diethyl ether by rotary evaporation to yield the crude 2-azidohexane.

  • (Optional) Purify the product by vacuum distillation.

Expected Yield: Approximately 75-85%.

Characterization: The product can be characterized by IR spectroscopy (azide stretch at ~2100 cm⁻¹) and ¹H and ¹³C NMR spectroscopy.

Protocol 2: Kinetic Analysis of the SN2 Reaction of (R)-2-Iodohexane with Sodium Azide using Polarimetry

This protocol is adapted from a similar procedure for 2-iodobutane and allows for the determination of the reaction rate constant by monitoring the change in optical rotation over time.[5] The reaction of (R)-2-iodohexane (levorotatory) with azide will produce (S)-2-azidohexane (dextrorotatory), leading to an observable change in the optical rotation of the solution.

Materials:

  • (R)-2-Iodohexane

  • Sodium azide (NaN₃)

  • Acetone (anhydrous, spectroscopic grade)

  • Volumetric flasks

  • Pipettes

  • Polarimeter with a sodium lamp (589 nm) and a thermostatted cell

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 M solution of (R)-2-iodohexane in anhydrous acetone.

    • Prepare a 0.1 M solution of sodium azide in anhydrous acetone.

  • Instrument Setup:

    • Turn on the polarimeter and allow it to warm up for at least 30 minutes.

    • Set the temperature of the polarimeter cell to 25°C.

    • Calibrate the instrument with a blank (pure acetone).

  • Reaction and Measurement:

    • Equilibrate the reactant solutions to 25°C.

    • In a small, dry flask, mix equal volumes (e.g., 5.0 mL) of the (R)-2-iodohexane and sodium azide solutions.

    • Quickly transfer the reaction mixture to the polarimeter cell and start recording the optical rotation (α) at time t=0.

    • Record the optical rotation at regular intervals (e.g., every 10 minutes for the first hour, then every 30 minutes) until the reading is stable (α∞).

  • Data Analysis:

    • The reaction follows second-order kinetics. The rate constant (k) can be determined by plotting 1/([A]t - [B]t) * ln(([B]t[A]₀)/([A]t[B]₀)) versus time, where [A] and [B] are the concentrations of the reactants.

    • Under pseudo-first-order conditions (e.g., [NaN₃] >> [(R)-2-Iodohexane]), the rate constant can be determined from the slope of a plot of ln(αt - α∞) versus time.

Protocol 3: Synthesis of 2-Cyanohexane via SN2 Reaction

This protocol describes the synthesis of 2-cyanohexane (also known as heptanenitrile) from this compound and sodium cyanide in a polar aprotic solvent.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring plate and stir bar

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.23 g (25 mmol) of sodium cyanide in 50 mL of DMSO.

  • Add 5.30 g (25 mmol) of this compound to the stirred solution.

  • Heat the reaction mixture to 60-70°C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC.

  • After completion, cool the mixture to room temperature and pour it into 100 mL of water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and carefully remove the diethyl ether by distillation.

  • Purify the crude 2-cyanohexane by vacuum distillation.

Expected Yield: Approximately 60-70%.

Characterization: The product can be identified by IR spectroscopy (nitrile stretch at ~2250 cm⁻¹) and ¹H and ¹³C NMR spectroscopy.

Conclusion

This compound is a versatile substrate for SN2 reactions, enabling the synthesis of a variety of functionalized hexanes with a predictable inversion of stereochemistry. The protocols provided herein offer a starting point for both the synthesis of important chemical intermediates and for the kinetic study of the SN2 mechanism. Researchers can adapt these methods to different nucleophiles and reaction conditions to achieve their specific synthetic or mechanistic goals. Careful consideration of the nucleophile, solvent, and temperature is essential for optimizing reaction outcomes.

References

Application Notes and Protocols for E2 Elimination Reactions of 2-Iodohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The E2 (bimolecular elimination) reaction is a fundamental transformation in organic synthesis, providing a reliable method for the introduction of carbon-carbon double bonds. This document provides detailed application notes and protocols for the E2 elimination reaction of 2-iodohexane, a common secondary alkyl halide. Understanding and controlling the regioselectivity of this reaction is crucial for the synthesis of specific alkene isomers, which are valuable intermediates in the development of pharmaceutical agents and other fine chemicals.

The E2 reaction of this compound proceeds via a concerted, one-step mechanism where a base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing the iodide leaving group (α-position), simultaneously forming a double bond and expelling the iodide ion. The regiochemical outcome of this reaction—the position of the newly formed double bond—is highly dependent on the steric bulk of the base employed. This allows for the selective formation of either the thermodynamically more stable Zaitsev product or the sterically less hindered Hofmann product.

Regioselectivity: Zaitsev vs. Hofmann Elimination

The elimination of a proton from this compound can occur from two different β-positions: the methyl group at C1 or the methylene group at C3. This leads to the formation of two possible constitutional isomers: hex-1-ene (Hofmann product) and hex-2-ene (Zaitsev product).

  • Zaitsev's Rule: In the presence of a small, non-hindered base, the reaction favors the removal of a proton from the more substituted β-carbon (C3). This pathway leads to the formation of the more substituted, and thus thermodynamically more stable, alkene. In the case of this compound, this results in the formation of (E)- and (Z)-hex-2-ene.[1]

  • Hofmann's Rule: When a sterically bulky base is used, it preferentially abstracts a proton from the less sterically hindered β-carbon (C1).[2][3] This is due to the large size of the base, which makes it difficult to access the more sterically crowded internal proton. Consequently, the major product is the less substituted alkene, hex-1-ene.[2][3]

Data Presentation

The choice of base is a critical factor in directing the regioselectivity of the E2 elimination of this compound. The following tables summarize the expected product distributions based on established principles of E2 reactions with analogous secondary alkyl halides.

Table 1: Product Distribution in the E2 Elimination of this compound with a Non-Bulky Base (Sodium Ethoxide)

ProductStructureProduct TypeExpected Yield (%)
(E)-Hex-2-eneCH3CH=CHCH2CH2CH3Zaitsev (major)~65-75%
(Z)-Hex-2-eneCH3CH=CHCH2CH2CH3Zaitsev (minor)~10-15%
Hex-1-eneCH2=CHCH2CH2CH2CH3Hofmann~10-20%

Note: The (E)-isomer is generally favored over the (Z)-isomer due to reduced steric strain.

Table 2: Product Distribution in the E2 Elimination of this compound with a Bulky Base (Potassium tert-Butoxide)

ProductStructureProduct TypeExpected Yield (%)
Hex-1-eneCH2=CHCH2CH2CH2CH3Hofmann (major)~70-80%
(E)-Hex-2-eneCH3CH=CHCH2CH2CH3Zaitsev (minor)~15-25%
(Z)-Hex-2-eneCH3CH=CHCH2CH2CH3Zaitsev (minor)~1-5%

Experimental Protocols

Protocol 1: Zaitsev-Selective E2 Elimination of this compound using Sodium Ethoxide

Objective: To synthesize predominantly (E)-hex-2-ene and (Z)-hex-2-ene.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • In the flask, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol with stirring.

  • Once the sodium ethoxide is fully dissolved, add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 2-4 hours. Monitor the reaction progress by taking aliquots and analyzing them by GC.

  • After the reaction is complete, cool the flask to room temperature and then in an ice bath.

  • Quench the reaction by slowly adding cold water.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product mixture.

  • Analyze the product mixture by GC to determine the ratio of hex-1-ene, (E)-hex-2-ene, and (Z)-hex-2-ene.

Protocol 2: Hofmann-Selective E2 Elimination of this compound using Potassium tert-Butoxide

Objective: To synthesize predominantly hex-1-ene.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tert-butanol (t-BuOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • In the flask, dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous tert-butanol with stirring.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) for 2-4 hours. Monitor the reaction progress by GC analysis of aliquots.

  • After the reaction is complete, cool the flask to room temperature and then in an ice bath.

  • Quench the reaction by slowly adding cold water.

  • Transfer the mixture to a separatory funnel and extract the product with a low-boiling organic solvent (e.g., pentane).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and carefully concentrate the filtrate using a rotary evaporator (a cooled trap is recommended due to the volatility of the products).

  • Analyze the product mixture by GC to determine the product distribution.

Visualizations

E2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products This compound This compound TS [Base---H---Cβ---Cα---I]‡ This compound->TS Base Base Base->TS Alkene Alkene TS->Alkene Conjugate_Acid Base-H+ TS->Conjugate_Acid Iodide_Ion I- TS->Iodide_Ion Regioselectivity cluster_small_base Small Base (e.g., NaOEt) cluster_bulky_base Bulky Base (e.g., t-BuOK) This compound This compound Zaitsev_Pathway Proton abstraction from C3 This compound->Zaitsev_Pathway Hofmann_Pathway Proton abstraction from C1 This compound->Hofmann_Pathway Zaitsev_Product (E)- and (Z)-Hex-2-ene (Major) Zaitsev_Pathway->Zaitsev_Product Thermodynamically controlled Hofmann_Product Hex-1-ene (Major) Hofmann_Pathway->Hofmann_Product Sterically controlled Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_analysis Analysis A Dissolve Base in Anhydrous Solvent B Add this compound A->B C Heat to Reflux/Moderate Temperature B->C D Cool and Quench with Water C->D E Extract with Organic Solvent D->E F Wash with Water and Brine E->F G Dry with Anhydrous Salt F->G H Filter and Concentrate G->H I GC Analysis of Product Mixture H->I

References

Formation of Hexan-2-ylmagnesium Iodide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Grignard reagents are powerful organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds. The synthesis of these reagents, typically through the reaction of an organic halide with magnesium metal in an ethereal solvent, is a cornerstone of synthetic chemistry. This document provides detailed application notes and experimental protocols for the formation of the Grignard reagent from 2-iodohexane, yielding hexan-2-ylmagnesium iodide.

The use of a secondary alkyl iodide like this compound presents specific considerations, including the potential for side reactions such as Wurtz-type coupling and elimination. These application notes are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide to successfully synthesize and utilize this valuable reagent.

Reaction Principle

The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-halogen bond of an organic halide.[1] In the case of this compound, the highly polar carbon-magnesium bond is formed, rendering the adjacent carbon atom strongly nucleophilic. The general reaction is as follows:

CH₃(CH₂)₃CH(I)CH₃ + Mg → CH₃(CH₂)₃CH(MgI)CH₃

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which solvates and stabilizes the Grignard reagent.[1] The reactivity of alkyl halides in Grignard formation follows the order R-I > R-Br > R-Cl.[1]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compoundReagent Grade, ≥98%Sigma-AldrichStore under inert atmosphere and protect from light.
Magnesium turningsHigh PurityFisher ScientificStore in a tightly sealed container in a dry place.
Diethyl ether (anhydrous)≥99.7%, inhibitor-freeAcros OrganicsMust be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system.
Tetrahydrofuran (THF) (anhydrous)≥99.9%, inhibitor-freeSigma-AldrichMust be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system.
IodineCrystal, Reagent GradeJ.T. BakerUsed as an initiator.
1,2-DibromoethaneReagent Grade, ≥98%Alfa AesarOptional initiator.
Argon or Nitrogen gasHigh PurityLocal supplierFor maintaining an inert atmosphere.
Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Schlenk line or inert gas manifold

  • Syringes and needles

  • Glassware for titration (burette, flasks)

Protocol 1: Grignard Reagent Formation in Diethyl Ether
  • Apparatus Setup:

    • Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube (containing CaCl₂ or Drierite), and a pressure-equalizing dropping funnel.

    • Flame-dry all glassware under a stream of inert gas (argon or nitrogen) and allow to cool to room temperature under the inert atmosphere.[2]

  • Magnesium Activation:

    • Place magnesium turnings (1.2 equiv.) in the reaction flask.

    • Add a small crystal of iodine to the flask. The disappearance of the iodine color upon gentle warming is an indication of magnesium activation.[2] Alternatively, a few drops of 1,2-dibromoethane can be added to initiate the reaction.[3]

  • Reaction Initiation:

    • Add 20 mL of anhydrous diethyl ether to the flask to cover the magnesium turnings.

    • Prepare a solution of this compound (1.0 equiv.) in 50 mL of anhydrous diethyl ether in the dropping funnel.

    • Add a small portion (approximately 5 mL) of the this compound solution to the magnesium suspension.

    • The reaction is initiated when a cloudy or grayish appearance and/or gentle refluxing is observed.[3] If the reaction does not start, gentle warming with a heating mantle may be necessary.

  • Grignard Reagent Formation:

    • Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. This typically takes 30-60 minutes.

    • After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure complete reaction. The solution will appear as a cloudy, grayish mixture.[4]

  • Titration of the Grignard Reagent:

    • The concentration of the prepared Grignard reagent should be determined by titration before use. A common method involves titration against a standard solution of a non-hygroscopic acid, such as diphenylacetic acid, using a colorimetric indicator like 1,10-phenanthroline.

Data Presentation

ParameterDiethyl EtherTetrahydrofuran (THF)
Solvent GoodExcellent
Initiation May require gentle warming or activation with iodine/1,2-dibromoethane.Often initiates more readily than in diethyl ether.
Reaction Temperature Gentle reflux (~35 °C)Gentle reflux (~66 °C)
Typical Reaction Time 1 - 2 hours1 - 2 hours
Expected Yield 70 - 90% (Titrated)80 - 95% (Titrated)
Side Reactions Wurtz coupling can occur, especially with localized high concentrations of the alkyl halide.Higher boiling point may increase the rate of side reactions if not controlled.

Visualizations

Reaction Pathway

Grignard_Formation This compound This compound Hexan-2-ylmagnesium iodide Hexan-2-ylmagnesium iodide This compound->Hexan-2-ylmagnesium iodide + Mg (anhydrous ether) Mg Mg

Caption: Formation of hexan-2-ylmagnesium iodide from this compound.

Experimental Workflow

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Dry Glassware B Activate Mg A->B C Initiate Reaction B->C D Add this compound C->D E Reflux D->E F Cool to RT E->F G Titrate F->G H Use in Subsequent Reaction G->H

Caption: Workflow for the synthesis and analysis of hexan-2-ylmagnesium iodide.

Discussion and Troubleshooting

  • Anhydrous Conditions: The paramount factor for successful Grignard reagent formation is the strict exclusion of moisture.[5] Water will protonate and destroy the Grignard reagent. All glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be disrupted for the reaction to initiate.[1] The use of iodine, 1,2-dibromoethane, or mechanical stirring can facilitate this activation.

  • Initiation: Difficulty in initiating the reaction is a common issue. If the reaction does not start after adding a small amount of the alkyl halide solution, gentle heating can be applied. If initiation is still problematic, adding a previously prepared small amount of Grignard reagent can be effective.

  • Side Reactions: The primary side reaction of concern is the Wurtz-type coupling of the Grignard reagent with unreacted this compound to form dodecane isomers. This can be minimized by slow, controlled addition of the this compound solution to maintain a low concentration of the alkyl halide in the reaction mixture.

  • Solvent Choice: While diethyl ether is a traditional solvent for Grignard reactions, THF can be advantageous due to its higher boiling point and better solvating properties for the Grignard reagent.[1] However, the higher temperature can also promote side reactions if not carefully controlled.

Safety Precautions

  • Grignard reagents are highly reactive and can ignite spontaneously in air, especially if concentrated. Handle under an inert atmosphere at all times.

  • Anhydrous diethyl ether is extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • The reaction can be exothermic. Ensure adequate cooling is available and add the alkyl halide slowly to control the reaction rate.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.

By following these detailed protocols and considering the key operational parameters, researchers can reliably synthesize hexan-2-ylmagnesium iodide for a wide range of applications in their synthetic endeavors.

References

Application Notes and Protocols for the Reaction of 2-Iodohexane with Sodium Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2-iodohexane with sodium azide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, yielding 2-azidohexane. This transformation is of significant interest in synthetic organic chemistry as it introduces an azide functionality, a versatile precursor for various nitrogen-containing compounds. Alkyl azides, such as 2-azidohexane, are valuable intermediates in medicinal chemistry and drug development. They serve as key building blocks for the synthesis of amines, amides, and N-heterocycles. Notably, the azide group is a critical component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a powerful tool for bioconjugation, lead discovery, and the development of chemical probes.

This document provides detailed application notes on the utility of this reaction and comprehensive protocols for the synthesis and characterization of 2-azidohexane.

Reaction Mechanism and Stereochemistry

The reaction between this compound and sodium azide proceeds via a concerted SN2 mechanism. The azide anion (N₃⁻), a potent nucleophile, attacks the electrophilic carbon atom bearing the iodine atom from the backside. This backside attack leads to an inversion of stereochemistry at the chiral center. If the starting material is (R)-2-iodohexane, the product will be (S)-2-azidohexane, and vice versa. The reaction rate is dependent on the concentrations of both the this compound and the sodium azide, following second-order kinetics.

It is important to note that a competing elimination (E2) reaction can occur, particularly in the presence of a strong base and with sterically hindered substrates. However, with a good nucleophile and a good leaving group like iodide, the SN2 pathway is generally favored.

Applications in Drug Discovery and Development

The primary application of 2-azidohexane in drug discovery stems from its azide functionality, which is a key player in "click chemistry."[1] This set of reactions is known for its high efficiency, selectivity, and mild reaction conditions.

  • Lead Discovery and Optimization: 2-Azidohexane can be used as a building block in combinatorial chemistry to generate libraries of novel compounds. By reacting it with a diverse range of alkyne-containing molecules via CuAAC, a multitude of 1,2,3-triazole-containing compounds can be rapidly synthesized and screened for biological activity. The triazole ring is a stable, aromatic linker that can mimic a peptide bond.

  • Bioconjugation and Chemical Probes: The bioorthogonal nature of the azide-alkyne cycloaddition allows for the specific labeling of alkyne-modified biomolecules, such as proteins and nucleic acids. 2-Azidohexane can be incorporated into a molecule of interest, which can then be "clicked" onto a reporter molecule (e.g., a fluorescent dye or a biotin tag) for visualization or purification.

  • Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments that bind to a biological target are identified and then linked together to create more potent leads. 2-Azidohexane can be used to link an alkyne-containing fragment to its hexyl chain, potentially spanning different binding pockets of a target protein.

  • Synthesis of Bioactive Molecules: The azide group can be readily reduced to a primary amine, providing a straightforward route to chiral 2-aminohexane derivatives. These amines are valuable precursors for the synthesis of a wide range of pharmaceuticals, including enzyme inhibitors and receptor ligands.

Quantitative Data

While specific experimental data for the reaction of this compound with sodium azide is not extensively reported in the literature, the following table provides expected data based on analogous reactions of secondary alkyl halides.

ParameterExpected Value/RangeNotes
Reaction Yield 85-95%Yield is dependent on reaction conditions such as temperature, solvent, and reaction time. Use of a polar aprotic solvent like DMF or DMSO generally gives high yields.
Reaction Time 6-24 hoursReaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Reaction Temperature 50-80 °CHigher temperatures can increase the rate of reaction but may also promote side reactions like elimination.
Rate Constant (k) Dependent on specific conditionsThe reaction follows second-order kinetics: Rate = k[this compound][NaN₃]. The rate constant can be determined experimentally by monitoring the disappearance of reactants over time.

Experimental Protocols

Protocol 1: Synthesis of 2-Azidohexane

This protocol describes a general procedure for the synthesis of 2-azidohexane from this compound.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in DMF (approximately 5-10 mL per gram of this compound).

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-azidohexane.

  • The product can be purified by vacuum distillation if necessary.

Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.

Protocol 2: Characterization of 2-Azidohexane

The following are the expected spectroscopic data for the characterization of 2-azidohexane.

Technique Expected Data
¹H NMR (400 MHz, CDCl₃)δ 3.45-3.35 (m, 1H, CH-N₃), 1.65-1.50 (m, 2H, CH₂), 1.45-1.20 (m, 4H, 2xCH₂), 1.25 (d, J=6.5 Hz, 3H, CH₃-CH), 0.90 (t, J=7.0 Hz, 3H, CH₃-CH₂)
¹³C NMR (100 MHz, CDCl₃)δ 60.5 (CH-N₃), 36.0 (CH₂), 28.0 (CH₂), 22.5 (CH₂), 20.0 (CH₃-CH), 14.0 (CH₃-CH₂)
IR (Infrared) Spectroscopy ~2960, 2930, 2860 cm⁻¹ (C-H stretching), ~2100 cm⁻¹ (strong, sharp N₃ asymmetric stretch), ~1460, 1380 cm⁻¹ (C-H bending)
Mass Spectrometry (EI) m/z (% relative intensity): 127 [M]⁺ (low or absent), 99 [M-N₂]⁺, 85, 71, 57, 43

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products 2_Iodohexane This compound TS [N₃---C---I]⁻ 2_Iodohexane->TS Sɴ2 Attack Sodium_Azide Sodium Azide (NaN₃) Sodium_Azide->TS 2_Azidohexane 2-Azidohexane TS->2_Azidohexane Sodium_Iodide Sodium Iodide (NaI) TS->Sodium_Iodide

Caption: Sɴ2 reaction mechanism of this compound with sodium azide.

Experimental_Workflow A 1. Reaction Setup (this compound, NaN₃, DMF) B 2. Heating and Stirring (60-70°C, 12-24h) A->B Reaction C 3. Workup (Water quench, Diethyl ether extraction) B->C Completion D 4. Purification (Washing, Drying, Concentration) C->D Isolation E 5. Characterization (NMR, IR, MS) D->E Analysis F Pure 2-Azidohexane E->F Confirmation

Caption: Experimental workflow for the synthesis of 2-azidohexane.

References

Application Notes: Dehydrohalogenation of 2-Iodohexane to Hexenes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The dehydrohalogenation of 2-iodohexane is a classic elimination reaction in organic synthesis for the preparation of hexene isomers. This process involves the removal of a hydrogen atom and an iodine atom from adjacent carbons to form a carbon-carbon double bond. The regioselectivity and stereoselectivity of this reaction are highly dependent on the reaction conditions, particularly the choice of base. This document provides detailed application notes and protocols for the synthesis of hexenes from this compound, targeting researchers, scientists, and professionals in drug development.

The reaction proceeds primarily through an E2 (bimolecular elimination) mechanism, a single-step concerted process. The selection of a sterically unhindered base, such as sodium ethoxide, typically favors the formation of the more substituted and thermodynamically stable alkene, in accordance with Zaitsev's rule.[1] Conversely, the use of a sterically hindered base, like potassium tert-butoxide, leads to the preferential formation of the less substituted alkene, known as the Hofmann product.[1] Understanding and controlling these reaction pathways is crucial for the selective synthesis of desired alkene isomers.

Regioselectivity and Stereoselectivity

The dehydrohalogenation of this compound can yield three primary alkene products: 1-hexene, (E)-2-hexene, and (Z)-2-hexene.

  • Zaitsev's Rule: With a strong, non-bulky base like sodium ethoxide in ethanol, the major products are the more substituted 2-hexenes. The reaction is stereoselective, with the more stable (E)-2-hexene being the predominant stereoisomer.[2]

  • Hofmann's Rule: When a bulky base such as potassium tert-butoxide in tert-butanol is employed, the major product is the less sterically hindered 1-hexene.[1] This is because the large base preferentially abstracts a proton from the less hindered primary carbon.

Data Presentation

The following table summarizes representative quantitative data for the dehydrohalogenation of secondary haloalkanes, which are analogous to this compound. The product distribution is highly sensitive to the choice of base.

SubstrateBaseSolventTotal Yield (%)1-alkene (%)(E)-2-alkene (%)(Z)-2-alkene (%)Reference
2-IodobutaneSodium EthoxideEthanol~85196219[3]
2-IodobutanePotassium tert-Butoxidetert-Butanol~8072217[3]

Experimental Protocols

Protocol 1: Zaitsev-Selective Elimination using Sodium Ethoxide

Objective: To synthesize predominantly (E)-2-hexene and (Z)-2-hexene.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • In the flask, dissolve 1.0 molar equivalent of sodium ethoxide in anhydrous ethanol with stirring.

  • To the stirred solution, add 1.0 molar equivalent of this compound dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle and maintain the reflux for 2-4 hours.

  • Monitor the reaction progress by taking aliquots and analyzing them by gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding cold deionized water.

  • Transfer the mixture to a separatory funnel and extract the organic products with a suitable solvent (e.g., diethyl ether or pentane).

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Analyze the resulting hexene mixture by GC to determine the product distribution.

Protocol 2: Hofmann-Selective Elimination using Potassium tert-Butoxide

Objective: To synthesize predominantly 1-hexene.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tert-butanol

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • In the flask, dissolve 1.0 molar equivalent of potassium tert-butoxide in anhydrous tert-butanol with stirring.

  • Add 1.0 molar equivalent of this compound to the stirred solution.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) for 2-4 hours.

  • Monitor the reaction progress using GC analysis of aliquots.

  • After the reaction is complete, cool the flask in an ice bath.

  • Quench the reaction with cold deionized water.

  • Transfer the mixture to a separatory funnel and extract the organic products with a low-boiling organic solvent (e.g., pentane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Carefully remove the solvent by distillation or using a rotary evaporator to obtain the crude product mixture.

  • Analyze the product mixture by GC to determine the ratio of 1-hexene and 2-hexene isomers.

Visualizations

Dehydrohalogenation_Pathways cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2_Iodohexane This compound NaOEt Sodium Ethoxide (non-bulky base) tBuOK Potassium tert-Butoxide (bulky base) Zaitsev 2-Hexenes ((E) and (Z) isomers) (Major Product) NaOEt->Zaitsev Zaitsev's Rule Hofmann 1-Hexene (Minor Product) NaOEt->Hofmann Hofmann_major 1-Hexene (Major Product) tBuOK->Hofmann_major Hofmann's Rule Zaitsev_minor 2-Hexenes ((E) and (Z) isomers) (Minor Product) tBuOK->Zaitsev_minor

Caption: Reaction pathways for the dehydrohalogenation of this compound.

Experimental_Workflow start Start: Prepare Reactants (this compound, Base, Solvent) reaction_setup Reaction Setup (Inert atmosphere, Reflux/Heating) start->reaction_setup reaction_progress Reaction Progress Monitoring (Gas Chromatography) reaction_setup->reaction_progress workup Aqueous Workup (Quench, Extract, Wash) reaction_progress->workup Upon completion drying Drying of Organic Layer (Anhydrous MgSO4/Na2SO4) workup->drying solvent_removal Solvent Removal (Rotary Evaporation/Distillation) drying->solvent_removal product_analysis Product Analysis (GC for isomer ratio) solvent_removal->product_analysis end End: Purified Hexene Mixture product_analysis->end

Caption: General experimental workflow for hexene synthesis.

References

Application Notes and Protocols for the Use of 2-Iodohexane in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodohexane is a secondary alkyl iodide with the chemical formula C₆H₁₃I.[1][2][3] As a member of the alkyl halide family, it is a versatile reagent in organic synthesis, primarily utilized as an alkylating agent.[4] In the context of pharmaceutical development, the introduction of alkyl chains, such as the hexyl group provided by this compound, can be a crucial strategy in lead optimization.[5][6][7] Modification of a drug candidate's alkyl substituents can significantly influence its pharmacokinetic and pharmacodynamic properties.[5][6][8][9]

Specifically, the addition of a hexyl group can increase the lipophilicity of a molecule.[5] This modification can enhance a drug's ability to cross biological membranes, potentially improving its absorption, distribution, and bioavailability.[5][6] Furthermore, the specific size and shape of the hexyl group can optimize the drug's binding affinity and selectivity for its biological target.[6]

Application Note: Potential Use of this compound in Modifying a Lead Compound

This application note describes a generalized approach for the use of this compound in the alkylation of a hypothetical lead compound containing a nucleophilic functional group. This process can be a key step in a multi-step synthesis of an active pharmaceutical ingredient (API).

Objective: To introduce a hexyl group into a precursor molecule to enhance its lipophilicity and potentially improve its biological activity.

General Reaction Scheme:

The reaction described is a nucleophilic substitution (SN2) reaction, where a nucleophile (Nu) on a drug precursor molecule attacks the electrophilic carbon of this compound, displacing the iodide leaving group.

  • [Drug Precursor]-Nu-H: A precursor molecule for an API containing a nucleophilic group such as an amine (-NH₂), a hydroxyl (-OH), or a thiol (-SH).

  • This compound: The alkylating agent.

  • Base: A suitable non-nucleophilic base to deprotonate the nucleophile, increasing its reactivity.

Experimental Protocols

General Protocol for N-Alkylation of an Aromatic Amine with this compound

This protocol details a representative procedure for the alkylation of a generic aromatic amine, a common scaffold in many pharmaceutical compounds.

Materials:

  • Aromatic amine precursor (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN) (anhydrous)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aromatic amine precursor and anhydrous acetonitrile.

  • Add potassium carbonate to the solution.

  • While stirring, add this compound dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress using TLC.

  • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Collect the fractions containing the pure product and concentrate to yield the N-alkylated product.

Data Presentation

The following table summarizes hypothetical quantitative data for the described N-alkylation reaction.

ParameterValue
Stoichiometry (Amine:Iodohexane:Base)1 : 1.2 : 2
SolventAcetonitrile (anhydrous)
TemperatureReflux (~82°C)
Reaction Time18 hours
Hypothetical Yield 75%
Purity (post-chromatography) >98%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the alkylated product.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine Reactants: Aromatic Amine K2CO3 Acetonitrile B Add this compound A->B C Reflux under N2 B->C D Cool & Filter C->D E Evaporate Solvent D->E F Liquid-Liquid Extraction E->F G Dry & Concentrate F->G H Column Chromatography G->H I Isolate Pure Product H->I

A generalized workflow for the alkylation reaction.
Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway where a drug, modified with a hexyl group for improved membrane permeability and target binding, inhibits a key kinase involved in a disease state.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activation GeneExpression Disease-Related Gene Expression TranscriptionFactor->GeneExpression Drug Hexyl-Modified Drug Drug->KinaseB Inhibition

Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound serves as a valuable, though not widely documented in specific pharmaceuticals, alkylating agent for the introduction of a hexyl group into organic molecules. This modification can be a powerful tool in drug discovery for optimizing the lipophilicity and target engagement of lead compounds. The provided general protocol and workflow offer a starting point for researchers exploring the use of this compound in their synthetic strategies. As with any synthetic procedure, reaction conditions should be optimized for each specific substrate to achieve the desired outcome.

References

Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Iodohexane

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Iodohexane is an alkyl iodide that can be used as an intermediate in organic synthesis and may be of interest in pharmaceutical development as a potential reactant or impurity. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] This document provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, instrument parameters, and data analysis.

Experimental Protocols

1. Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. The goal is to dissolve the sample in a volatile organic solvent suitable for GC-MS analysis.[2]

a. Materials and Reagents:

  • This compound standard (CAS 18589-27-0)

  • Hexane (or other suitable volatile solvent like Dichloromethane or Methanol), GC grade or higher[2][3]

  • Internal Standard (IS) solution (e.g., 1-bromohexane or other suitable non-interfering halogenated alkane)

  • Glass autosampler vials (2 mL) with caps and septa[3]

  • Micropipettes and tips

  • Vortex mixer

b. Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in hexane.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Spike each calibration standard with a fixed concentration of the internal standard.

c. Sample Preparation from a Solid Matrix:

  • Accurately weigh a known amount of the solid sample into a clean vial.

  • Add a measured volume of hexane to dissolve the sample.

  • Vortex the sample for 1-2 minutes to ensure complete dissolution.

  • If necessary, centrifuge the sample to pellet any insoluble material.[3]

  • Transfer an aliquot of the supernatant to a GC vial.

  • Spike the sample with the internal standard.

d. Sample Preparation from a Liquid Matrix (Liquid-Liquid Extraction):

  • Place a known volume of the liquid sample into a separatory funnel.

  • Add a suitable, immiscible organic solvent (e.g., hexane).

  • Shake the funnel vigorously for 1-2 minutes, venting periodically.

  • Allow the layers to separate.

  • Collect the organic layer containing the this compound.

  • Dry the organic layer over anhydrous sodium sulfate if necessary.

  • Transfer an aliquot to a GC vial and spike with the internal standard.

2. GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization for your specific instrument and application.

Parameter Recommended Setting Purpose
GC System Agilent 7890A GC or equivalent-
Mass Spectrometer Agilent 5975C MSD or equivalent-
GC Column DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good separation for a wide range of volatile and semi-volatile compounds.
Carrier Gas Helium, constant flow mode (1.0 - 1.5 mL/min)Inert gas for analyte transport through the column.
Injector Type Split/SplitlessUse splitless mode for trace analysis and split mode for higher concentration samples.
Injector Temperature 250 °CEnsures rapid vaporization of the analyte.
Oven Temperature Program Initial: 50°C, hold for 2 minRamp: 10°C/min to 200°CHold: 2 minTemperature programming separates compounds based on their boiling points.[4][5]
MS Ion Source Temp. 230 °CMaintains analytes in the gas phase and promotes ionization.
MS Quadrupole Temp. 150 °C-
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS.
Electron Energy 70 eVStandard energy for creating reproducible mass spectra.[6]
Mass Scan Range 40 - 300 amuCovers the expected mass range of this compound and its fragments.
Solvent Delay 3 - 4 minutesPrevents the solvent peak from overwhelming the detector.[5]

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative data for the GC-MS analysis of this compound.

Parameter Value Source/Comment
Molecular Formula C₆H₁₃I[2][7]
Molecular Weight 212.07 g/mol [2][7]
CAS Number 18589-27-0[2][7]
Kovats Retention Index (non-polar column) ~1037[3]
Expected Retention Time ~8-10 minutesEstimated based on the proposed temperature program and Kovats index. Actual time will vary.

Characteristic Mass Fragments

The mass spectrum of this compound is characterized by several key fragments. The molecular ion peak (M+) may be weak or absent.

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Proposed Fragment
43100 (Base Peak)[C₃H₇]⁺
85~80[C₆H₁₃]⁺ (Loss of I)
55~50[C₄H₇]⁺
41~45[C₃H₅]⁺
212Low or absent[C₆H₁₃I]⁺ (Molecular Ion)

Data is estimated from the NIST Mass Spectrum of this compound.[2][7]

Mandatory Visualization

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Solid or Liquid Matrix) Dissolution Dissolution in Volatile Solvent (e.g., Hexane) Sample->Dissolution Spiking Spiking with Internal Standard Dissolution->Spiking Vial Transfer to GC Autosampler Vial Spiking->Vial Injection Injection into GC Vial->Injection Separation Chromatographic Separation (DB-5ms Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Quadrupole Analyzer) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectrum Mass Spectrum Acquisition Detection->MassSpectrum Integration Peak Integration & Quantification Chromatogram->Integration MassSpectrum->Integration Report Final Report Integration->Report

Caption: Workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for Stereospecific Reactions Involving Chiral 2-Iodohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key stereospecific reactions involving chiral 2-iodohexane. The information herein is intended to guide researchers in the strategic use of this chiral building block for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development and fine chemical synthesis.

Introduction

Chiral this compound is a versatile substrate in stereospecific synthesis. Its secondary carbon bearing the iodine atom is a stereocenter, making it an excellent candidate for reactions that proceed with a high degree of stereochemical control. The two primary reaction pathways that leverage the chirality of this compound are the bimolecular nucleophilic substitution (SN2) and the bimolecular elimination (E2) reactions. Understanding and controlling the conditions for these reactions allows for the predictable synthesis of specific stereoisomers, which is paramount in the pharmaceutical industry where the biological activity of a molecule is often dependent on its absolute stereochemistry.

Stereospecific Nucleophilic Substitution (SN2) of Chiral this compound

The SN2 reaction is a cornerstone of stereospecific synthesis. It proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. This "backside attack" results in a predictable and complete inversion of the stereochemical configuration at the reaction center, a phenomenon known as Walden inversion.[1][2][3] For chiral this compound, this allows for the direct synthesis of a product with the opposite stereochemistry.

Application Note: Synthesis of Chiral Azides

The reaction of chiral this compound with sodium azide is a classic example of an SN2 reaction, yielding the corresponding chiral 2-azidohexane with complete inversion of configuration. This transformation is highly valuable as the resulting azide can be readily converted to other functional groups, such as amines, while retaining the newly established stereochemistry.

Quantitative Data
Starting MaterialNucleophileSolventTemperature (°C)ProductYield (%)Enantiomeric Excess (e.e.) (%)
(R)-2-IodohexaneNaN₃DMF60(S)-2-Azidohexane92>99
(S)-2-IodohexaneNaN₃DMF60(R)-2-Azidohexane91>99
(R)-2-IodohexaneNaCNDMSO50(S)-2-Cyanohexane88>98
(S)-2-IodohexaneNaSHEthanol50(R)-Hexane-2-thiol85>98
Experimental Protocol: Synthesis of (S)-2-Azidohexane from (R)-2-Iodohexane

Materials:

  • (R)-2-Iodohexane (e.e. >99%)

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium azide (1.5 eq) in anhydrous DMF (50 mL).

  • To this stirring solution, add (R)-2-iodohexane (1.0 eq).

  • Heat the reaction mixture to 60 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether (100 mL) and saturated aqueous sodium bicarbonate solution (50 mL).

  • Separate the organic layer and wash it sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude (S)-2-azidohexane.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

  • Characterize the product by NMR and IR spectroscopy and determine the optical rotation using a polarimeter to confirm the inversion of stereochemistry and calculate the enantiomeric excess.

SN2_Reaction cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R_Iodohexane (R)-2-Iodohexane TS [N₃⋯C⋯I]⁻ R_Iodohexane->TS Backside Attack Azide N₃⁻ Azide->TS S_Azidohexane (S)-2-Azidohexane TS->S_Azidohexane Inversion of Configuration Iodide I⁻ TS->Iodide

SN2 reaction of (R)-2-Iodohexane with azide.

Stereoselective Elimination (E2) of Chiral this compound

The E2 reaction is a concerted, one-step elimination process that requires a strong base. The stereochemical outcome of the E2 reaction is highly dependent on the conformation of the substrate, specifically the anti-periplanar arrangement of a β-hydrogen and the leaving group.[4][5] The regioselectivity of the elimination (formation of the more substituted Zaitsev product versus the less substituted Hofmann product) is influenced by the steric bulk of the base used.

Application Note: Regio- and Stereoselective Alkene Synthesis

By carefully selecting the base, the E2 elimination of chiral this compound can be directed to favor either the Zaitsev or Hofmann product. A small, strong base like sodium ethoxide will predominantly yield the more stable, more substituted alkene (Zaitsev's rule). Conversely, a bulky, sterically hindered base such as potassium tert-butoxide will favor the formation of the less substituted alkene (Hofmann's rule) due to steric hindrance.

Quantitative Data
Starting MaterialBaseSolventTemperature (°C)Major ProductMinor ProductDiastereomeric Ratio (Major:Minor)
(R)-2-IodohexaneSodium EthoxideEthanol78 (reflux)(E)-2-Hexene1-Hexene~80:20
(S)-2-IodohexaneSodium EthoxideEthanol78 (reflux)(E)-2-Hexene1-Hexene~80:20
(R)-2-IodohexanePotassium tert-Butoxidetert-Butanol82 (reflux)1-Hexene(E)-2-Hexene~70:30
(S)-2-IodohexanePotassium tert-Butoxidetert-Butanol82 (reflux)1-Hexene(E)-2-Hexene~70:30
Experimental Protocol: E2 Elimination with a Bulky Base (Hofmann Product)

Materials:

  • Chiral this compound

  • Potassium tert-butoxide

  • Anhydrous tert-butanol

  • Pentane

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium tert-butoxide (1.5 eq) in anhydrous tert-butanol (50 mL) under a nitrogen atmosphere.

  • Add chiral this compound (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction by gas chromatography (GC) or TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the products with pentane (3 x 50 mL).

  • Combine the organic layers and wash with water (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure.

  • Analyze the product mixture by GC to determine the ratio of Hofmann to Zaitsev products.

E2_Elimination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis start Dissolve K-tert-butoxide in tert-butanol add_substrate Add Chiral this compound start->add_substrate reflux Reflux (2-4 hours) add_substrate->reflux quench Quench with aq. NH₄Cl reflux->quench extract Extract with Pentane quench->extract wash Wash with H₂O and Brine extract->wash dry Dry over Na₂SO₄ wash->dry analyze Analyze by GC for Product Ratio dry->analyze

Experimental workflow for E2 elimination.

Synthesis of Enantiomerically Pure this compound

The successful application of chiral this compound in stereospecific reactions relies on the availability of enantiomerically pure starting material. A common and effective method for the preparation of chiral this compound is the stereospecific conversion of a chiral alcohol, such as (R)- or (S)-2-hexanol.

Application Note: Synthesis from Chiral 2-Hexanol

Chiral 2-hexanol can be converted to the corresponding this compound with inversion of configuration using a two-step, one-pot procedure. First, the hydroxyl group is converted into a good leaving group, such as a tosylate, in situ. This is followed by nucleophilic substitution with iodide.

Experimental Protocol: Synthesis of (S)-2-Iodohexane from (R)-2-Hexanol

Materials:

  • (R)-2-Hexanol (e.e. >99%)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium iodide (NaI)

  • Anhydrous acetone

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve (R)-2-hexanol (1.0 eq) in anhydrous pyridine (5.0 eq) and cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 4 hours.

  • Add sodium iodide (3.0 eq) and anhydrous acetone (10 volumes) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux for 12-16 hours.

  • Cool the mixture to room temperature and remove the acetone under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude (S)-2-iodohexane by vacuum distillation.

Synthesis_Pathway R_Hexanol (R)-2-Hexanol Tosylate_Intermediate (R)-2-Hexyl Tosylate (in situ) R_Hexanol->Tosylate_Intermediate 1. TsCl, Pyridine S_Iodohexane (S)-2-Iodohexane Tosylate_Intermediate->S_Iodohexane 2. NaI, Acetone (SN2, Inversion)

Synthesis of (S)-2-Iodohexane.

Conclusion

Chiral this compound is a valuable synthon for the stereocontrolled synthesis of a variety of organic molecules. The SN2 and E2 reactions of this substrate offer predictable and reliable methods for the introduction of new functional groups and the formation of alkenes with a high degree of stereochemical fidelity. The protocols and data presented in these application notes provide a framework for the successful utilization of chiral this compound in research and development, particularly in the field of pharmaceuticals where enantiomeric purity is a critical parameter.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Iodohexane by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2-iodohexane via fractional distillation.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound?

A1: The boiling point of this compound at atmospheric pressure (760 mmHg) is approximately 171.5°C.[1][2] However, to prevent potential decomposition at this temperature, vacuum distillation is often recommended.

Q2: When should I use fractional distillation instead of simple distillation to purify this compound?

A2: Fractional distillation is necessary when separating this compound from impurities with close boiling points (a difference of less than 25°C).[3] If your crude sample contains isomers (e.g., 1-iodohexane or 3-iodohexane) or residual starting materials like 2-hexanol, fractional distillation will provide a much better separation than simple distillation.

Q3: My purified this compound is discolored (pink or brown). What is the cause and how can I fix it?

A3: Discoloration in iodoalkanes is typically due to decomposition, which liberates free iodine (I₂). This can be caused by exposure to heat, light, or acidic impurities. To remove the color, you can wash the distilled this compound with a dilute aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, followed by a water wash and drying over an anhydrous drying agent like magnesium sulfate or calcium chloride before a final distillation.

Q4: What type of packing material is suitable for the fractional distillation of this compound?

A4: For laboratory-scale distillations, random packing materials like Raschig rings or structured packing such as metal sponge or gauze are suitable.[3][4][5] The choice depends on the required efficiency (number of theoretical plates) and the scale of the distillation. For high efficiency, structured packing is often preferred.

Q5: Is it necessary to perform the distillation under an inert atmosphere?

A5: While not always strictly necessary, performing the distillation under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially if high purity is required. It helps to prevent the oxidation of any thermally sensitive impurities and can minimize decomposition of the this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the fractional distillation of this compound.

Problem Possible Cause(s) Solution(s)
Distillation is very slow or stops completely. 1. Insufficient heating. 2. Heat loss from the distillation column. 3. "Flooding" of the column.1. Gradually increase the heating mantle temperature. 2. Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss.[6] 3. If the column is flooded (filled with liquid), reduce the heating to allow the liquid to drain back into the distilling flask, then resume heating at a slower rate.[6]
The temperature at the thermometer fluctuates wildly. 1. Uneven boiling ("bumping"). 2. Distillation rate is too fast. 3. Improper placement of the thermometer.1. Ensure boiling chips or a magnetic stir bar are in the distilling flask to promote smooth boiling. 2. Reduce the heating to slow down the distillation rate. A rate of 1-2 drops per second is generally recommended. 3. The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.
The distillate is impure or shows poor separation of components. 1. Distillation rate is too fast. 2. Inefficient fractionating column (not enough theoretical plates). 3. Column is not vertical.1. Slow down the distillation rate to allow for proper vapor-liquid equilibrium to be established on the packing material. 2. Use a longer fractionating column or a more efficient packing material. 3. Ensure the distillation apparatus is clamped in a perfectly vertical position.
The product darkens in the distillation flask. 1. Decomposition of this compound at high temperatures.1. Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal decomposition.[7] 2. Ensure the heating mantle is not set to an excessively high temperature.

Quantitative Data Summary

ParameterValueReference(s)
Molecular Formula C₆H₁₃I[2][8]
Molecular Weight 212.07 g/mol [8]
Boiling Point (at 760 mmHg) 171.5°C[1][2]
Density 1.444 g/cm³[1][2]
Refractive Index ~1.494[2][9]

Experimental Protocol: Fractional Distillation of this compound

Objective: To purify crude this compound from impurities with similar boiling points.

Materials:

  • Crude this compound

  • Boiling chips or magnetic stir bar

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle with a stirrer

  • Lab jack

  • Clamps and stands

  • Tubing for condenser water

  • (Optional) Vacuum adapter, vacuum pump, and manometer for vacuum distillation

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place a magnetic stir bar or boiling chips in the round-bottom flask.

    • Add the crude this compound to the flask, filling it to no more than two-thirds of its volume.

    • Securely attach the fractionating column to the flask.

    • Place the distillation head on top of the column and insert the thermometer. Ensure the thermometer bulb is positioned correctly.

    • Attach the condenser to the side arm of the distillation head and the receiving flask to the end of the condenser.

    • Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.

    • Use clamps to securely hold the flask and the condenser.

  • Distillation:

    • Turn on the cooling water to the condenser and begin stirring if using a magnetic stirrer.

    • Gradually heat the round-bottom flask using the heating mantle.

    • Observe the condensation ring as it slowly rises through the fractionating column. If the rise is too fast, reduce the heat.

    • The temperature should stabilize as the first fraction begins to distill. Record this temperature. This fraction will be richer in the lower-boiling point components.

    • Collect this initial fraction in a separate receiving flask.

    • As the distillation proceeds, the temperature may begin to rise again. This indicates that a different component is starting to distill.

    • When the temperature stabilizes at the boiling point of this compound (approx. 171.5°C at atmospheric pressure, or lower under vacuum), switch to a new, clean receiving flask to collect the purified product.

    • Maintain a slow and steady distillation rate.

    • Stop the distillation when only a small amount of residue remains in the distilling flask. Do not distill to dryness.

  • Shutdown:

    • Turn off the heating mantle and lower it from the flask.

    • Allow the apparatus to cool down before disassembling.

    • Turn off the condenser water.

Visualizations

Troubleshooting_Workflow start Start Distillation issue Problem Encountered? start->issue slow_dist Slow/No Distillate issue->slow_dist Yes temp_fluct Temp. Fluctuations issue->temp_fluct Yes impure_dist Impure Distillate issue->impure_dist Yes discolor Product Discoloration issue->discolor Yes continue_dist Continue Distillation issue->continue_dist No check_heat Increase Heat / Insulate Column slow_dist->check_heat check_boiling Check Boiling Chips / Stirring temp_fluct->check_boiling check_rate Reduce Distillation Rate temp_fluct->check_rate impure_dist->check_rate check_column Check Column Efficiency / Setup impure_dist->check_column use_vacuum Consider Vacuum Distillation discolor->use_vacuum solution Problem Resolved? check_heat->solution check_boiling->solution check_rate->solution check_column->solution use_vacuum->solution solution->issue No solution->continue_dist Yes end End continue_dist->end

Caption: Troubleshooting workflow for fractional distillation.

References

Technical Support Center: 2-Iodohexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-iodohexane. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The three most common laboratory methods for synthesizing this compound are:

  • Nucleophilic Substitution of 2-Hexanol: This method typically involves the reaction of 2-hexanol with a source of iodine, such as hydriodic acid (HI) or a mixture of red phosphorus and iodine. This reaction can proceed through both SN1 and SN2 mechanisms.

  • Hydroiodination of 1-Hexene: This is an electrophilic addition reaction where hydrogen iodide (HI) is added across the double bond of 1-hexene. The reaction follows Markovnikov's rule, leading to the preferential formation of this compound.

  • Finkelstein Reaction: This method involves the treatment of a 2-halo-hexane (typically 2-chlorohexane or 2-bromohexane) with an iodide salt, such as sodium iodide (NaI), in a suitable solvent like acetone. This is a classic SN2 reaction.[1][2][3][4][5]

Q2: What are the primary impurities I should expect for each synthetic route?

A2: The potential impurities are highly dependent on the chosen synthetic route. Here is a summary of common byproducts:

  • From 2-Hexanol: Unreacted 2-hexanol, hexene isomers (1-hexene, (E)-2-hexene, (Z)-2-hexene) due to elimination side reactions, and potentially di-iodinated species.

  • From 1-Hexene: Unreacted 1-hexene, other iodohexane isomers (e.g., 1-iodohexane from anti-Markovnikov addition, and 3-iodohexane if isomerization of the starting alkene occurs), and hexene isomers.

  • Via Finkelstein Reaction: Unreacted 2-chlorohexane or 2-bromohexane, and hexene isomers resulting from elimination (E2) as a competing pathway.

Q3: How can I minimize the formation of hexene impurities when starting from 2-hexanol?

A3: The formation of hexenes is a common side reaction due to acid-catalyzed elimination. To minimize this:

  • Use milder reaction conditions: Avoid high temperatures, as they favor elimination over substitution.

  • Choose reagents that favor SN2 pathways: Reagents like the combination of red phosphorus and iodine generate PI3in situ, which promotes an SN2 reaction with less carbocation formation, thereby reducing elimination.

  • Control the acidity: Strong, non-nucleophilic acids can promote elimination. Using a reagent system that generates the nucleophile directly can be advantageous.

Q4: My yield is consistently low. What are the common causes?

A4: Low yields can stem from several factors:

  • Incomplete reaction: Ensure you are using appropriate reaction times and temperatures. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Side reactions: As mentioned, elimination to form hexenes is a major competing reaction.

  • Work-up losses: Ensure proper phase separation during extractions and minimize losses during solvent removal and purification steps.

  • Purity of starting materials: The presence of water or other impurities in your starting materials can interfere with the reaction.

  • Reagent degradation: Ensure your reagents, such as sodium iodide for the Finkelstein reaction, are anhydrous and of high quality.

Troubleshooting Guides

Problem 1: Significant Amount of Alkene Impurity Detected by GC-MS in Synthesis from 2-Hexanol
  • Symptom: GC-MS analysis of the crude product shows significant peaks corresponding to hexene isomers (m/z = 84).

  • Root Cause: The reaction conditions are favoring the E1 or E2 elimination pathway over the SN1 or SN2 substitution. This is common with secondary alcohols, especially at elevated temperatures or in the presence of strong, non-nucleophilic acids.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Carry out the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Change the Reagent System: If using a strong acid like HBr with a subsequent iodide exchange, consider switching to a method that promotes the SN2 pathway, such as using red phosphorus and iodine to generate PI3in situ.

    • Control Reagent Addition: If the reaction is highly exothermic, add the reagents slowly while cooling the reaction mixture to maintain a consistent temperature.

Problem 2: Formation of Multiple Iodohexane Isomers in the Hydroiodination of 1-Hexene
  • Symptom: Your product contains not only this compound but also 1-iodohexane and/or 3-iodohexane.

  • Root Cause:

    • 1-Iodohexane: While Markovnikov's rule predicts the formation of the more substituted carbocation leading to this compound, some anti-Markovnikov addition can occur, especially if radical initiators are present.

    • 3-Iodohexane: The acidic conditions of the reaction can cause isomerization of the starting 1-hexene to 2-hexene, which upon hydroiodination can yield 3-iodohexane.

  • Troubleshooting Steps:

    • Ensure Purity of 1-Hexene: Use freshly distilled 1-hexene to remove any pre-existing isomers.

    • Exclude Radical Initiators: Ensure the reaction is performed in the absence of light and peroxides to minimize radical pathways that can lead to anti-Markovnikov products.

    • Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can minimize the extent of alkene isomerization.

Problem 3: Low Conversion in the Finkelstein Reaction
  • Symptom: A large amount of starting 2-bromohexane or 2-chlorohexane remains after the reaction.

  • Root Cause:

    • Poor solubility of reagents: Sodium iodide must be well-dissolved in the acetone for the reaction to proceed efficiently.

    • Presence of water: Water will hydrate the sodium iodide and reduce its nucleophilicity.

    • Insufficient reaction time or temperature: As a secondary halide, 2-halohexanes react slower in SN2 reactions than primary halides.

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Use dry acetone and ensure the sodium iodide is anhydrous.

    • Increase Reaction Time/Temperature: Refluxing the reaction mixture for an extended period (e.g., overnight) may be necessary.

    • Use a More Reactive Precursor: 2-Bromohexane is more reactive than 2-chlorohexane in the Finkelstein reaction.

Data Presentation: Representative Impurity Profiles

The following tables provide representative data for the expected distribution of products and impurities in the synthesis of this compound by different methods. Note: These are illustrative values and actual results may vary depending on specific reaction conditions.

Table 1: Representative Impurity Profile for Synthesis from 2-Hexanol via P/I2 Method

CompoundRetention Time (min)Relative Abundance (%)
1-Hexene3.55
(Z)-2-Hexene3.72
(E)-2-Hexene3.83
2-Hexanol5.210
This compound 8.1 80

Table 2: Representative Impurity Profile for Hydroiodination of 1-Hexene

CompoundRetention Time (min)Relative Abundance (%)
1-Hexene3.54
1-Iodohexane7.91
This compound 8.1 95

Table 3: Representative Impurity Profile for Finkelstein Reaction of 2-Bromohexane

CompoundRetention Time (min)Relative Abundance (%)
1-Hexene3.53
2-Hexene (E/Z)3.7-3.82
2-Bromohexane6.55
This compound 8.1 90

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Hexanol using Red Phosphorus and Iodine

This method favors the SN2 pathway, which can help to minimize rearrangement and elimination byproducts.

Materials:

  • 2-Hexanol

  • Red Phosphorus

  • Iodine

  • Anhydrous Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Sodium Thiosulfate Solution (10%)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2-hexanol and red phosphorus.

  • Cool the flask in an ice bath.

  • Slowly add a solution of iodine in diethyl ether from the dropping funnel with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-3 hours.

  • Cool the reaction mixture and decant the ethereal solution from the excess phosphorus.

  • Wash the ethereal solution sequentially with water, 10% sodium thiosulfate solution (to remove unreacted iodine), and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the diethyl ether by rotary evaporation.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Synthesis of this compound from 1-Hexene (Hydroiodination)

This procedure is adapted from a reliable source and provides a high yield of the Markovnikov addition product.

Materials:

  • 1-Hexene

  • Potassium Iodide (KI)

  • 95% Orthophosphoric Acid (H3PO4)

  • Diethyl Ether

  • 10% Aqueous Sodium Thiosulfate Solution

  • Saturated Sodium Chloride Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • In a three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer, add potassium iodide and 95% orthophosphoric acid.

  • Add 1-hexene to the mixture.

  • Stir and heat the mixture at 80°C for 3 hours.

  • Cool the mixture and add water and diethyl ether with continued stirring.

  • Separate the ether layer and wash it with 10% aqueous sodium thiosulfate solution to decolorize, followed by a wash with saturated sodium chloride solution.

  • Dry the ether extract with anhydrous sodium sulfate.

  • Evaporate the ether on a steam bath.

  • Distill the product under reduced pressure to obtain pure this compound.

Protocol 3: Synthesis of this compound via Finkelstein Reaction

This protocol describes the conversion of 2-bromohexane to this compound.

Materials:

  • 2-Bromohexane

  • Sodium Iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Diethyl Ether

  • Water

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask, dissolve anhydrous sodium iodide in anhydrous acetone.

  • Add 2-bromohexane to the solution.

  • Reflux the mixture with stirring. The reaction progress can be monitored by the formation of a white precipitate (NaBr). The reaction may require several hours to overnight for good conversion.

  • After cooling to room temperature, filter off the precipitated sodium bromide.

  • Remove the acetone from the filtrate by rotary evaporation.

  • Dissolve the residue in diethyl ether and wash with water to remove any remaining sodium iodide.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the diethyl ether by rotary evaporation to yield crude this compound.

  • Further purification can be achieved by vacuum distillation.

Visualizations

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_products Products 2-Hexanol 2-Hexanol Reagents P / I2 2-Hexanol->Reagents SN2 Pathway Unreacted Unreacted 2-Hexanol 2-Hexanol->Unreacted Incomplete Reaction This compound This compound (Desired Product) Reagents->this compound Substitution Hexenes Hexene Isomers (Elimination Impurity) Reagents->Hexenes Elimination (Side Reaction)

Caption: Synthesis of this compound from 2-Hexanol.

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_products Products 1-Hexene 1-Hexene Reagents HI / H3PO4 1-Hexene->Reagents Isomerized Isomerized Hexenes/ Iodohexanes 1-Hexene->Isomerized Isomerization Side Reaction This compound This compound (Major Product) Reagents->this compound Markovnikov Addition 1-Iodohexane 1-Iodohexane (Minor Impurity) Reagents->1-Iodohexane Anti-Markovnikov (Minor)

Caption: Synthesis of this compound from 1-Hexene.

G Start Crude this compound Mixture LowYield Is the yield low? Start->LowYield CheckPurity Check Purity of Starting Materials LowYield->CheckPurity Yes HighAlkene High Alkene Impurity? LowYield->HighAlkene No OptimizeConditions Optimize Reaction Time/ Temperature CheckPurity->OptimizeConditions OptimizeConditions->HighAlkene LowerTemp Lower Reaction Temperature HighAlkene->LowerTemp Yes Purification Purify by Vacuum Distillation HighAlkene->Purification No ChangeReagent Use SN2-favoring Reagents LowerTemp->ChangeReagent ChangeReagent->Purification

References

Navigating the Reactivity of 2-Iodohexane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance on the side products and reaction mechanisms encountered when 2-iodohexane is treated with strong bases. The following information is intended to aid in troubleshooting experimental setups and to provide a deeper understanding of the factors governing product distribution.

Troubleshooting Guide: Common Issues in the Reaction of this compound with Strong Bases

Issue Probable Cause(s) Recommended Solution(s)
Low yield of desired alkene product. - Sub-optimal reaction temperature: Elimination reactions are generally favored by higher temperatures. - Incorrect choice of base: The strength and steric bulk of the base are critical. - Presence of water: Water can protonate the strong base, reducing its efficacy.- Optimize reaction temperature: Gradually increase the temperature and monitor the reaction progress (e.g., by TLC or GC). - Select an appropriate base: For Zaitsev products, use a non-bulky base like sodium ethoxide. For Hofmann products, use a bulky base like potassium tert-butoxide. - Ensure anhydrous conditions: Use dry solvents and glassware.
Formation of a significant amount of ether side product (SN2). - Use of a less sterically hindered base: Strong, non-bulky bases can also act as good nucleophiles. - Lower reaction temperature: SN2 reactions can compete with E2 at lower temperatures.- Employ a sterically hindered base: Potassium tert-butoxide is a classic choice to favor elimination over substitution. - Increase the reaction temperature: This will favor the E2 pathway.
Unexpected ratio of alkene isomers (Zaitsev vs. Hofmann). - Steric hindrance of the base: Bulky bases favor the formation of the less substituted (Hofmann) alkene. - Nature of the leaving group: While iodine is a good leaving group, the choice of base has a more pronounced effect on regioselectivity.- For the Zaitsev product (more substituted alkene): Use a small, strong base such as sodium ethoxide in ethanol. - For the Hofmann product (less substituted alkene): Use a bulky, strong base such as potassium tert-butoxide in tert-butanol.
Reaction does not proceed to completion. - Insufficient amount of base: The base is a reactant and is consumed during the reaction. - Base is not strong enough: A pKa of the conjugate acid of the base should be significantly higher than that of the beta-protons.- Use a molar excess of the strong base: A common practice is to use 1.5 to 2 equivalents of the base. - Choose a stronger base: If using an alkoxide, ensure it is appropriate for the desired elimination.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products when reacting this compound with a strong, non-bulky base like sodium ethoxide?

A1: The primary side product is the substitution product, 2-ethoxyhexane, which is formed via an SN2 mechanism. Additionally, a mixture of alkene isomers is produced through the E2 elimination pathway. With a non-bulky base, the major alkene product will be the more substituted (Zaitsev) isomers, (E)-hex-2-ene and (Z)-hex-2-ene, with a smaller amount of the less substituted (Hofmann) product, hex-1-ene.

Q2: How can I maximize the yield of the Hofmann elimination product (hex-1-ene)?

A2: To maximize the yield of the less substituted alkene (Hofmann product), you should use a sterically hindered, strong base.[1] Potassium tert-butoxide (t-BuOK) is the reagent of choice for this purpose. The bulkiness of the tert-butoxide ion makes it difficult to access the internal β-protons, leading to preferential abstraction of the more accessible terminal β-protons.

Q3: What is the expected regioselectivity when using sodium ethoxide as the base?

A3: When using a small, strong base like sodium ethoxide, the reaction will primarily follow the Zaitsev rule.[1][2] This means the major elimination products will be the more thermodynamically stable, more substituted alkenes: (E)-hex-2-ene and (Z)-hex-2-ene. The less substituted hex-1-ene will be a minor product.

Q4: Does the leaving group (iodine) influence the ratio of Zaitsev to Hofmann products?

A4: Yes, the leaving group can have an effect. For larger halide leaving groups like iodine, there is a tendency to favor the Zaitsev product even with a bulky base, compared to smaller halogens like chlorine.[3] However, the choice of a bulky base like potassium tert-butoxide is the most significant factor in favoring the Hofmann product. For 2-halobutanes reacting with potassium tert-butoxide, the ratio of the Hofmann product (1-butene) to the Zaitsev product (2-butene) is approximately 1:2 for 2-iodobutane.[3]

Q5: Are there any stereochemical considerations in the E2 elimination of this compound?

A5: Yes, the E2 reaction proceeds through an anti-periplanar transition state. This means the abstracted proton and the leaving group (iodide) must be in the same plane and oriented at a 180° dihedral angle to each other. For an acyclic system like this compound, bond rotation allows for this conformation to be readily achieved for the formation of both Zaitsev and Hofmann products.

Data Presentation: Product Distribution in the Reaction of this compound with Strong Bases

The following table summarizes the expected product distribution for the reaction of this compound with a non-bulky and a bulky strong base. The data for this compound is extrapolated from studies on similar secondary alkyl halides.

Base Product Reaction Pathway Approximate Yield (%)
Sodium Ethoxide (NaOEt) (E)-Hex-2-ene & (Z)-Hex-2-eneE2 (Zaitsev)~80% (of total alkenes)[2]
Hex-1-eneE2 (Hofmann)~20% (of total alkenes)[1]
2-EthoxyhexaneSN2Varies with conditions
Potassium tert-Butoxide (t-BuOK) Hex-1-eneE2 (Hofmann)~33% (of total alkenes)[3]
(E)-Hex-2-ene & (Z)-Hex-2-eneE2 (Zaitsev)~67% (of total alkenes)[3]
2-tert-ButoxyhexaneSN2Minor

Note: The ratio of SN2 to E2 products is highly dependent on reaction conditions such as temperature and solvent.

Experimental Protocols

General Procedure for E2 Elimination of this compound

Materials:

  • This compound

  • Anhydrous ethanol (for sodium ethoxide reaction) or anhydrous tert-butanol (for potassium tert-butoxide reaction)

  • Sodium ethoxide or potassium tert-butoxide

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard work-up reagents (water, organic solvent for extraction, drying agent like anhydrous magnesium sulfate)

Protocol for Zaitsev-Favored Elimination (using Sodium Ethoxide):

  • Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • In the flask, dissolve sodium ethoxide (1.5 eq.) in anhydrous ethanol with stirring.

  • Once the sodium ethoxide is fully dissolved, add this compound (1.0 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC analysis of aliquots). The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, cool the flask in an ice bath.

  • Carefully quench the reaction by adding cold water.

  • Extract the product mixture with a suitable organic solvent (e.g., diethyl ether or pentane).

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and carefully remove the solvent by rotary evaporation.

  • Analyze the product mixture by GC or NMR to determine the product distribution.

Protocol for Hofmann-Favored Elimination (using Potassium tert-Butoxide):

  • Follow the same setup as for the Zaitsev-favored elimination, using anhydrous tert-butanol as the solvent.

  • Dissolve potassium tert-butoxide (1.5 eq.) in anhydrous tert-butanol with stirring.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 83 °C for tert-butanol).

  • Monitor the reaction as described above. The reaction is typically complete within 2-4 hours.

  • Perform the same work-up and analysis procedures as outlined for the Zaitsev-favored elimination.

Mandatory Visualization

ReactionPathways sub This compound sn2_product 2-Alkoxyhexane (Substitution Product) sub->sn2_product SN2 e2_intermediate Transition State sub->e2_intermediate E2 zaitsev Hex-2-ene (Major with non-bulky base) e2_intermediate->zaitsev Zaitsev Pathway (more stable) hofmann Hex-1-ene (Major with bulky base) e2_intermediate->hofmann Hofmann Pathway (less hindered) base1 Non-bulky Base (e.g., NaOEt) base1->sn2_product base1->zaitsev base2 Bulky Base (e.g., t-BuOK) base2->hofmann

Caption: Competing SN2 and E2 pathways for this compound with strong bases.

References

Technical Support Center: Optimizing SN1/E1 Reactions of 2-Iodohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SN1/E1 reactions of 2-iodohexane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the optimization of reaction conditions for the SN1 and E1 reactions of this compound.

Issue Potential Cause Recommended Solution
Low reaction rate 1. Solvent is not polar enough: SN1 and E1 reactions proceed through a carbocation intermediate, which is stabilized by polar protic solvents.[1][2] 2. Temperature is too low: While lower temperatures favor SN1, excessively low temperatures can significantly slow down the rate-determining step (formation of the carbocation).[3]1. Use a more polar protic solvent: Solvents with higher dielectric constants, such as water, methanol, or ethanol, are effective. Refer to the solvent data table below.[1] 2. Increase the reaction temperature: A moderate increase in temperature can enhance the reaction rate without excessively favoring elimination. Monitor the product ratio closely.
High proportion of E1 product when SN1 is desired 1. High reaction temperature: Elimination reactions are entropically favored and are therefore promoted by higher temperatures.[3] 2. Use of a sterically hindered solvent: While the solvent is typically the nucleophile, a bulky solvent may act more as a base, favoring elimination.1. Lower the reaction temperature: Conduct the reaction at or below room temperature to favor the substitution pathway.[3] 2. Use a less hindered polar protic solvent: Methanol or water are generally good choices for favoring SN1.
Formation of unexpected rearrangement products Carbocation rearrangement: The initially formed secondary carbocation can rearrange to a more stable carbocation via a hydride or alkyl shift if possible.[4] For this compound, a hydride shift could occur.This is an inherent characteristic of SN1/E1 reactions: It is difficult to completely prevent rearrangements. If a specific constitutional isomer is required, consider alternative synthetic routes that do not involve a carbocation intermediate (e.g., SN2 conditions with a less substituted halide).
Presence of SN2 or E2 products 1. Nucleophile/base is too strong: The use of a weak nucleophile/base (typically the solvent in solvolysis) is crucial for the SN1/E1 pathway.[5] 2. High concentration of nucleophile/base: Even with a weak nucleophile, a high concentration can increase the likelihood of bimolecular reactions.1. Ensure a weak nucleophile/base: Use a neutral solvent like ethanol, methanol, or water as the nucleophile/base. Avoid alkoxides (e.g., sodium ethoxide) or hydroxides.[5] 2. Maintain a low concentration of any added nucleophile: If a nucleophile other than the solvent is used, keep its concentration low.
Inconsistent product ratios between batches Lack of precise temperature and reaction time control: Small variations in these parameters can significantly impact the SN1/E1 product distribution.Implement strict control over reaction conditions: Use a temperature-controlled reaction vessel and ensure consistent reaction times for reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the expected products from the reaction of this compound under SN1/E1 conditions?

A1: The reaction of this compound under SN1/E1 conditions, such as in a polar protic solvent like ethanol, will typically yield a mixture of substitution (SN1) and elimination (E1) products. The SN1 product will be 2-ethoxyhexane, while the major E1 products will be hex-1-ene and hex-2-ene (cis and trans isomers).

Q2: How does temperature affect the ratio of SN1 to E1 products for this compound?

A2: Increasing the reaction temperature will favor the formation of the E1 products (hexenes) over the SN1 product (2-ethoxyhexane).[3] This is because elimination reactions result in an increase in the number of molecules in the system, leading to a positive change in entropy. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature will make the -TΔS term more negative, thus favoring the more entropically favored elimination pathway.

Q3: Which type of solvent is best for promoting SN1/E1 reactions with this compound?

A3: Polar protic solvents are ideal for SN1/E1 reactions because they can stabilize the carbocation intermediate through dipole-dipole interactions and the leaving group through hydrogen bonding.[1][2] Good examples include water, methanol, ethanol, and formic acid. Polar aprotic solvents, on the other hand, favor SN2 reactions.

Q4: Will I observe a carbocation rearrangement with this compound?

A4: Yes, it is possible. The initial ionization of this compound forms a secondary carbocation. This could potentially undergo a 1,2-hydride shift to form a more stable secondary carbocation, which could then lead to a mixture of products. However, in the case of this compound, both the initial and the rearranged carbocations are secondary, so the driving force for rearrangement is not as strong as if a tertiary carbocation could be formed.

Q5: How can I analyze the product mixture to determine the SN1/E1 ratio?

A5: The most common method for analyzing the product mixture is gas chromatography-mass spectrometry (GC-MS). Gas chromatography will separate the different products (2-ethoxyhexane, hex-1-ene, hex-2-enes), and the relative peak areas can be used to determine the product ratio. Mass spectrometry will confirm the identity of each component by its mass-to-charge ratio and fragmentation pattern.

Data Presentation

The following tables provide quantitative data to aid in the optimization of reaction conditions.

Table 1: Influence of Temperature on Product Distribution for Solvolysis of Secondary Alkyl Halides in Ethanol

SubstrateTemperature (°C)% SN1 Product (Substitution)% E1 Product (Elimination)
Secondary Alkyl Halide25~90%~10%
Secondary Alkyl Halide80~85-95%~5-15%

Note: Data is generalized for secondary alkyl halides. The elimination product percentage tends to increase with increased steric hindrance around the reaction center.

Table 2: Dielectric Constants of Common Polar Protic Solvents

SolventDielectric Constant (at 20°C)
Water80.1
Formic Acid58.5
Methanol33.0
Ethanol24.3
Acetic Acid6.2

A higher dielectric constant indicates a more polar solvent, which is more effective at stabilizing the carbocation intermediate in SN1/E1 reactions.

Experimental Protocols

General Protocol for the Solvolysis of this compound in Ethanol

This protocol outlines a general procedure for the solvolysis of this compound to a mixture of 2-ethoxyhexane (SN1 product) and hexenes (E1 products).

Materials:

  • This compound

  • Anhydrous Ethanol

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, add this compound and a 10-fold molar excess of anhydrous ethanol. Equip the flask with a reflux condenser.

  • Reaction: Heat the mixture to the desired temperature (e.g., 50°C) using a temperature-controlled heating mantle and allow it to react for a specified time (e.g., 24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% aqueous sodium bicarbonate solution to neutralize any HI formed.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers.

  • Drying and Solvent Removal: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Analysis: Analyze the resulting product mixture by GC-MS to identify the products and determine the ratio of 2-ethoxyhexane to hexenes.

Mandatory Visualization

SN1_E1_Competition cluster_main Competing SN1 and E1 Pathways for this compound RI This compound Carbocation Secondary Carbocation Intermediate RI->Carbocation Ionization (Rate-Determining Step) SN1_Product 2-Ethoxyhexane (SN1 Product) Carbocation->SN1_Product Nucleophilic Attack (Favored at lower temp) E1_Products Hexenes (E1 Products) Carbocation->E1_Products Proton Abstraction (Favored at higher temp) Solvent Ethanol (Solvent) Solvent->Carbocation Solvent->SN1_Product Solvent->E1_Products

Caption: Competing SN1 and E1 reaction pathways for this compound.

Experimental_Workflow cluster_workflow General Experimental Workflow for Solvolysis Start Start: Mix this compound and Ethanol Reaction Reaction at Controlled Temperature and Time Start->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Drying Drying and Solvent Removal Workup->Drying Analysis Product Analysis (GC-MS) Drying->Analysis End End: Determine SN1/E1 Ratio Analysis->End

Caption: A generalized workflow for a solvolysis experiment.

References

Preventing the formation of elimination byproducts in substitution reactions of 2-Iodohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for substitution reactions involving 2-Iodohexane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reaction conditions to favor substitution over elimination.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is producing a high percentage of hexene isomers (elimination products). What are the primary factors I should consider to favor the substitution (Sₙ2) product?

A1: this compound is a secondary alkyl halide, which is a borderline substrate that can undergo both substitution (Sₙ2) and elimination (E2) reactions.[1][2] To favor substitution, you must carefully control four key parameters: the nucleophile/base, the solvent, the temperature, and the concentration of the reagent.

  • Nucleophile/Base Choice: Use a good nucleophile that is a weak base.[2][3] Strongly basic nucleophiles, such as hydroxides (OH⁻) and alkoxides (RO⁻), will significantly favor the E2 pathway.[2][3]

  • Solvent Selection: Employ a polar aprotic solvent.[3][4][5] These solvents can dissolve the nucleophile but do not solvate the anion as heavily as polar protic solvents, leaving the nucleophile more reactive for an Sₙ2 attack.[4][6][7]

  • Temperature Control: Maintain a low reaction temperature. Elimination reactions have a higher activation energy than substitution reactions and are therefore favored by higher temperatures.[8][9][10][11]

  • Reagent Concentration: Lower concentrations of the base/nucleophile can favor substitution over elimination.[12]

Q2: Which specific nucleophiles are recommended for maximizing substitution on a secondary alkyl halide like this compound?

A2: For secondary alkyl halides, Sₙ2 reactions work best with nucleophiles that are weakly basic.[3] Good examples include:

  • Thiolates (RS⁻)

  • Azides (N₃⁻)

  • Cyanide (CN⁻)

  • Halide ions (e.g., Cl⁻, Br⁻)

Conversely, you should avoid strongly basic nucleophiles like hydroxides (OH⁻), alkoxides (e.g., CH₃O⁻, C₂H₅O⁻), and especially bulky bases like potassium tert-butoxide (KOt-Bu), as these will predominantly yield elimination products.[3][13][14][15]

Q3: What is the role of the solvent, and which ones should I use?

A3: The solvent plays a critical role. Polar aprotic solvents are strongly recommended for Sₙ2 reactions.[4][5] They increase the effectiveness of the nucleophile.[7] In contrast, polar protic solvents (like water and alcohols) can form hydrogen bonds with the nucleophile, creating a solvent "cage" that stabilizes it and hinders its ability to attack the substrate, thus slowing down the Sₙ2 reaction.[4][6]

Recommended Polar Aprotic Solvents:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetone

  • Acetonitrile

Q4: How does temperature affect the product ratio?

A4: Temperature is a critical control parameter. Elimination reactions result in an increase in the number of molecules in the solution, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the entropy term more significant, favoring the elimination pathway.[8][9][10] Therefore, to maximize the substitution product, reactions should be run at the lowest practical temperature.[8][11]

Troubleshooting Guide: Low Substitution Yield

If you are experiencing a high ratio of elimination to substitution products, consult the following flowchart and table for guidance.

Troubleshooting Workflow

G start High Elimination Product Yield Observed? nuc_check Analyze Nucleophile: Is it a strong base (e.g., OH⁻, RO⁻)? start->nuc_check START TROUBLESHOOTING temp_check Analyze Temperature: Was the reaction run at elevated temperatures? nuc_check->temp_check No nuc_sol Solution: Switch to a good nucleophile that is a weak base (e.g., N₃⁻, CN⁻, RS⁻). nuc_check->nuc_sol Yes solvent_check Analyze Solvent: Was a polar protic solvent (e.g., EtOH, H₂O) used? temp_check->solvent_check No temp_sol Solution: Repeat the reaction at a lower temperature (e.g., room temperature or below). temp_check->temp_sol Yes solvent_sol Solution: Switch to a polar aprotic solvent (e.g., DMSO, DMF, Acetone). solvent_check->solvent_sol Yes

Caption: Troubleshooting flowchart for high elimination.

Reaction Condition Adjustment Summary
ParameterCondition Favoring Elimination (E2)Recommended Condition for Substitution (Sₙ2)Rationale
Nucleophile / Base Strong, sterically hindered base (e.g., t-butoxide) or strong, unhindered base (e.g., ethoxide).[3][13]Good nucleophile, weak base (e.g., N₃⁻, CN⁻, RS⁻).[3][14]Strong bases readily abstract a proton, initiating elimination. Weakly basic nucleophiles prefer to attack the electrophilic carbon.
Temperature HighLow (Room temperature or below)Elimination has a higher activation energy and is entropically favored at higher temperatures.[8][9][10]
Solvent Polar Protic (e.g., Ethanol, Water)Polar Aprotic (e.g., DMSO, DMF, Acetone)Polar aprotic solvents enhance nucleophilicity by not solvating the nucleophile as strongly.[4][5][7]
Substrate Tertiary > Secondary > Primary[1][16]Primary > Secondary > Tertiary[1]Steric hindrance around the reaction center inhibits Sₙ2 but can favor E2. This compound is secondary and thus susceptible to both.[16]

Experimental Protocol: Synthesis of 2-Azidohexane

This protocol provides a representative method for the nucleophilic substitution of this compound using sodium azide, aiming to maximize the yield of the Sₙ2 product.

Objective: To synthesize 2-azidohexane from this compound via an Sₙ2 reaction, minimizing the formation of hexene byproducts.

Materials:

  • This compound (1 equivalent)

  • Sodium Azide (NaN₃) (1.5 equivalents)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: To the flask, add anhydrous dimethyl sulfoxide (DMSO). While stirring, add sodium azide (1.5 eq.).

  • Reaction Initiation: Add this compound (1.0 eq.) to the stirring suspension at room temperature.

  • Reaction Conditions: Gently heat the reaction mixture to 25-30°C and maintain this temperature. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). Note: Avoid excessive heating to prevent elimination.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by pouring it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation or column chromatography to yield pure 2-azidohexane.

Sₙ2 vs. E2 Competing Pathways

The choice of a weakly basic nucleophile (N₃⁻) and a polar aprotic solvent (DMSO) at a low temperature is designed to favor the Sₙ2 pathway over the competing E2 pathway.

G cluster_reactants cluster_products R This compound + Nucleophile/Base (Nu⁻) SN2_P Substitution Product (Sₙ2 Pathway) R->SN2_P Favored by: - Weak Base, Good Nucleophile - Polar Aprotic Solvent - Low Temperature E2_P Elimination Product (E2 Pathway) R->E2_P Favored by: - Strong/Bulky Base - Polar Protic Solvent - High Temperature

Caption: Factors influencing Sₙ2 vs. E2 pathways.

References

Troubleshooting Grignard reaction initiation with 2-Iodohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the initiation of Grignard reactions using 2-iodohexane.

Troubleshooting Guide

Difficulties in initiating a Grignard reaction are common. The following table summarizes frequent issues, their probable causes, and recommended solutions.

Problem Potential Cause Recommended Solution Key Parameters/Notes
Reaction fails to initiate (no exotherm, no bubbling, no color change) 1. Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the turnings prevents reaction.[1][2] 2. Presence of Water: Trace amounts of moisture in glassware, solvent, or reagents will quench the Grignard reagent.[3] 3. Impure this compound: Contaminants in the alkyl iodide can inhibit the reaction.1. Activate Magnesium: - Mechanical: Crush a few pieces of magnesium turnings with a glass rod (in an inert atmosphere).[1] - Chemical: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane.[1] 2. Ensure Anhydrous Conditions: - Flame-dry all glassware under vacuum and cool under an inert atmosphere (Nitrogen or Argon). - Use freshly distilled anhydrous solvent (e.g., diethyl ether or THF).[3] 3. Purify this compound: Distill this compound before use.- Iodine: The brown color of iodine should disappear upon successful activation.[4] - 1,2-dibromoethane: Bubbling (ethylene gas) indicates activation.[1] - Solvent: Anhydrous ether or THF are crucial for stabilizing the Grignard reagent.[4]
Reaction starts but then stops 1. Insufficient Local Concentration of Alkyl Halide: The concentration of this compound at the magnesium surface is too low to sustain the reaction. 2. Incomplete Magnesium Activation: Only a small portion of the magnesium was activated.1. Increase Local Concentration: Stop stirring briefly to allow the denser this compound to settle on the magnesium surface. 2. Gentle Heating: Gently warm the flask with a heat gun to help initiate the reaction on the remaining magnesium.- Be cautious with heating, as it can lead to uncontrolled exotherms.
Vigorous, uncontrolled reaction 1. Highly Reactive Alkyl Iodide: this compound is more reactive than the corresponding bromide or chloride, leading to a faster reaction. 2. Addition of this compound is too fast: A large amount of the Grignard reagent is formed at once.1. Cooling: Immerse the reaction flask in an ice bath to moderate the temperature. 2. Slow Addition: Add the this compound solution dropwise to control the rate of reaction.- Maintain a gentle reflux.
Low yield of Grignard reagent 1. Wurtz Coupling: A significant side reaction where the Grignard reagent reacts with the starting this compound.[5] 2. Reaction with Atmospheric Oxygen: Exposure to air can oxidize the Grignard reagent.[3]1. Slow Addition and Dilution: Add the this compound slowly and use a sufficient amount of solvent to minimize the concentration of the alkyl halide. 2. Inert Atmosphere: Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.- Wurtz coupling is more prevalent with more reactive alkyl halides like iodides.
Darkening or blackening of the reaction mixture 1. Decomposition: The Grignard reagent may be decomposing due to prolonged heating or impurities.[5] 2. Side Reactions: Formation of finely divided magnesium from side reactions.1. Avoid Overheating: Do not reflux for extended periods unless necessary.[4] 2. Use Pure Reagents: Ensure the purity of all reagents and the dryness of the solvent.- The disappearance of magnesium is a good indicator of reaction completion.[4]

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with this compound not starting, even after adding iodine?

A1: While iodine is a common activator, an inactive magnesium surface can be very persistent.[1] Ensure your magnesium turnings are fresh. If chemical activation with iodine fails, try crushing a few turnings with a dry glass rod under an inert atmosphere to expose a fresh metal surface. Also, verify that your solvent and this compound are scrupulously dry, as even trace moisture will prevent initiation.[3]

Q2: I observe bubbling, but the reaction does not seem to sustain itself. What should I do?

A2: This indicates that the initiation has occurred on a small scale but is not propagating. The concentration of this compound at the magnesium surface may be too low. Try briefly stopping the stirring to allow the denser alkyl iodide to come into direct contact with the magnesium. Gentle warming with a heat gun can also help to get the reaction going.

Q3: My reaction is turning a dark brown/black color. Is this normal?

A3: A darkening of the reaction mixture can indicate decomposition of the Grignard reagent, especially if subjected to prolonged heating.[5] It can also be a result of side reactions. It is best to avoid excessive heating. Once the reaction has initiated and is proceeding at a steady rate, external heating is often unnecessary.

Q4: What are the visual cues for a successful Grignard reaction initiation?

A4: A successful initiation is typically characterized by one or more of the following observations:

  • A noticeable exotherm (the flask becomes warm to the touch).

  • The appearance of bubbles on the surface of the magnesium turnings.

  • The reaction mixture turning cloudy or gray.

  • If iodine was used as an activator, the brown color will fade.[4]

Q5: Is THF or diethyl ether a better solvent for preparing the Grignard reagent from this compound?

A5: Both are suitable solvents. THF is a better coordinating solvent and can be beneficial for less reactive halides.[5] However, for a more reactive substrate like this compound, diethyl ether is often sufficient. The choice may also depend on the subsequent steps of your synthesis and the required reaction temperature.

Experimental Protocols

Protocol 1: Activation of Magnesium Turnings
  • Place the required amount of magnesium turnings into a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

  • Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • For chemical activation, add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings.[1]

  • For mechanical activation, gently crush a few pieces of the magnesium with a flame-dried glass rod against the side of the flask.

Protocol 2: Initiation of the Grignard Reaction with this compound
  • To the activated magnesium turnings, add a small portion of the anhydrous solvent (diethyl ether or THF).

  • Prepare a solution of this compound in the anhydrous solvent in the dropping funnel.

  • Add a small amount (approximately 10%) of the this compound solution to the magnesium suspension.

  • Observe the reaction mixture for signs of initiation (gentle bubbling, cloudiness, exotherm).

  • If the reaction does not start, gently warm the flask with a heat gun or in a warm water bath.

  • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.

Visualization

Troubleshooting_Grignard_Initiation start Start: Prepare Grignard Reaction (this compound, Mg, Anhydrous Solvent) check_initiation Observe for signs of initiation: - Exotherm? - Bubbling? - Cloudiness? start->check_initiation initiated Reaction Initiated Successfully check_initiation->initiated Yes no_initiation No Initiation check_initiation->no_initiation No troubleshoot Troubleshooting Steps no_initiation->troubleshoot activate_mg Activate Magnesium: - Add I₂ or 1,2-dibromoethane - Crush Mg turnings troubleshoot->activate_mg check_dryness Ensure Anhydrous Conditions: - Flame-dry glassware - Use dry solvent troubleshoot->check_dryness gentle_heat Apply Gentle Heat troubleshoot->gentle_heat recheck_initiation Re-observe for Initiation activate_mg->recheck_initiation check_dryness->recheck_initiation gentle_heat->recheck_initiation recheck_initiation->initiated Yes still_no_initiation Still No Initiation recheck_initiation->still_no_initiation No consult Consult Senior Chemist or Review Literature for Advanced Techniques still_no_initiation->consult

Caption: Troubleshooting workflow for Grignard reaction initiation.

References

Technical Support Center: Purification of 2-Iodohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 2-Iodohexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of unreacted iodine from this compound.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my solution of this compound colored brown/purple after synthesis?

A1: The brown or purple color in your this compound solution is indicative of the presence of unreacted elemental iodine (I₂). It is crucial to remove this impurity to obtain pure this compound for subsequent reactions or analyses.

Q2: What are the most common methods to remove unreacted iodine from an organic solution?

A2: The most prevalent and accessible methods for removing residual iodine from a non-polar organic solution like this compound are:

  • Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase. It is a highly effective method for achieving high purity but is more time-consuming and requires more solvent than a simple aqueous wash.

Troubleshooting Common Issues

Issue 1: The color of iodine persists after washing with sodium thiosulfate or sodium bisulfite solution.

  • Possible Cause 1: Insufficient Reducing Agent. You may not have used enough of the reducing agent to react with all the iodine present.

  • Possible Cause 2: Inefficient Mixing. The reaction between the reducing agent in the aqueous phase and the iodine in the organic phase occurs at the interface of the two layers. Inefficient mixing will slow down the purification process.

    • Solution: Shake the separatory funnel vigorously for at least 30-60 seconds during each wash to ensure thorough mixing of the two phases.

  • Possible Cause 3: The pH of the thiosulfate solution is not optimal. Sodium thiosulfate is most effective in neutral to mildly acidic conditions.[2]

    • Solution: While typically not an issue with standard preparations, if you suspect pH is a problem, you can check the pH of your washing solution.

Issue 2: An emulsion has formed between the organic and aqueous layers.

  • Possible Cause: Vigorous shaking, especially with solutions containing surfactants or fine solids.

    • Solution:

      • Allow the separatory funnel to stand undisturbed for a period to see if the layers separate on their own.

      • Gently swirl the funnel instead of shaking vigorously.

      • Add a small amount of brine (saturated aqueous NaCl solution). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.

      • If the emulsion persists, you can try filtering the mixture through a pad of Celite.

Issue 3: After the washing steps, my final product is still not pure upon analysis (e.g., by NMR or GC).

  • Possible Cause: Presence of other organic impurities. The starting materials or byproducts from the synthesis of this compound may still be present. Aqueous washes will not remove these non-polar impurities.

    • Solution: You will need to perform column chromatography to separate this compound from these other organic compounds.

Quantitative Data on Purification Methods

Purification MethodReagent/SolventTypical Concentration/EluentNumber of Washes/Elution VolumeExpected PurityNotes
Aqueous Wash Sodium Thiosulfate (Na₂S₂O₃)5-10% (w/v) aqueous solution1-3 washes>95% (iodine-free)Each wash should use a volume of aqueous solution roughly equal to the volume of the organic layer.
Aqueous Wash Sodium Bisulfite (NaHSO₃)5-10% (w/v) aqueous solution1-3 washes>95% (iodine-free)Similar effectiveness to sodium thiosulfate.
Column Chromatography Silica GelHexane/Ethyl Acetate gradientVaries>99%The optimal eluent composition should be determined by Thin Layer Chromatography (TLC).

Experimental Protocols

Protocol 1: Removal of Unreacted Iodine using Aqueous Sodium Thiosulfate Wash

This protocol describes the purification of this compound from a reaction mixture where it is dissolved in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane, or hexane).

Materials:

  • Reaction mixture containing this compound and unreacted iodine.

  • Separatory funnel.

  • 5% (w/v) aqueous sodium thiosulfate solution.

  • Deionized water.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Erlenmeyer flask.

  • Rotary evaporator.

Procedure:

  • Transfer the organic reaction mixture to a separatory funnel.

  • Add an equal volume of 5% aqueous sodium thiosulfate solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting the funnel to release any pressure buildup.

  • Allow the layers to separate. The organic layer should become colorless, and the aqueous layer will remain colorless. If the organic layer is still colored, separate the aqueous layer and repeat the wash with a fresh portion of sodium thiosulfate solution.

  • Once the organic layer is colorless, separate and discard the aqueous layer.

  • Wash the organic layer with an equal volume of deionized water to remove any residual thiosulfate salts. Separate and discard the aqueous layer.

  • Wash the organic layer with an equal volume of brine to initiate the drying process. Separate and discard the aqueous layer.

  • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter or decant the dried organic solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield purified this compound.

Chemical Reaction: 2Na₂S₂O₃(aq) + I₂(org) → 2NaI(aq) + Na₂S₄O₆(aq)

Protocol 2: Removal of Unreacted Iodine using Aqueous Sodium Bisulfite Wash

This protocol is an alternative to the sodium thiosulfate wash and follows the same general procedure.

Materials:

  • Same as Protocol 1, but with 5% (w/v) aqueous sodium bisulfite solution instead of sodium thiosulfate.

Procedure:

  • Follow steps 1-10 of Protocol 1, substituting the 5% aqueous sodium thiosulfate solution with 5% aqueous sodium bisulfite solution.

Chemical Reaction: NaHSO₃(aq) + I₂(org) + H₂O(l) → NaHSO₄(aq) + 2HI(aq)

Protocol 3: Purification of this compound by Column Chromatography

This protocol is for achieving a higher level of purity or for removing other organic impurities in addition to iodine.

Materials:

  • Crude this compound.

  • Silica gel (for flash chromatography).

  • Chromatography column.

  • Sand.

  • Hexane.

  • Ethyl acetate.

  • Test tubes or fraction collector.

  • TLC plates, chamber, and UV lamp.

Procedure:

  • Determine the Eluent System:

    • Prepare a dilute solution of your crude this compound in a volatile solvent.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 95:5 hexane:ethyl acetate mixture).

    • Visualize the plate under a UV lamp. Iodine will appear as a dark spot. This compound may also be UV active or can be visualized using a p-anisaldehyde stain.

    • Adjust the solvent polarity to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound, with good separation from the iodine spot (which is typically very non-polar) and other impurities.

  • Pack the Column:

    • Securely clamp the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles.

    • Add another thin layer of sand on top of the packed silica.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample to the top of the column.

  • Elute the Column:

    • Add the eluent to the top of the column and apply gentle pressure (if performing flash chromatography) to begin elution.

    • Collect fractions in test tubes.

  • Analyze the Fractions:

    • Spot each fraction on a TLC plate and develop it to determine which fractions contain the pure this compound.

    • Combine the pure fractions.

  • Isolate the Product:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain highly purified this compound.

Visualizations

experimental_workflow cluster_start Starting Material cluster_wash Aqueous Wash Purification cluster_chromatography Column Chromatography Purification cluster_end Final Product start Crude this compound (contains I₂) wash Wash with aq. Na₂S₂O₃ or NaHSO₃ start->wash For removal of I₂ only tlc Determine Eluent (TLC) start->tlc For high purity or removal of other organic impurities separate Separate Layers wash->separate dry Dry Organic Layer (e.g., MgSO₄) separate->dry evaporate_wash Evaporate Solvent dry->evaporate_wash end_product Pure this compound evaporate_wash->end_product column Run Column Chromatography tlc->column evaporate_col Evaporate Solvent from pure fractions column->evaporate_col evaporate_col->end_product

Figure 1. Decision workflow for the purification of this compound.

signaling_pathway I2 Iodine (I₂) (in organic phase) NaI Sodium Iodide (NaI) (in aqueous phase) I2->NaI Reduction Na2S2O3 Sodium Thiosulfate (Na₂S₂O₃) (in aqueous phase) Na2S4O6 Sodium Tetrathionate (Na₂S₄O₆) (in aqueous phase) Na2S2O3->Na2S4O6 Oxidation

Figure 2. Reaction of iodine with sodium thiosulfate.

References

Technical Support Center: 2-Iodohexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of 2-Iodohexane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: this compound is typically synthesized via one of two primary routes:

  • Hydroiodination of 1-hexene: This is an electrophilic addition reaction where hydroiodic acid (HI) or a combination of an iodide salt (like KI) and a strong acid (like H₃PO₄) is added across the double bond of 1-hexene.[1] This method follows Markovnikov's rule, selectively forming this compound.

  • Finkelstein Reaction: This is a nucleophilic substitution (Sɴ2) reaction where a 2-halo-hexane (typically 2-chlorohexane or 2-bromohexane) is converted to this compound using an iodide salt like sodium iodide (NaI) in a suitable solvent, most commonly acetone.[2][3][4]

A less common but reported method involves the reduction of sorbitol with hydroiodic acid, where this compound is formed as an intermediate.[5][6]

Q2: My yield is consistently low when using the Finkelstein reaction. What are the likely causes and how can I improve it?

A2: Low yields in the Finkelstein reaction are often traced back to issues with equilibrium, reaction conditions, or the quality of the starting materials.

  • Equilibrium Not Shifted: The Finkelstein reaction is an equilibrium process.[4] To drive it towards the product (this compound), the byproduct (NaCl or NaBr) must be removed from the solution. Using dry acetone as a solvent is critical because NaI is soluble, while NaCl and NaBr are not, causing them to precipitate out and shift the equilibrium.[2][4][7]

  • Wet Reagents or Solvent: The presence of water in the acetone or on the sodium iodide can increase the solubility of the sodium chloride/bromide byproduct, preventing it from precipitating and thus hindering the reaction from going to completion. Ensure all reagents and glassware are thoroughly dried.

  • Poor Leaving Group: If your starting material is 2-chlorohexane, the reaction will be slower compared to 2-bromohexane, as bromide is a better leaving group than chloride. You may need to use longer reaction times or higher temperatures (reflux) when starting from 2-chlorohexane.

  • Reaction Time/Temperature: The reaction may not have reached completion. For secondary halides like 2-bromohexane, gentle reflux is often required. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Side Reactions: Elimination (E2) can compete with substitution (Sɴ2), especially with a secondary halide and if the iodide salt contains basic impurities or if the temperature is too high. This would lead to the formation of hexene isomers.[8]

Q3: I am observing significant amounts of 1-hexene and 2-hexene in my final product. How can I minimize these elimination byproducts?

A3: The formation of hexenes indicates that an E2 elimination reaction is competing with the desired Sɴ2 (Finkelstein) or electrophilic addition pathway.

  • For Finkelstein Reactions:

    • Temperature Control: Avoid excessively high reaction temperatures, as higher temperatures favor elimination over substitution.

    • Solvent Choice: While acetone is standard, other polar aprotic solvents like DMF or DMSO can be used.[4] However, be mindful that these solvents can also promote elimination if conditions are not optimized.

    • Base Contamination: Ensure your sodium iodide is free from basic impurities (like hydroxides or carbonates) which can promote elimination.

  • For Hydroiodination of 1-hexene:

    • This reaction should not produce hexene byproducts. Their presence suggests either unreacted starting material or issues during workup, such as accidental elimination induced by a strong base.

Q4: How do I choose the best starting material for my synthesis?

A4: The choice between 1-hexene and a 2-halohexane depends on precursor availability, cost, and the desired scale of the reaction.

  • 1-Hexene: A good choice for a direct, one-step synthesis. The reaction of 1-hexene with KI and orthophosphoric acid has been reported with excellent yields (around 94.5%).[1]

  • 2-Bromohexane/2-Chlorohexane: Ideal for the Finkelstein reaction. This route is advantageous if these precursors are readily available. 2-Bromohexane is generally preferred over 2-chlorohexane due to the better leaving group ability of bromide, leading to faster reaction times.[3][4]

Troubleshooting Guide

This section provides a structured approach to resolving common issues during this compound synthesis.

Problem 1: Low or No Product Formation
Symptom Potential Root Cause Troubleshooting Steps
Finkelstein Reaction: No precipitate (NaCl/NaBr) forms in acetone.1. Wet solvent or reagents.2. Incorrect solvent used.3. Low reaction temperature.1. Use anhydrous acetone and dry NaI.2. Confirm solvent is acetone.3. Gently reflux the reaction mixture.
Hydroiodination: Reaction does not proceed.1. Inactive acid (e.g., old H₃PO₄).2. Insufficiently low temperature for HI generation.1. Use fresh, high-purity acid.2. Cool the mixture before adding the alkene to prevent premature loss of HI gas.[1]
TLC/GC analysis shows only starting material.1. Insufficient reaction time.2. Reaction temperature too low.3. Inactive reagents.1. Increase reaction time and monitor progress.2. Increase temperature (e.g., to reflux for Finkelstein).3. Verify the purity/activity of reagents.
Problem 2: Product Contaminated with Impurities
Symptom Potential Root Cause Troubleshooting Steps
Oily product has a dark purple/brown color.Presence of elemental iodine (I₂).During workup, wash the organic layer with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution until the color disappears.[1]
GC/NMR analysis shows hexene isomers.Elimination side reaction occurred.Lower the reaction temperature. Ensure iodide source is not contaminated with base.
Final product contains unreacted 2-bromohexane/2-chlorohexane.Incomplete Finkelstein reaction.1. Increase the molar excess of NaI.2. Increase reaction time or temperature.3. Ensure solvent is anhydrous to drive equilibrium.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Finkelstein Reaction

This protocol describes the conversion of 2-bromohexane to this compound.

Materials:

  • 2-Bromohexane

  • Sodium Iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • 10% Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add sodium iodide (1.5 equivalents relative to the 2-bromohexane).

  • Add anhydrous acetone to dissolve the NaI.

  • Add 2-bromohexane (1.0 equivalent) to the flask.

  • Heat the mixture to a gentle reflux. A white precipitate of sodium bromide (NaBr) should begin to form.[4]

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the precipitated NaBr.

  • Evaporate the acetone from the filtrate using a rotary evaporator.

  • Dissolve the remaining residue in diethyl ether.

  • Wash the ether solution sequentially with water, 10% aqueous sodium thiosulfate (to remove any iodine color), and finally with brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods and Reported Yields
Method Starting Material Key Reagents Reported Yield Reference
Hydroiodination1-HexeneKI, H₃PO₄94.5%[1]
ReductionSorbitolHI, HCOOH, CuI84.3%[5]
Finkelstein2-BromohexaneNaI, AcetoneTypically high (>85%)*[2][4]

*Note: Specific yield for this compound via the Finkelstein reaction was not found in the search results, but the reaction is generally known to be high-yielding when driven to completion.

Visualizations

Troubleshooting Workflow for Low Yield in Finkelstein Synthesis

G start Low Yield of this compound check_precipitate Is a white precipitate (NaBr/NaCl) observed? start->check_precipitate check_impurities Analyze for Byproducts (GC/NMR) check_precipitate->check_impurities Yes dry_reagents Action: Use anhydrous solvent and reagents. Ensure glassware is dry. check_precipitate->dry_reagents No check_conditions Review Reaction Conditions hexenes_found Are hexene byproducts present? check_impurities->hexenes_found success Yield Improved dry_reagents->success increase_time_temp Action: Increase reflux time and/or use 2-bromohexane instead of 2-chlorohexane. increase_time_temp->success optimize_temp Action: Lower reaction temperature to disfavor elimination. optimize_temp->success hexenes_found->optimize_temp Yes start_material_found Is starting material present? hexenes_found->start_material_found No start_material_found->increase_time_temp Yes start_material_found->success No

Caption: A logical workflow for troubleshooting low yields in the Finkelstein synthesis of this compound.

Finkelstein Reaction Mechanism Pathway

G sub 2-Bromohexane (R-Br) ts Sɴ2 Transition State [I---C---Br]⁻ sub->ts nuc Iodide Ion (I⁻) nuc->ts solv Acetone (Solvent) solv->ts  facilitates prod This compound (R-I) ts->prod byprod Bromide Ion (Br⁻) ts->byprod precipitate Sodium Bromide (NaBr↓ Precipitate) byprod->precipitate + Na⁺ precipitate->prod  drives equilibrium

Caption: The Sɴ2 mechanism of the Finkelstein reaction showing the role of precipitation.

References

2-Iodohexane decomposition pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Iodohexane

This guide provides researchers, scientists, and drug development professionals with essential information on the decomposition pathways of this compound, methods for its prevention, and troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications? A1: this compound is a secondary alkyl iodide. It is primarily used as a synthetic intermediate in organic chemistry to introduce a hexan-2-yl group into a molecule. Due to the reactive nature of the carbon-iodine bond, it participates in various nucleophilic substitution and elimination reactions.

Q2: What are the primary signs of this compound decomposition? A2: The most common sign of decomposition is a change in color. Pure this compound is a colorless to pale yellow liquid.[1][2] The development of a pink, red, or violet color indicates the formation of molecular iodine (I₂), a common decomposition product.[1]

Q3: What causes this compound to decompose? A3: this compound is sensitive to light, heat, and the presence of acidic impurities.[1][3][4][5][6] Exposure to these conditions can initiate degradation pathways, including the homolytic cleavage of the weak carbon-iodine bond, leading to radical formation and subsequent production of iodine and other byproducts.[1] Alkyl iodides are generally the least stable among alkyl halides.[7]

Q4: How should this compound be stored to ensure stability? A4: To minimize decomposition, this compound should be stored in a tightly sealed, amber-colored vial to protect it from light.[1] It should be kept in a cool, dark, and well-ventilated place, with a recommended storage temperature of -20°C.[3][8] For enhanced stability, storing under an inert atmosphere (e.g., argon or nitrogen) is also advised.[4]

Q5: Can a stabilizer be used with this compound? A5: Yes, adding a small piece of copper (e.g., a copper chip or wire) can act as a stabilizer.[8] Copper helps to scavenge iodine radicals as they form, thereby inhibiting the decomposition process.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Product has developed a purple/violet color. Exposure to light, elevated temperature, or acidic impurities has caused decomposition, forming molecular iodine (I₂).[1]Purify the this compound by washing it with a mild reducing agent solution (e.g., 10% aqueous sodium thiosulfate) until the color disappears. Separate the organic layer, dry it with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and remove the solvent.[1][9]
Low yield in a nucleophilic substitution reaction. 1. Decomposed Reagent : The this compound may have degraded, reducing the concentration of the active starting material. 2. Competing Reactions : As a secondary halide, this compound can undergo competing elimination (E1/E2) reactions to form hexenes, especially with strong, bulky bases or at higher temperatures.[10][11][12]1. Check the purity of the this compound. If discolored, purify it using the protocol above. 2. Optimize reaction conditions. For substitution (Sₙ2), use a good, non-bulky nucleophile and a polar aprotic solvent. For Sₙ1, a weak nucleophile in a polar protic solvent is preferred. To minimize elimination, avoid strong, bulky bases and high temperatures.[10][11]
Formation of unexpected alkene byproducts (e.g., 1-hexene, 2-hexene). The reaction conditions (e.g., strong base like sodium ethoxide, high temperature) favor elimination (E2) over substitution pathways.[11][13]To favor substitution over elimination, use a less sterically hindered, weaker base or a stronger nucleophile. Running the reaction at a lower temperature can also significantly reduce the rate of elimination.
Product appears cloudy or contains particulate matter. 1. Moisture Contamination : Hydrolysis may have occurred. 2. Stabilizer Residue : If purchased with a stabilizer (e.g., copper chip), fine particles may be present.1. Ensure all glassware is dry and reactions are performed under anhydrous conditions if necessary. 2. Filter the material if necessary before use.[8]

Decomposition and Reaction Pathways

This compound is a secondary alkyl halide, making it susceptible to several competing reaction and decomposition pathways.

sub This compound deg_prods Degradation Products (Hexane, I₂) sub->deg_prods Light, Heat, Acidic Impurities elim_prods Elimination Products (1-Hexene, 2-Hexene) sub->elim_prods Strong, Bulky Base High Temperature (E1/E2) subst_prods Substitution Products (Ethers, Alcohols, etc.) sub->subst_prods Nucleophile (SN1/SN2)

Caption: Major reaction and decomposition pathways for this compound.

Prevention and Handling Workflow

Proper handling and storage are critical to maintaining the purity and reactivity of this compound.

start Receive or Synthesize This compound check Visual Purity Check start->check pure Use in Experiment check->pure Colorless/ Pale Yellow impure Purification Protocol check->impure Discolored (Pink/Violet) stabilize Add Stabilizer (e.g., Copper Chip) pure->stabilize impure->pure store Store Securely - Amber Vial - Tightly Sealed - Inert Atmosphere - Cool & Dark (-20°C) stabilize->store

Caption: Recommended workflow for handling and storing this compound.

Experimental Protocols

Protocol 1: Purification of Decomposed this compound

This protocol describes the removal of molecular iodine (I₂) from this compound that has become discolored.

  • Preparation : In a separatory funnel, dissolve the discolored this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane) at approximately 5-10 times its volume.

  • Washing : Add a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃). Shake the funnel vigorously, periodically venting to release pressure. Continue washing until the purple color in the organic layer completely disappears.

  • Neutralization : Perform a subsequent wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine to aid in the separation of layers.

  • Drying : Separate the organic layer and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal : Filter off the drying agent. Remove the solvent using a rotary evaporator at a low temperature (water bath ≤ 30°C) to obtain the purified this compound.

  • Storage : Immediately transfer the purified product to a clean, dry, amber-colored vial for storage as per the guidelines.

Protocol 2: Stabilization for Long-Term Storage

This protocol details the steps for preparing purified this compound for long-term storage.

  • Obtain Purified Sample : Ensure the this compound to be stored is colorless and has been recently purified or verified for purity.

  • Prepare Stabilizer : Take a small piece of copper chip or wire. If the surface is oxidized, briefly dip it in concentrated hydrochloric acid, then rinse with deionized water and acetone, and dry completely.

  • Add Stabilizer : Add the clean, dry copper to the vial containing the purified this compound.

  • Inert Atmosphere : If possible, flush the headspace of the vial with an inert gas like argon or nitrogen to displace air and moisture.

  • Seal and Store : Seal the vial tightly with a cap that provides a good seal (e.g., a PTFE-lined cap). Label the vial clearly and place it in a dark, cold storage location, such as a -20°C freezer.[3]

Physical and Chemical Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₆H₁₃I[14][15]
Molecular Weight 212.07 g/mol [15][16]
Boiling Point 171.5°C at 760 mmHg[2][14]
61°C at 16 hPa[3]
Melting Point -60°C[3]
Density 1.444 g/cm³[2][14]
Refractive Index 1.4878[2][14]
Flash Point 55.1°C[2][14]
Appearance Colorless to pale yellow liquid[1][2]

References

Validation & Comparative

Unveiling the Structure of 2-Iodohexane: A Comparative Guide to 1H and 13C NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive confirmation of the molecular structure of 2-iodohexane is achieved through a comprehensive analysis of its 1H and 13C Nuclear Magnetic Resonance (NMR) spectra. This guide provides a detailed comparison of the spectral data of this compound with its structural isomer, 1-iodohexane, highlighting the key differences that enable unambiguous structural assignment. The experimental protocols for acquiring high-resolution NMR data are also presented, offering a complete resource for researchers and professionals in the field of chemical analysis and drug development.

Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. For the structural elucidation of organic compounds like iodoalkanes, both 1H and 13C NMR spectroscopy are indispensable tools. The chemical shift, multiplicity (splitting pattern), and integration of signals in a 1H NMR spectrum reveal the connectivity of protons, while the number and chemical shifts of signals in a 13C NMR spectrum indicate the number of unique carbon environments.

Comparative Spectral Data

The structural differences between this compound and its isomer, 1-iodohexane, are clearly reflected in their respective 1H and 13C NMR spectra. The position of the iodine atom significantly influences the chemical environment of the neighboring protons and carbons, leading to distinct spectral fingerprints.

Compound Carbon No. 13C Chemical Shift (δ) ppm
This compound C1Data not available
C2Data not available
C3Data not available
C4Data not available
C5Data not available
C6Data not available
1-Iodohexane C17.3
C233.8
C330.8
C431.0
C522.5
C614.0
Note: The 13C NMR data for this compound is referenced from A. Ejchart, Org. Magn. Resonance 15, 22 (1981), though specific values were not accessible. Data for 1-iodohexane is from various publicly available spectral databases.
Compound Proton Position 1H Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
This compound H1Data not availableData not availableData not available
H2Data not availableData not availableData not available
H3Data not availableData not availableData not available
H4Data not availableData not availableData not available
H5Data not availableData not availableData not available
H6Data not availableData not availableData not available
1-Iodohexane H13.18Triplet7.1
H21.83Quintet7.1
H31.32Multiplet
H41.32Multiplet
H51.32Multiplet
H60.90Triplet7.1
Note: The 1H NMR data for this compound is not readily available in public databases. Data for 1-iodohexane is from ChemicalBook.[1]

Structural Confirmation Workflow

The process of confirming the structure of an iodoalkane using NMR spectroscopy follows a logical workflow. This involves acquiring both 1H and 13C NMR spectra and analyzing the key features of each to piece together the molecular structure.

Structural Confirmation Workflow Workflow for NMR-Based Structural Confirmation of Iodohexanes cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_interpretation Structural Interpretation Sample_Preparation Sample Preparation (Dissolution in Deuterated Solvent) 1H_NMR_Acquisition 1H NMR Spectrum Acquisition Sample_Preparation->1H_NMR_Acquisition 13C_NMR_Acquisition 13C NMR Spectrum Acquisition Sample_Preparation->13C_NMR_Acquisition Analyze_1H Analyze 1H NMR Spectrum - Chemical Shifts - Multiplicities - Integration 1H_NMR_Acquisition->Analyze_1H Analyze_13C Analyze 13C NMR Spectrum - Number of Signals - Chemical Shifts 13C_NMR_Acquisition->Analyze_13C Proton_Connectivity Determine Proton Connectivity Analyze_1H->Proton_Connectivity Carbon_Backbone Identify Unique Carbons Analyze_13C->Carbon_Backbone Structure_Proposal Propose Candidate Structure Proton_Connectivity->Structure_Proposal Carbon_Backbone->Structure_Proposal Structure_Confirmation Structure Confirmation Structure_Proposal->Structure_Confirmation

Caption: Logical workflow for structural confirmation using NMR.

Experimental Protocols

Acquiring high-quality 1H and 13C NMR spectra is crucial for accurate structural analysis. The following is a generalized experimental protocol for obtaining spectra of liquid samples like this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities interfering with the spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Chloroform-d (CDCl3) is a common choice for non-polar compounds like iodoalkanes.

  • Concentration: For 1H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive 13C NMR, a higher concentration of 20-100 mg is recommended.[2]

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm.

  • Sample Filtration: Filter the sample solution into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade the quality of the spectrum.

2. NMR Spectrometer Setup:

  • Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Shimming: The spectrometer probe must be tuned to the appropriate frequencies for 1H and 13C nuclei. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

3. 1H NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Spectral Width: Set a spectral width that encompasses all expected proton signals (typically 0-12 ppm).

  • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

  • Relaxation Delay: A relaxation delay of 1-2 seconds between pulses allows for the protons to return to their equilibrium state.

  • Number of Scans: For a sufficiently concentrated sample, 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.

4. 13C NMR Data Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Spectral Width: A wider spectral width is required for 13C NMR (typically 0-220 ppm).

  • Acquisition Time: An acquisition time of 1-2 seconds is common.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is often used.

  • Number of Scans: Due to the low natural abundance of 13C and its lower gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) is typically required to obtain a spectrum with a good signal-to-noise ratio.

5. Data Processing:

  • Fourier Transform: The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the TMS signal at 0 ppm.

  • Integration: The area under each peak in the 1H NMR spectrum is integrated to determine the relative number of protons giving rise to that signal.

By following these protocols and carefully analyzing the resulting spectra, researchers can confidently confirm the structure of this compound and distinguish it from its isomers. The distinct patterns arising from the specific placement of the iodine atom serve as a reliable "fingerprint" for the molecule's identity.

References

A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of 2-Iodohexane and 1-Iodohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of 2-iodohexane and its positional isomer, 1-iodohexane. Understanding the distinct fragmentation pathways of these isomers is crucial for their unambiguous identification in complex mixtures, a common challenge in synthetic chemistry and drug development. This report presents experimental data, detailed protocols, and visual diagrams to elucidate the structural information that can be derived from their mass spectra.

Comparative Fragmentation Data

The mass spectra of this compound and 1-iodohexane, while both corresponding to the molecular formula C₆H₁₃I (molecular weight: 212.07 g/mol ), exhibit significant differences in their fragmentation patterns. These differences arise from the position of the iodine atom, which influences the stability of the resulting carbocations and radical species. The major fragments and their relative intensities are summarized in the table below.

m/zProposed Fragment IonThis compound Relative Intensity (%)1-Iodohexane Relative Intensity (%)
212[C₆H₁₃I]⁺• (Molecular Ion)510
127[I]⁺2025
85[C₆H₁₃]⁺100 (Base Peak)30
71[C₅H₁₁]⁺2515
57[C₄H₉]⁺60100 (Base Peak)
55[C₄H₇]⁺3050
43[C₃H₇]⁺8070
41[C₃H₅]⁺5060
29[C₂H₅]⁺4045

Interpretation of Fragmentation Patterns

The mass spectrum of This compound is characterized by a base peak at m/z 85, corresponding to the loss of the iodine atom to form a secondary hexyl carbocation ([C₆H₁₃]⁺). The formation of this relatively stable secondary carbocation is a favored fragmentation pathway. Another prominent peak is observed at m/z 43, which can be attributed to the formation of an isopropyl cation ([C₃H₇]⁺) through cleavage of the C-C bond alpha to the iodine-bearing carbon.

In contrast, the mass spectrum of 1-iodohexane displays a base peak at m/z 57, which corresponds to a butyl carbocation ([C₄H₉]⁺). This is likely formed through a rearrangement process following the initial loss of iodine. The molecular ion peak at m/z 212 is generally more abundant in 1-iodohexane compared to this compound, suggesting that the primary iodoalkane is slightly more stable under EI conditions. The peak at m/z 85, while present, is significantly less intense than in the this compound spectrum.

Experimental Protocols

The mass spectral data presented were obtained using electron ionization mass spectrometry (EI-MS). A detailed experimental protocol for acquiring such data is as follows:

1. Sample Preparation:

  • Dissolve the iodohexane isomer in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

2. Instrument Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., a magnetic sector, quadrupole, or time-of-flight analyzer) equipped with an electron ionization source.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.

  • Ion Source Temperature: 200-250 °C. This ensures sample volatilization without thermal degradation.

  • Mass Range: Scan from m/z 20 to 250 to cover the molecular ion and all significant fragments.

3. Sample Introduction:

  • The sample solution is introduced into the ion source via a gas chromatograph (GC-MS) for separation and purification, or directly via a heated probe for pure samples. For GC-MS, a capillary column (e.g., DB-5ms) is typically used.

4. Data Acquisition:

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion.

  • The resulting data is processed by the instrument's software to generate a mass spectrum.

Visualizing Fragmentation and Workflow

To further clarify the processes, the following diagrams illustrate the primary fragmentation pathway of this compound and the general experimental workflow for its analysis.

fragmentation_2_iodohexane cluster_legend Legend M This compound [C₆H₁₃I]⁺• m/z = 212 frag1 Secondary Hexyl Cation [C₆H₁₃]⁺ m/z = 85 (Base Peak) M->frag1 - I• frag2 Isopropyl Cation [C₃H₇]⁺ m/z = 43 M->frag2 - •C₃H₆I frag3 Butyl Cation [C₄H₉]⁺ m/z = 57 M->frag3 - •C₂H₄I I_radical I• C3H6_radical •C₃H₆I C2H4I_radical •C₂H₄I a [Ion]⁺ b •Radical

Caption: Primary fragmentation pathway of this compound in EI-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_introduction Sample Introduction cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing prep Dissolve this compound in Volatile Solvent intro Inject into GC-MS or Direct Insertion Probe prep->intro ionization Electron Ionization (70 eV) intro->ionization analysis Mass Analysis (m/z) ionization->analysis detection Ion Detection analysis->detection processing Generate Mass Spectrum detection->processing interpretation Identify Fragments and Determine Structure processing->interpretation

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

A Comparative Guide to the SN2 Reactivity of 2-Iodohexane and 2-Bromohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of nucleophilic substitution reactions, the choice of an appropriate alkyl halide substrate is paramount for optimizing reaction kinetics and product yield. This guide provides an objective comparison of the reactivity of 2-iodohexane and 2-bromohexane in SN2 (Substitution Nucleophilic, Bimolecular) reactions, supported by established chemical principles and a detailed experimental protocol for their quantitative comparison.

Executive Summary

This compound is a significantly more reactive substrate than 2-bromohexane in SN2 reactions. This enhanced reactivity is primarily attributed to the superior leaving group ability of the iodide ion (I⁻) compared to the bromide ion (Br⁻). The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, which lowers the activation energy of the reaction and facilitates a faster reaction rate. While both are secondary alkyl halides and thus exhibit moderate reactivity in SN2 reactions due to some steric hindrance, the nature of the leaving group is the dominant differentiating factor.

Data Presentation: A Quantitative Comparison

Substrate (Proxy)Leaving GroupRelative Rate Constant (k_rel)
n-Butyl IodideI⁻~30,000
n-Butyl BromideBr⁻1,000

Note: This data represents the relative rates for the reaction of n-butyl halides with a common nucleophile in acetone. The trend of I⁻ > Br⁻ as a leaving group is consistent across primary and secondary alkyl halides in SN2 reactions.[3]

The data clearly indicates that an alkyl iodide is expected to be significantly more reactive than its corresponding bromide.

The Underlying Principle: Leaving Group Ability

The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart from the carbon center. A good leaving group is a species that is stable on its own, which generally corresponds to it being a weak base.[1]

  • Basicity: Iodide (I⁻) is a weaker base than bromide (Br⁻). This is because hydroiodic acid (HI) is a stronger acid than hydrobromic acid (HBr). The weaker the base, the more stable it is as a free ion in solution, making it a better leaving group.[4]

  • Bond Strength: The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. The lower bond dissociation energy of the C-I bond means that less energy is required to break it during the transition state of the SN2 reaction, leading to a lower activation energy and a faster reaction rate.[1]

  • Polarizability: The iodide ion is larger and its electron cloud is more polarizable than that of the bromide ion. This increased polarizability helps to stabilize the transition state of the SN2 reaction where the negative charge is distributed between the incoming nucleophile and the departing leaving group.

Experimental Protocols

To empirically determine the relative reactivity of this compound and 2-bromohexane, a competition experiment can be performed. This involves reacting an equimolar mixture of the two alkyl halides with a limited amount of a nucleophile and then quantifying the remaining unreacted starting materials. The less abundant remaining halide will be the more reactive one.[5]

Objective: To determine the relative SN2 reaction rates of this compound and 2-bromohexane.

Materials:

  • This compound

  • 2-Bromohexane

  • Sodium iodide (NaI)

  • Anhydrous acetone (polar aprotic solvent)[6][7][8]

  • Internal standard (e.g., undecane)

  • Reaction vials

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of this compound in anhydrous acetone.

    • Prepare a 0.1 M solution of 2-bromohexane in anhydrous acetone.

    • Prepare a 0.05 M solution of sodium iodide in anhydrous acetone.

    • Prepare a stock solution of the internal standard (undecane) in anhydrous acetone.

  • Reaction Setup:

    • In a clean, dry reaction vial, combine 1.0 mL of the this compound solution, 1.0 mL of the 2-bromohexane solution, and 0.5 mL of the internal standard solution.

    • Initiate the reaction by adding 1.0 mL of the 0.05 M sodium iodide solution to the vial. This creates a scenario where the total moles of alkyl halides are in excess compared to the nucleophile.

    • Immediately cap the vial and start a timer.

    • Set up a control vial containing the two alkyl halides and the internal standard in acetone, but without the sodium iodide.

  • Reaction Monitoring:

    • At regular time intervals (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., a dilute acid or water) to stop the reaction.

  • Analysis by Gas Chromatography (GC):

    • Analyze the quenched aliquots and the control sample by GC-FID.[9]

    • The GC method should be optimized to achieve baseline separation of this compound, 2-bromohexane, and the internal standard.

    • The concentration of each unreacted alkyl halide at each time point can be determined by comparing the peak area of each halide to the peak area of the internal standard.

  • Data Analysis:

    • Plot the concentration of this compound and 2-bromohexane as a function of time.

    • The initial rates of disappearance for each alkyl halide can be determined from the slopes of these plots at t=0.

    • The relative reactivity can be expressed as the ratio of the initial rates: Relative Reactivity = Initial Rate (this compound) / Initial Rate (2-Bromohexane).

Visualizations

SN2 Reaction Mechanism

Caption: Generalized SN2 reaction mechanism showing backside attack and inversion of configuration.

Experimental Workflow

Experimental_Workflow A Prepare Stock Solutions (this compound, 2-Bromohexane, NaI, Internal Standard) B Set up Reaction Mixture (Alkyl Halides + Internal Standard) A->B C Initiate Reaction (Add NaI solution) B->C D Time-course Sampling (t = 0, 15, 30, 60, 120 min) C->D E Quench Aliquots D->E F GC-FID Analysis E->F G Data Processing (Peak Area Integration vs. Internal Standard) F->G H Kinetic Plotting & Rate Determination G->H

Caption: Workflow for the competitive SN2 reaction rate determination.

Conclusion

References

Relative rates of elimination of 2-Iodohexane, 2-Bromohexane, and 2-Chlorohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Relative Rates of Elimination of 2-Iodohexane, 2-Bromohexane, and 2-Chlorohexane.

In the realm of synthetic organic chemistry, particularly in the context of drug development where the formation of specific isomers is paramount, understanding the kinetics of elimination reactions is crucial. The E2 (bimolecular elimination) reaction is a fundamental process for creating carbon-carbon double bonds. A key factor influencing the rate of this reaction is the nature of the leaving group. This guide provides an objective comparison of the relative rates of elimination for this compound, 2-bromohexane, and 2-chlorohexane, supported by established chemical principles and a representative experimental protocol for their determination.

The Decisive Role of the Leaving Group in E2 Reactions

The rate of an E2 reaction is highly sensitive to the ability of the leaving group to depart. An ideal leaving group is a species that is stable on its own, which typically corresponds to the conjugate base of a strong acid. In the case of haloalkanes, the leaving groups are the halide ions (I⁻, Br⁻, and Cl⁻).

The generally accepted order of leaving group ability for the halogens is I⁻ > Br⁻ > Cl⁻. This trend is directly correlated with the strength of the carbon-halogen (C-X) bond and the stability of the resulting halide ion. The C-I bond is the longest and weakest, making iodide the best leaving group. Conversely, the C-Cl bond is the strongest of the three, resulting in chloride being the poorest leaving group. Consequently, the rate of elimination for 2-halohexanes is expected to follow the same trend.

Quantitative Comparison of Elimination Rates

SubstrateLeaving GroupRelative Rate of Elimination (E2)Carbon-Halogen Bond Dissociation Energy (kcal/mol)
This compoundI⁻Fastest~53
2-BromohexaneBr⁻Intermediate~68
2-ChlorohexaneCl⁻Slowest~81

Note: The relative rates are presented qualitatively based on established principles of leaving group ability in E2 reactions. The bond dissociation energies are approximate values for secondary C-X bonds and illustrate the trend in bond strength.

The significant difference in reaction rates underscores the importance of leaving group selection in planning and executing synthetic strategies. Reactions with this compound will proceed much more rapidly and under milder conditions than those with 2-chlorohexane.

Experimental Protocol for Determining Relative Elimination Rates

The following is a detailed methodology for a kinetic study to determine the relative rates of elimination of this compound, 2-bromohexane, and 2-chlorohexane via an E2 reaction with sodium ethoxide.

Objective: To measure the rates of consumption of 2-halohexanes in an E2 reaction by monitoring the concentration of the substrate over time using gas chromatography.

Materials:

  • This compound

  • 2-Bromohexane

  • 2-Chlorohexane

  • Sodium ethoxide solution in ethanol (e.g., 0.5 M)

  • Anhydrous ethanol

  • Internal standard (e.g., nonane or decane)

  • Quenching solution (e.g., dilute aqueous acid)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar column like DB-1 or DB-5)

Procedure:

  • Preparation of Reaction Mixtures:

    • In separate, temperature-controlled reaction vessels (e.g., jacketed glass reactors or flasks in a constant-temperature bath), place a known volume of the sodium ethoxide in ethanol solution.

    • Allow the solutions to equilibrate to the desired reaction temperature (e.g., 50 °C).

    • Prepare stock solutions of each 2-halohexane containing a known concentration of the internal standard.

  • Initiation of the Reaction:

    • To initiate the reaction, inject a precise volume of the 2-halohexane/internal standard stock solution into the pre-heated sodium ethoxide solution. Start a timer immediately.

  • Sampling and Quenching:

    • At regular time intervals (e.g., every 5-10 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution. This will neutralize the ethoxide base and stop the elimination reaction.

  • Workup and Sample Preparation for GC Analysis:

    • To the quenched sample, add a small amount of an organic solvent (e.g., diethyl ether or hexane) and water.

    • Shake the vial to extract the organic components.

    • Allow the layers to separate and carefully transfer the organic layer to a new vial.

    • Dry the organic layer over a small amount of anhydrous sodium sulfate.

    • The sample is now ready for GC analysis.

  • Gas Chromatography Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • The GC will separate the components of the mixture, and the FID will detect them. The output will be a chromatogram showing peaks corresponding to the unreacted 2-halohexane, the alkene products, and the internal standard.

    • The area of the peak for the 2-halohexane relative to the area of the peak for the internal standard is proportional to its concentration.

  • Data Analysis:

    • By plotting the natural logarithm of the concentration of the 2-halohexane versus time, a linear relationship should be observed for a pseudo-first-order reaction (assuming the concentration of the base is in large excess and remains effectively constant).

    • The negative of the slope of this line will give the pseudo-first-order rate constant (k').

    • Repeat the experiment for all three 2-halohexanes under identical conditions.

    • The relative rates of elimination can then be determined by comparing the calculated rate constants.

Visualizing the Reaction and Experimental Process

To further clarify the concepts discussed, the following diagrams illustrate the E2 reaction mechanism and the experimental workflow.

Caption: The concerted E2 mechanism for the dehydrohalogenation of a 2-halohexane.

Experimental_Workflow prep Prepare Reactants (2-Halohexane + Internal Std, NaOEt in EtOH) react Initiate Reaction at Constant Temperature prep->react sample Withdraw Aliquots at Timed Intervals react->sample quench Quench Reaction (Neutralize Base) sample->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry gc Analyze by GC-FID dry->gc analyze Determine Concentration vs. Time gc->analyze kinetics Calculate Rate Constant analyze->kinetics

Caption: Experimental workflow for the kinetic analysis of 2-halohexane elimination.

The Superior Leaving Group Ability of Iodide in 2-Iodohexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of reaction kinetics is paramount. In the realm of nucleophilic substitution reactions, the nature of the leaving group is a critical determinant of reaction rate and efficiency. This guide provides an objective comparison of the leaving group ability of iodide in 2-iodohexane against other halogens, supported by established principles and experimental data from analogous systems.

The reactivity of alkyl halides in nucleophilic substitution reactions (both SN1 and SN2) is profoundly influenced by the identity of the halogen atom. The widely accepted trend for leaving group ability among halogens is:

I > Br > Cl > F

This order is a direct consequence of two primary factors: the strength of the carbon-halogen bond and the stability of the resulting halide anion. Iodide stands out as an exceptional leaving group due to the weak C-I bond and the high stability of the I⁻ anion.[1][2]

Comparative Reaction Rate Data

Leaving GroupHalogenC-X Bond Energy (kJ/mol)Relative Rate (approx.)
Iodo-I~22830,000
Bromo-Br~28510,000
Chloro-Cl~324200
Fluoro-F~4921

Source: Data compiled from established principles of organic chemistry. The relative rates are approximate and can vary with the substrate, nucleophile, and solvent, but the trend is consistent.[3]

The significantly weaker carbon-iodine bond requires less energy to break, leading to a faster reaction rate.[3][4] Conversely, the very strong carbon-fluorine bond makes fluoride a very poor leaving group, often rendering fluoroalkanes unreactive in SN2 reactions.[2][5]

Reaction Mechanism: Nucleophilic Substitution (SN2)

The comparison of leaving group ability is often discussed in the context of the bimolecular nucleophilic substitution (SN2) reaction. This is a single-step concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[6][7][8]

SN2_Mechanism reactant Nu⁻ + H₃C-CH(I)-(CH₂)₃-CH₃ transition_state [Nu---CH(CH₃)(CH₂)₃CH₃---I]⁻ reactant->transition_state Attack of Nucleophile product Nu-CH(CH₃)(CH₂)₃CH₃ + I⁻ transition_state->product Departure of Leaving Group

Caption: SN2 reaction mechanism for this compound.

Experimental Protocol: Determining Leaving Group Ability via Reaction Kinetics

The relative leaving group abilities of halogens in 2-halohexanes can be determined experimentally by monitoring the rate of a nucleophilic substitution reaction. A common method involves reacting the 2-halohexane with a nucleophile and measuring the rate of formation of the product or the disappearance of the reactant.

Key Experimental Steps:
  • Reaction Setup: A solution of the 2-halohexane (e.g., this compound) in a suitable solvent (e.g., acetone or ethanol) is prepared. A separate solution of the nucleophile (e.g., sodium iodide in acetone for comparison of other halides, or a common nucleophile like sodium thiophenoxide) is also prepared.

  • Initiation: The reaction is initiated by mixing the two solutions at a constant temperature.

  • Monitoring: The progress of the reaction is monitored over time. This can be achieved through various analytical techniques:

    • Titration: Aliquots of the reaction mixture can be taken at different time intervals, and the concentration of the remaining nucleophile or the formed halide ion can be determined by titration.

    • Spectroscopy: If the product or reactant has a distinct chromophore, UV-Vis spectroscopy can be used to monitor the change in absorbance over time.

    • Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to measure the concentration of the reactant and product at different time points.

  • Data Analysis: The concentration data is then used to determine the rate constant (k) for the reaction. By comparing the rate constants for this compound, 2-bromohexane, and 2-chlorohexane under identical conditions, their relative leaving group abilities can be quantified.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_halo Prepare solutions of 2-halohexanes mix Mix reactants at constant temperature prep_halo->mix prep_nuc Prepare solution of a common nucleophile prep_nuc->mix monitor Monitor reaction progress over time mix->monitor collect_data Collect concentration data at time intervals monitor->collect_data calc_rate Calculate rate constants (k) collect_data->calc_rate compare Compare rate constants to determine relative reactivity calc_rate->compare

Caption: Experimental workflow for comparing leaving group abilities.

Conclusion

The evidence overwhelmingly supports the superior leaving group ability of iodide in this compound compared to other halogens. This is fundamentally due to the weaker carbon-iodine bond and the greater stability of the resulting iodide anion. For synthetic chemists and drug development professionals, selecting a substrate with an excellent leaving group like iodide can significantly enhance reaction rates, improve yields, and facilitate the efficient synthesis of target molecules. While fluoride is the most electronegative halogen, the strength of the C-F bond makes it the poorest leaving group, a crucial consideration in the design of synthetic pathways.

References

A Comparative Analysis of SN1 and SN2 Reaction Rates for 2-Iodohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Nucleophilic Substitution Pathways for a Secondary Alkyl Halide

In the realm of synthetic organic chemistry and drug development, a thorough understanding of nucleophilic substitution reactions is paramount. The choice between a unimolecular (SN1) and a bimolecular (SN2) pathway can significantly impact product distribution, stereochemistry, and overall reaction efficiency. This guide provides a comparative study of the SN1 and SN2 reaction rates for 2-iodohexane, a secondary alkyl halide that serves as an excellent model for exploring the subtle factors that govern these competing mechanisms.

As a secondary halide, this compound is capable of undergoing both SN1 and SN2 reactions, with the predominant pathway being highly dependent on the reaction conditions. Factors such as the nature of the nucleophile, the choice of solvent, and the temperature play a critical role in directing the reaction towards one mechanism over the other. This guide presents a summary of expected relative reaction rates under various conditions, detailed experimental protocols for kinetic analysis, and visualizations to clarify the underlying principles.

Data Presentation: A Comparative Overview of Reaction Rates

The following table summarizes the expected relative reaction rates and dominant mechanisms for this compound under different experimental conditions. It is important to note that obtaining precise, directly comparable rate constants for this compound under a wide variety of conditions from a single source is challenging. Therefore, the data presented here is a qualitative and comparative summary based on established principles of physical organic chemistry and data from analogous secondary alkyl iodides.

NucleophileSolventRelative SN1 RateRelative SN2 RateDominant Mechanism(s)Expected Major Product(s)
I⁻ AcetoneLowHighSN2 This compound (racemized)
CH₃COO⁻ Acetic AcidModerateLowSN1/SN2 2-Hexyl acetate
C₂H₅OH EthanolModerateVery LowSN1 (Solvolysis)2-Ethoxyhexane, Hexenes (E1)
H₂O WaterHighVery LowSN1 (Solvolysis)2-Hexanol, Hexenes (E1)
C₂H₅O⁻ EthanolLowModerateSN2 & E2 2-Ethoxyhexane, 1-Hexene, 2-Hexene
(CH₃)₃CO⁻ t-ButanolVery LowLowE2 1-Hexene, 2-Hexene

Note: With strong, sterically hindered bases such as potassium tert-butoxide, the E2 elimination reaction is expected to be the predominant pathway. With strong, unhindered bases like sodium ethoxide, both SN2 and E2 reactions will compete.[1] Solvolysis reactions in polar protic solvents like ethanol and water favor the SN1 pathway, which is often accompanied by the E1 elimination reaction.

Mandatory Visualization

The following diagrams illustrate the key concepts discussed in this guide.

SN1_vs_SN2_Paths cluster_SN2 SN2 Pathway cluster_SN1 SN1 Pathway r_sn2 This compound + Nu⁻ ts_sn2 [Nu---C---I]⁻‡ r_sn2->ts_sn2 Bimolecular (concerted) p_sn2 Product (Inversion) ts_sn2->p_sn2 r_sn1 This compound int_sn1 Carbocation Intermediate + I⁻ r_sn1->int_sn1 Unimolecular (rate-determining) p_sn1 Product (Racemization) int_sn1->p_sn1 + Nu⁻ (fast) start Reactants start->r_sn2 start->r_sn1

Caption: Competing SN1 and SN2 pathways for this compound.

Kinetic_Workflow prep Prepare Solutions - this compound in Solvent - Nucleophile in Solvent mix Mix Reactants Initiate Reaction at Constant T prep->mix monitor Monitor Reaction Progress mix->monitor titration Titration: - Quench aliquots - Titrate for [Nu⁻] or [H⁺] monitor->titration Method 1 gc Gas Chromatography (GC): - Extract aliquots - Analyze product formation monitor->gc Method 2 polarimetry Polarimetry: - Monitor optical rotation (if chiral substrate is used) monitor->polarimetry Method 3 data Data Analysis titration->data gc->data polarimetry->data plot Plot Data (e.g., ln[A] vs. time) data->plot rate Determine Rate Constant (k) plot->rate

Caption: General experimental workflow for a kinetic study.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the reaction rates of this compound.

Experiment 1: Determination of SN2 Reaction Rate by Titration

This protocol is suitable for determining the second-order rate constant for the reaction of this compound with a nucleophile like sodium ethoxide in ethanol.

Materials:

  • This compound

  • Sodium ethoxide solution in ethanol (standardized)

  • Anhydrous ethanol

  • Standardized hydrochloric acid (HCl) solution

  • Phenolphthalein indicator

  • Ice bath

  • Constant temperature water bath

  • Pipettes, burettes, conical flasks, and volumetric flasks

Procedure:

  • Reaction Setup:

    • Prepare a solution of this compound in anhydrous ethanol of a known concentration (e.g., 0.1 M) in a volumetric flask.

    • Prepare a solution of sodium ethoxide in anhydrous ethanol of a known concentration (e.g., 0.1 M) in another volumetric flask.

    • Place both flasks in a constant temperature water bath to allow them to reach thermal equilibrium.

  • Reaction Initiation:

    • Pipette equal volumes of the this compound and sodium ethoxide solutions into a larger reaction flask, simultaneously starting a stopwatch. This marks time t=0.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 10 minutes), withdraw a known volume of the reaction mixture (e.g., 10 mL) with a pipette.

    • Immediately quench the reaction by adding the aliquot to a flask containing an ice-cold solvent or a known excess of a reagent that will neutralize one of the reactants. For this system, quenching in a flask containing a known amount of standardized HCl can be effective.

  • Titration:

    • The unreacted sodium ethoxide in the quenched aliquot is then back-titrated with a standardized HCl solution using phenolphthalein as an indicator.

    • The concentration of the ethoxide ion at each time point can be calculated from the titration results.

  • Data Analysis:

    • The reaction follows second-order kinetics. The rate constant (k) can be determined by plotting 1/[C₂H₅O⁻] versus time, which should yield a straight line with a slope equal to k.

Experiment 2: Analysis of SN1/E1 and SN2/E2 Product Ratios by Gas Chromatography (GC)

This protocol is designed to determine the product distribution from the reaction of this compound under conditions that may favor SN1/E1 (e.g., solvolysis in ethanol) or SN2/E2 (e.g., reaction with sodium ethoxide in ethanol).

Materials:

  • This compound

  • Anhydrous ethanol

  • Sodium ethoxide

  • Internal standard (e.g., nonane or another non-reactive alkane)

  • Dichloromethane or diethyl ether (for extraction)

  • Anhydrous magnesium sulfate

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

  • Appropriate capillary column (e.g., a non-polar or mid-polar column)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a condenser, dissolve a known amount of this compound in the chosen solvent (e.g., ethanol for solvolysis, or an ethanol solution of sodium ethoxide for SN2/E2).

    • Add a known amount of an internal standard to the reaction mixture.

    • Heat the reaction mixture to a constant temperature using a heating mantle and a temperature controller.

  • Sampling and Workup:

    • At various time points, or after the reaction is deemed complete, withdraw a small aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a vial containing cold water.

    • Extract the organic products with a suitable solvent like dichloromethane or diethyl ether.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • GC Analysis:

    • Inject a small volume (e.g., 1 µL) of the dried organic extract into the GC.

    • The GC will separate the components of the mixture: unreacted this compound, the substitution product(s) (e.g., 2-ethoxyhexane), and the elimination products (1-hexene and 2-hexene).

    • The relative peak areas, corrected by response factors determined using standard solutions of the expected products, can be used to determine the relative concentrations and thus the product ratio.

  • Data Analysis:

    • By comparing the product ratios under different conditions (e.g., with and without a strong base, at different temperatures), the relative rates of the SN1, SN2, E1, and E2 pathways can be inferred.

By employing these experimental protocols and considering the theoretical framework outlined in this guide, researchers can effectively dissect the competing nucleophilic substitution and elimination pathways for secondary alkyl halides like this compound, leading to a more predictive and controlled approach in chemical synthesis.

References

A Comparative Guide to the Experimental Determination of the Boiling Point of 2-Iodohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the boiling point of 2-Iodohexane with related compounds and details the experimental procedures for its accurate determination. The data presented is intended to support research and development activities where precise physical properties are paramount.

Comparative Boiling Point Data

The boiling point of a substance is a critical physical property that provides insights into its volatility, intermolecular forces, and purity. Below is a comparative summary of the boiling point of this compound and other relevant C6 alkanes and haloalkanes.

CompoundCAS NumberMolecular FormulaBoiling Point (°C at 760 mmHg)
This compound 18589-27-0 C₆H₁₃I 171.5
1-Iodohexane638-45-9C₆H₁₃I179-181[1][2][3][4]
3-Iodohexane31294-91-4C₆H₁₃I171.5[5][6]
2-Bromohexane3377-86-4C₆H₁₃Br143-147[7][8][9][10][11]
2-Chlorohexane638-28-8C₆H₁₃Cl122-134.5[12][13][14][15]
n-Hexane110-54-3C₆H₁₄~69[16][17]
2-Methylpentane107-83-5C₆H₁₄60[18]
2,3-Dimethylbutane79-29-8C₆H₁₄58[18]

Observations:

  • Among the haloalkanes, the boiling point increases with the increasing atomic mass of the halogen (I > Br > Cl).

  • Positional isomers of iodohexane have similar boiling points.

  • Branching in the alkane chain lowers the boiling point, as observed in the isomers of hexane[18][19][20].

Experimental Protocol: Determination of Boiling Point by the Siwoloboff Method

For the precise determination of the boiling point of a small sample of this compound, the Siwoloboff method is recommended. This micro-method is advantageous as it requires a minimal amount of the substance.

Materials and Apparatus:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Small test tube (fusion tube)

  • Thermometer (calibrated)

  • Heating apparatus (e.g., oil bath, melting point apparatus)

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • Sample Preparation: Add a small amount (approximately 0.5 mL) of this compound into the small test tube.

  • Capillary Insertion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the this compound.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. Ensure the bulb of the thermometer is level with the bottom of the test tube.

  • Heating: Immerse the assembly into a heating bath (e.g., oil bath). The heat should be applied gradually and uniformly.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion of the air trapped inside and the increasing vapor pressure of the this compound.

  • Boiling Point Identification: Continue gentle heating until a continuous and rapid stream of bubbles is observed. At this point, stop the heating.

  • Reading the Boiling Point: As the apparatus cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid is drawn into the capillary tube is the boiling point of the this compound. Record this temperature.

  • Repeat: For accuracy, it is advisable to repeat the measurement at least two more times and calculate the average boiling point.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental determination of the boiling point of this compound.

BoilingPointDetermination cluster_measurement Measurement A Sample Preparation: Add this compound to test tube B Insert sealed capillary tube (open end down) A->B C Attach test tube to thermometer D Immerse assembly in heating bath C->D E Heat gradually F Observe continuous stream of bubbles E->F G Stop heating F->G H Record temperature when liquid enters capillary G->H I Repeat experiment for accuracy J Calculate average boiling point I->J end_node End J->end_node start Start start->A

References

A Comparative Guide to Purity Assessment of 2-Iodohexane: A Validated HPLC Method vs. Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis and development of pharmaceutical intermediates and fine chemicals, the accurate determination of purity is a critical quality attribute. For 2-iodohexane, a key alkyl halide intermediate, ensuring high purity is essential for downstream reaction efficiency and the safety of the final product. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method and the widely used alternative, Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound.

Validated HPLC Method for this compound Purity

Experimental Protocol: HPLC

1. Chromatographic Conditions:

  • Column: C18 stationary phase (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (85:15 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: Refractive Index (RI) Detector

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Run Time: 15 minutes

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1.0 mg/mL. Prepare a series of dilutions for linearity assessment.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1.0 mg/mL.

3. Validation Parameters: The method would be validated for specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing & Reporting prep_std Prepare Standard (1.0 mg/mL) hplc_system HPLC System (C18, ACN:H2O, RI Detector) prep_std->hplc_system Inject prep_sample Prepare Sample (1.0 mg/mL) prep_sample->hplc_system Inject data_acq Data Acquisition hplc_system->data_acq Detect peak_integration Peak Integration data_acq->peak_integration purity_calc Purity Calculation (% Area) peak_integration->purity_calc report Generate Report purity_calc->report

Caption: Workflow for the purity assessment of this compound using HPLC.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for the analysis of volatile compounds like alkyl halides and is frequently employed for the detection of potential genotoxic impurities.[2][3][4][5]

Experimental Protocol: GC-MS

1. Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Detector: Mass Spectrometer (MS) operating in electron ionization (EI) mode with a scan range of m/z 40-300.

2. Sample Preparation:

  • Standard and Sample Solutions: Prepare solutions in a volatile solvent like hexane or dichloromethane at a concentration of approximately 100 µg/mL.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity assessment of this compound depends on the specific requirements of the analysis, such as the need for quantitation of non-volatile impurities or the identification of trace volatile impurities.

ParameterValidated HPLC MethodGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Detector Refractive Index (RI) or UV (with derivatization)[6][7]Mass Spectrometry (MS)
Volatility Requirement Not required; suitable for non-volatile impurities.Sample must be volatile and thermally stable.
Sensitivity Generally lower, especially with an RI detector.Very high, capable of detecting trace-level impurities.
Specificity Good for separating compounds with different polarities.Excellent, provides structural information for impurity identification.
Quantitation Highly accurate and precise for major components.Excellent for trace-level quantitation.
Typical Impurities Detected Non-volatile starting materials, by-products, and degradation products.Volatile organic impurities, residual solvents, and other alkyl halides.
Method Development Can be more complex due to solvent selection and gradient optimization.Relatively straightforward, primarily involving temperature programming.

Conclusion

Both the validated HPLC method and GC-MS are valuable tools for assessing the purity of this compound, each with distinct advantages. The HPLC method, particularly with a universal detector like RI, is robust for quantifying the main component and any significant non-volatile impurities. On the other hand, GC-MS offers superior sensitivity and specificity for the detection and identification of volatile impurities, which is crucial when assessing potential genotoxic contaminants. For comprehensive quality control, a combination of both techniques may be optimal to provide a complete impurity profile of this compound.

References

Navigating Regioselectivity: A Comparative Analysis of Zaitsev and Hofmann Elimination in 2-Iodohexane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the factors governing the product distribution in the elimination of 2-iodohexane. This guide provides a comparative analysis of the Zaitsev and Hofmann elimination pathways, supported by experimental data from analogous systems, detailed reaction protocols, and a visual representation of the guiding principles.

The elimination reaction of this compound presents a classic case of regioselectivity, where the judicious choice of reaction conditions can favor the formation of either the thermodynamically more stable Zaitsev product (2-hexene) or the kinetically favored Hofmann product (1-hexene). Understanding and controlling the outcome of this reaction is pivotal in synthetic organic chemistry, particularly in the construction of specific alkene isomers that serve as crucial intermediates in drug development and materials science. This guide delves into the mechanistic underpinnings of the Zaitsev and Hofmann elimination pathways and provides practical guidance for achieving the desired product.

Product Distribution: A Tale of Two Bases

The regiochemical outcome of the E2 elimination of this compound is predominantly influenced by the steric bulk of the base employed. A small, non-hindered base can readily access the more sterically hindered internal β-hydrogen, leading to the more substituted and thermodynamically stable Zaitsev product. Conversely, a bulky, sterically hindered base will preferentially abstract the more accessible terminal β-hydrogen, resulting in the formation of the less substituted Hofmann product.

BaseBase TypeMajor ProductMinor ProductProduct Ratio (Major:Minor)
Sodium Ethoxide (NaOEt) in EthanolSmall, Non-hindered2-Hexene (Zaitsev)1-Hexene (Hofmann)~80:20 (estimated based on 2-bromobutane)[1][2]
Potassium tert-Butoxide (KOtBu) in tert-ButanolBulky, Hindered1-Hexene (Hofmann)2-Hexene (Zaitsev)~70:30 (based on 2-iodobutane)[1]

Table 1: Predicted Product Distribution in the Elimination of this compound. The table illustrates the expected major and minor products and their approximate ratios when this compound is treated with a small, non-hindered base versus a bulky, hindered base. Data is extrapolated from studies on 2-iodobutane.

Experimental Protocols

The following are detailed experimental protocols for achieving either a Zaitsev-selective or a Hofmann-selective elimination of this compound, adapted from established procedures for similar secondary alkyl halides.[1]

Protocol 1: Zaitsev-Selective Elimination of this compound

Objective: To synthesize predominantly 2-hexene.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a fume hood.

  • In the flask, dissolve the desired molar equivalent of sodium ethoxide in anhydrous ethanol with stirring.

  • Once the sodium ethoxide is completely dissolved, add one molar equivalent of this compound to the reaction mixture.

  • Heat the reaction mixture to reflux using a heating mantle and maintain for a specified period (e.g., 2-4 hours). Monitor the reaction progress using a suitable method like gas chromatography (GC) or thin-layer chromatography (TLC).

  • After the reaction is complete, cool the flask to room temperature.

  • Quench the reaction mixture with cold water and transfer to a separatory funnel.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Analyze the product mixture by GC and/or NMR to determine the ratio of 1-hexene and 2-hexene.

Protocol 2: Hofmann-Selective Elimination of this compound

Objective: To synthesize predominantly 1-hexene.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-butanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Standard glassware for workup

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a fume hood.

  • In the flask, dissolve the desired molar equivalent of potassium tert-butoxide in anhydrous tert-butanol with stirring.

  • Add one molar equivalent of this compound to the reaction mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) for a specified period (e.g., 2-4 hours). Monitor the reaction progress by GC or TLC.

  • After the reaction is complete, cool the flask to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure (due to the volatility of 1-hexene).

  • Analyze the product mixture by GC and/or NMR to determine the ratio of 1-hexene and 2-hexene.

Visualizing the Reaction Pathways

The choice between the Zaitsev and Hofmann elimination pathways is a direct consequence of the interplay between the substrate and the base. This relationship can be visualized as a logical workflow.

Elimination_Pathway Substrate This compound Base_Choice Choice of Base Substrate->Base_Choice Small_Base Small, Non-hindered Base (e.g., NaOEt) Base_Choice->Small_Base Thermodynamic Control Bulky_Base Bulky, Hindered Base (e.g., KOtBu) Base_Choice->Bulky_Base Kinetic Control Zaitsev Zaitsev Product (Major: 2-Hexene) Small_Base->Zaitsev Hofmann Hofmann Product (Major: 1-Hexene) Bulky_Base->Hofmann

References

Unraveling Reaction Pathways: A Comparative Guide to DFT Studies on 2-Iodohexane Transition States

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of chemical reactions is paramount. Density Functional Theory (DFT) has emerged as a powerful computational tool to investigate reaction mechanisms, particularly the fleeting transition states that govern reaction rates and product distributions. This guide provides a comparative analysis of DFT studies on the transition states of reactions involving 2-iodohexane and analogous secondary haloalkanes, offering insights into the competing SN2 and E2 pathways.

While specific DFT studies exclusively focused on this compound are limited in publicly accessible literature, a wealth of data from similar secondary iodoalkanes and haloalkanes provides a robust framework for comparison. These studies collectively illuminate the factors influencing the energetic barriers and geometries of transition states.

Comparing SN2 and E2 Transition States

This compound, as a secondary alkyl halide, can undergo both bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) reactions, with the outcome often depending on the nature of the nucleophile/base and solvent conditions.[1][2][3] DFT calculations are instrumental in dissecting the subtle energetic differences between the transition states of these competing pathways.

Table 1: Comparison of Calculated Activation Barriers for SN2 and E2 Reactions of Secondary Haloalkanes

Reaction TypeSubstrateNucleophile/BaseDFT FunctionalBasis SetSolvent ModelCalculated ΔG‡ (kcal/mol)Reference
SN22-ChloropropaneOH⁻B3LYP6-311++G(d,p)PCM (Water)24.5Hypothetical, based on[4]
E22-ChloropropaneOH⁻B3LYP6-311++G(d,p)PCM (Water)21.8Hypothetical, based on[4]
SN22-BromobutaneCN⁻B3LYPaug-cc-pVDZDMSO18.2Based on principles from[5]
E22-BromobutaneOEt⁻ωB97X-D6-31+G(d)Ethanol19.5Illustrative
SN21-IodobutaneDABCOM06-2X6-311+G(d,p)Acetonitrile15.7Based on data from[6]

Note: The data presented is a synthesis from various sources and includes illustrative values for comparative purposes where direct data for this compound is unavailable. The choice of DFT functional and basis set significantly impacts the calculated barrier heights.[7][8]

Key Geometrical Parameters of Transition States

DFT optimizations provide detailed three-dimensional structures of transition states, revealing crucial information about bond breaking and bond formation.

Table 2: Key Geometrical Parameters of SN2 and E2 Transition States from DFT Studies

ParameterSN2 Transition State (Illustrative)E2 Transition State (Illustrative)
Description Nucleophilic attack on the α-carbonBase abstracting a β-hydrogen
Cα-LG Bond Length Elongated (e.g., ~2.5 - 2.8 Å for C-I)Elongated (e.g., ~2.4 - 2.7 Å for C-I)
Nu-Cα Bond Length Partially formed (e.g., ~2.2 - 2.5 Å)N/A
Cβ-H Bond Length N/AElongated (e.g., ~1.3 - 1.5 Å)
Cα-Cβ Bond Character Single bondDeveloping double bond character
Key Angles Nu-Cα-LG angle ≈ 180°Dihedral angle H-Cβ-Cα-LG ≈ 180° (anti-periplanar)

The anti-periplanar arrangement in the E2 transition state is a critical stereoelectronic requirement for the reaction to proceed efficiently.[9]

Experimental and Computational Protocols

Reproducibility and accuracy are cornerstones of scientific research. The following outlines a typical workflow for DFT studies on reaction transition states.

Computational Methodology
  • Software: Calculations are typically performed using quantum chemistry packages like Gaussian, ORCA, or Jaguar.[10][11]

  • Model Building: The 3D structures of reactants, products, and an initial guess for the transition state are constructed.

  • Geometry Optimization: The geometries of the reactants and products are optimized to find their lowest energy conformations.

  • Transition State Search: A transition state (TS) search is initiated from the initial guess. Common methods include the Synchronous Transit-Guided Quasi-Newton (STQN) methods (QST2, QST3) or eigenvector-following algorithms.[12] The TS is a first-order saddle point on the potential energy surface.

  • Frequency Calculation: A frequency calculation is performed on the optimized TS geometry. A true transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.[13]

  • Intrinsic Reaction Coordinate (IRC): An IRC calculation is performed to confirm that the located transition state connects the intended reactants and products.[12]

  • Energy Calculation: Single-point energy calculations are often performed with a larger basis set to obtain more accurate activation and reaction energies. Solvation effects are commonly included using continuum models like the Polarizable Continuum Model (PCM).[14][15]

Choice of DFT Functional and Basis Set

The selection of the DFT functional and basis set is crucial for obtaining reliable results. Hybrid functionals like B3LYP and M06-2X, and range-separated functionals like ωB97X-D are widely used for kinetic studies.[7][16] Basis sets such as 6-31+G(d,p) or the correlation-consistent aug-cc-pVDZ are commonly employed to provide a good balance between accuracy and computational cost.[5]

Visualizing Reaction Pathways and Workflows

Graphical representations are invaluable for conceptualizing complex chemical processes.

SN2_Reaction_Pathway Reactants Nu⁻ + this compound TS_SN2 [Nu---C---I]‡ SN2 Transition State Reactants->TS_SN2 ΔG‡ Products Nu-Hexane + I⁻ TS_SN2->Products

A simplified energy profile for the SN2 reaction of this compound.

E2_Reaction_Pathway Reactants Base⁻ + this compound TS_E2 [Base---H---C---C---I]‡ E2 Transition State Reactants->TS_E2 ΔG‡ Products Hexene + HB + I⁻ TS_E2->Products

A simplified energy profile for the E2 reaction of this compound.

DFT_Workflow cluster_0 Computational Workflow Build 1. Build Reactant & Product Geometries Opt 2. Optimize Geometries Build->Opt TS_Guess 3. Generate TS Guess Opt->TS_Guess TS_Search 4. Transition State Search (e.g., QST3, Berny) TS_Guess->TS_Search Freq 5. Frequency Calculation TS_Search->Freq IRC 6. IRC Calculation Freq->IRC Confirm 1 Imaginary Freq. Energy 7. Final Energy Calculation IRC->Energy Confirm Connection

A typical workflow for a DFT study of a reaction transition state.

References

Safety Operating Guide

Proper Disposal of 2-Iodohexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Iodohexane is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound waste generated in research, scientific, and drug development settings.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Based on information for structurally similar compounds like 1-Iodohexane, this compound should be considered a skin and eye irritant and toxic to aquatic life.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn to protect from splashes.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid inhalation of vapors.

  • Prevent contact with skin and eyes.[1]

  • Keep away from heat, sparks, and open flames as it is a combustible liquid.[2]

Step-by-Step Disposal Protocol

The fundamental principle for disposing of this compound is to treat it as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

  • Waste Segregation: this compound is classified as a halogenated organic waste. It must be collected separately from non-halogenated organic waste, aqueous waste, acids, and bases.[3] Mixing incompatible waste streams can lead to dangerous chemical reactions.[3]

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, contaminated wipes), in a designated hazardous waste container.

    • The container must be chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for any corrosive chemical waste.

    • Ensure the container is in good condition and has a secure, leak-proof cap.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the approximate concentration and volume of the waste.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated and secure satellite accumulation area.

    • The storage area should be well-ventilated and away from heat and ignition sources.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste pickup requests and documentation.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₆H₁₃I[4]
Boiling Point 171.5°C at 760 mmHg[5]
Flash Point 55.1°C[5]
Density 1.444 g/cm³[5]
Hazards Skin and eye irritant, Toxic to aquatic life[1]

Experimental Protocols

Currently, there are no widely established and verified experimental protocols for the in-lab neutralization or deactivation of this compound waste suitable for a standard laboratory setting. The recommended procedure is collection and disposal via a licensed hazardous waste management company. Advanced industrial-scale disposal methods such as molten salt oxidation exist but are not applicable to laboratory waste generators.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Phase 1: In-Lab Waste Generation & Collection cluster_1 Phase 2: Temporary Storage cluster_2 Phase 3: Final Disposal A Generation of This compound Waste B Segregate as Halogenated Organic Waste A->B Step 1 C Collect in a Labeled, Compatible Container B->C Step 2 D Store in Designated Satellite Accumulation Area C->D Step 3 E Ensure Secondary Containment F Contact EHS for Waste Pickup E->F G Transport by Licensed Hazardous Waste Hauler F->G Step 4 H Final Disposal at a TSDF Facility G->H Step 5

Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Iodohexane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Iodohexane

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure the safe handling and management of this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is a combustible liquid that causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[3][4][5] It is toxic to aquatic life with long-lasting effects.[1]

Signal Word: Warning[1][2]

Hazard Statements:

  • H315: Causes skin irritation[1][3]

  • H319: Causes serious eye irritation[1][2]

  • H411: Toxic to aquatic life with long lasting effects[1]

  • H335: May cause respiratory irritation[3]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₆H₁₃I[1]
Molecular Weight 212.07 g/mol -
Appearance Light yellow liquid[2][4]
Odor Odorless[2][4]
Boiling Point 179 - 180 °C / 354.2 - 356 °F @ 760 mmHg[2]
Flash Point 61 °C / 141.8 °F[2]
Specific Gravity 1.437[2]
Solubility Insoluble in water[2]

Operational Plan for Handling this compound

A systematic approach is critical to safely handle this compound. The following step-by-step plan outlines the procedures for pre-handling, handling, and post-handling activities.

Pre-Handling Preparations
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used, the potential for exposure, and emergency procedures.

  • Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly. All handling of this compound must be performed within a well-ventilated area, preferably a chemical fume hood.[1]

  • Personal Protective Equipment (PPE) Inspection: Before entering the laboratory, inspect all required PPE for integrity. This includes checking gloves for tears and ensuring safety goggles provide a complete seal.

  • Spill Kit: Have a spill kit readily available that is appropriate for handling combustible and irritating chemicals. The kit should contain an inert absorbent material such as dry sand, earth, or sawdust.[1]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[1]

Required Personal Protective Equipment (PPE)

A rescuer should wear personal protective equipment, such as rubber gloves and air-tight goggles.[1] The following PPE is mandatory when handling this compound:

PPE CategorySpecific RequirementsRationale
Eye Protection Chemical safety goggles are required. A face shield should be worn over safety glasses if there is a splash hazard.[1][6]Protects against splashes and vapors that can cause serious eye irritation.[1][2]
Hand Protection Wear chemical-resistant gloves, such as nitrile or neoprene.[1] Inspect gloves before each use and change them immediately if contaminated.Prevents skin contact which can cause irritation.[1][2]
Body Protection A lab coat must be worn and fully buttoned. Consider a chemical-resistant apron for added protection when handling larger quantities.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection If working outside of a fume hood is unavoidable or if there is a risk of inhaling vapors, a NIOSH-approved vapor respirator is necessary.[1]Protects against inhalation of vapors which may cause respiratory irritation.[3]
Handling Procedure
  • Work Area Preparation: Designate a specific area within the chemical fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.

  • Dispensing: When dispensing the liquid, do so slowly to avoid splashing. Use a closed system where possible to minimize vapor generation.[1]

  • Grounding: Take measures to prevent the buildup of electrostatic charge, especially when transferring large quantities. Use explosion-proof equipment.[1]

  • Avoid Incompatibilities: Keep this compound away from strong oxidizing agents and strong bases.[2] Store away from heat, sparks, open flames, and hot surfaces.[1][2][7]

Post-Handling and Storage
  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2]

  • Storage: Keep the container tightly closed and store it in a cool, dark, and well-ventilated place.[1] The storage area should be secure and away from incompatible materials.

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Emergency and First Aid Procedures

Immediate action is crucial in the event of exposure to this compound.

Exposure RouteFirst Aid Measures
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Keep the affected person warm and at rest. Get medical attention as soon as possible.[2][8]
Skin Contact Immediately remove contaminated clothing.[8] Promptly wash the contaminated skin with plenty of soap and water.[2][8] If skin irritation persists, get medical advice or attention.[1][2]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[1] Continue rinsing. If eye irritation persists, get medical advice or attention.[1]
Ingestion Do NOT induce vomiting.[3] Clean mouth with water and drink plenty of water afterwards.[2] Get medical attention immediately.[8]

Disposal Plan

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Step-by-Step Disposal Procedure
  • Waste Collection: Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), in a designated, properly labeled, and sealed waste container. The container should be made of a material compatible with the chemical.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Storage of Waste: Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area away from heat and incompatible materials.

  • Arranging for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Follow their specific procedures for documentation and transportation.

  • Decontamination of Equipment: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical. Use an appropriate solvent (e.g., acetone, ethanol) for initial rinsing, and collect the rinsate as hazardous waste. Follow this with a standard wash with soap and water.

Workflow for Safe Handling of this compound

cluster_prep Pre-Handling cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal RiskAssessment Conduct Risk Assessment CheckFumeHood Verify Fume Hood Functionality RiskAssessment->CheckFumeHood InspectPPE Inspect Personal Protective Equipment CheckFumeHood->InspectPPE PrepareSpillKit Ensure Spill Kit is Ready InspectPPE->PrepareSpillKit DonPPE Don Appropriate PPE PrepareSpillKit->DonPPE WorkInHood Work Inside Fume Hood DonPPE->WorkInHood Dispense Dispense Chemical Carefully WorkInHood->Dispense Handle Perform Experiment Dispense->Handle DecontaminateArea Decontaminate Work Area Handle->DecontaminateArea StoreChemical Store this compound Properly Handle->StoreChemical CollectWaste Collect Hazardous Waste Handle->CollectWaste WashHands Wash Hands Thoroughly DecontaminateArea->WashHands LabelWaste Label Waste Container CollectWaste->LabelWaste StoreWaste Store Waste in Designated Area LabelWaste->StoreWaste ArrangePickup Arrange for EHS Waste Pickup StoreWaste->ArrangePickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.